molecular formula C6H12N2O4S2 B613198 DL-Cystine CAS No. 923-32-0

DL-Cystine

Katalognummer: B613198
CAS-Nummer: 923-32-0
Molekulargewicht: 240.3 g/mol
InChI-Schlüssel: LEVWYRKDKASIDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cystine is a sulfur-containing amino acid obtained by the oxidation of two cysteine molecules which are then linked via a disulfide bond. It has a role as a human metabolite and a mouse metabolite. It is an organic disulfide, a sulfur-containing amino acid and a cysteine derivative. It is a tautomer of a cystine zwitterion.
Cystine has been reported in Drosophila melanogaster with data available.

Eigenschaften

IUPAC Name

2-amino-3-[(2-amino-2-carboxyethyl)disulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVWYRKDKASIDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859005
Record name Cystine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Off-white solid; [Acros Organics MSDS]
Record name DL-Cystine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13562
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

923-32-0, 56-89-3
Record name Cystine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cystine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755897
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-CYSTINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203781
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cystine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13203
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cystine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cystine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.270
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DL-cystine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.904
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

DL-Cystine: A Comprehensive Technical Guide on its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Cystine, a disulfide-linked dimer of the amino acid cysteine, plays a crucial role in various biological and pharmaceutical applications. As a racemic mixture of L-cystine and D-cystine, its chemical and physical properties are of significant interest in fields ranging from nutritional science to drug formulation and protein chemistry. This technical guide provides an in-depth overview of the core chemical properties, structure, and analytical methodologies pertaining to this compound, tailored for a scientific audience.

Chemical Structure and Identification

This compound is formed through the oxidation of two cysteine molecules, resulting in a disulfide bond (-S-S-) that links the two monomers. This covalent linkage is fundamental to its chemical behavior and its role in protein structure.

Molecular Structure of this compound

Caption: 2D representation of the this compound molecule.

The key identifiers for this compound are summarized in the table below.

IdentifierValue
CAS Number 923-32-0[1]
Molecular Formula C6H12N2O4S2[2]
Molar Mass 240.30 g/mol [2]
IUPAC Name 3,3'-dithiobis(2-aminopropanoic acid)
SMILES String NC(CSSCC(N)C(O)=O)C(O)=O[3]
InChI Key LEVWYRKDKASIDU-UHFFFAOYSA-N[3]

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and application. A summary of these properties is presented below.

PropertyValueReference
Appearance White to off-white crystalline powder[1][4]
Melting Point 227 °C (decomposes)[1][2][3][4]
Boiling Point (Predicted) 468.2 ± 45.0 °C[1][4]
Density (Estimate) 1.358 g/cm³[1][4]
pKa (at 35°C) 2.1[1][4]
LogP (Estimate) -4.340[1][4]
Water Solubility Poorly soluble in water. Soluble in dilute acid and alkali solutions.[1][2][4]
Solubility in 1 M HCl Soluble[1][3][4]
Solubility in Alcohol Not soluble[1][4]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1][4]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices for amino acid analysis.

Melting Point Determination

The melting point of this compound is determined using a capillary melting point apparatus, such as a DigiMelt or similar device, following a procedure similar to that outlined in the United States Pharmacopeia (USP) for Class Ia substances.

Methodology:

  • Sample Preparation: A small amount of dry this compound powder is packed into a capillary tube to a height of 2.5-3.5 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating Profile: The apparatus is heated to a temperature approximately 5°C below the expected melting point. The temperature is then ramped at a rate of 1 ± 0.5 °C per minute.

  • Observation: The temperature range is recorded from the point at which the substance begins to collapse or melt to the point at which it is completely liquefied. For this compound, decomposition is observed at the melting point.

Solubility Determination

The solubility of this compound is determined by preparing saturated solutions in various solvents and quantifying the dissolved solute.

Methodology for Aqueous and Acidic/Basic Solutions:

  • Solution Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., deionized water, 1 M HCl, or a dilute NaOH solution) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: The suspension is centrifuged or filtered to separate the undissolved solid.

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry after derivatization with ninhydrin.

Thin-Layer Chromatography (TLC)

TLC is a common method for the qualitative analysis of amino acids and can be used to assess the purity of this compound.

Methodology:

  • Plate Preparation: A pencil line is drawn approximately 1 cm from the bottom of a silica gel TLC plate.

  • Spotting: A small spot of a dilute solution of this compound in a suitable solvent (e.g., 1 M HCl) is applied to the pencil line. A standard reference solution is also spotted on the same plate.

  • Development: The bottom edge of the TLC plate is immersed in a developing chamber containing an appropriate mobile phase (e.g., a mixture of n-butanol, acetic acid, and water). The chamber is sealed to allow the solvent to ascend the plate by capillary action.

  • Visualization: After the solvent front has moved a sufficient distance, the plate is removed, dried, and sprayed with a visualizing agent, typically a ninhydrin solution. The plate is then heated to develop the characteristic purple spots.

  • Analysis: The retention factor (Rf) value for the sample spot is calculated and compared to that of the standard.

Experimental Workflow for Thin-Layer Chromatography

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_plate Prepare TLC Plate (Silica Gel) spot_sample Spot this compound Solution prep_plate->spot_sample develop_plate Place Plate in Developing Chamber with Mobile Phase spot_sample->develop_plate run_chrom Allow Solvent to Ascend Plate develop_plate->run_chrom dry_plate Dry the Plate run_chrom->dry_plate spray_ninhydrin Spray with Ninhydrin Reagent dry_plate->spray_ninhydrin heat_plate Heat Plate to Develop Spots spray_ninhydrin->heat_plate analyze_rf Calculate Rf Value and Compare to Standard heat_plate->analyze_rf Cysteine_to_Cystine cluster_reactants Reactants cluster_process Process cluster_products Products Cys1 2 x Cysteine (R-SH) Oxidation Oxidation (-2H+, -2e-) Cys1->Oxidation Cystine Cystine (R-S-S-R) Oxidation->Cystine Disulfide_Bond_Protein_Structure cluster_protein Polypeptide Chain Folding cluster_disulfide Disulfide Bond Formation Primary Primary Structure (Amino Acid Sequence) Folding Protein Folding Primary->Folding Tertiary Tertiary Structure Folding->Tertiary Cys_Residues Two Cysteine Residues in Proximity Folding->Cys_Residues Oxidation Oxidation Cys_Residues->Oxidation Disulfide_Bond Disulfide Bond (-S-S-) Formation Oxidation->Disulfide_Bond Disulfide_Bond->Tertiary Stabilizes Structure

References

The Dichotomous Role of DL-Cystine in Cellular Redox Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DL-Cystine, a racemic mixture of the disulfide-linked amino acid, presents a multifaceted mechanism of action in the intricate network of cellular redox balance. The biological activity is primarily dictated by its stereoisomers, L-cystine and D-cystine, which engage distinct metabolic pathways with divergent outcomes for cellular oxidative stress. L-cystine serves as a critical substrate for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant, thereby fortifying cellular defenses against reactive oxygen species (ROS). Conversely, D-cystine can be metabolized by D-amino acid oxidase (DAO) to produce hydrogen peroxide (H₂O₂), a key ROS, thus contributing to oxidative burden. This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data from relevant studies, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: A Tale of Two Isomers

The cellular impact of this compound is not monolithic but rather a composite of the individual actions of its L- and D-enantiomers.

The Anabolic Antioxidant Role of L-Cystine

The L-isomer of cystine is the cornerstone of this compound's contribution to cellular antioxidant capacity. Its mechanism unfolds through a series of well-orchestrated steps:

  • Cellular Uptake: L-cystine is predominantly transported into the cell by the system xCT⁻ antiporter , a heterodimeric protein composed of the SLC7A11 and SLC3A2 subunits.[1][2][3] This transport system exchanges one molecule of extracellular L-cystine for one molecule of intracellular glutamate in a sodium-independent manner.[2][3]

  • Intracellular Reduction: Once inside the highly reducing environment of the cytoplasm, L-cystine is rapidly reduced to two molecules of L-cysteine.[4] This reduction is primarily driven by the thioredoxin reductase system and by glutathione itself, consuming NADPH in the process.[2][4]

  • Glutathione Synthesis: L-cysteine is the rate-limiting precursor for the synthesis of glutathione.[5][6] The synthesis is a two-step enzymatic process:

    • γ-glutamylcysteine synthetase (GCS) , also known as glutamate-cysteine ligase (GCL), catalyzes the formation of γ-glutamylcysteine from L-cysteine and glutamate.

    • Glutathione synthetase (GS) then adds a glycine residue to γ-glutamylcysteine to form the tripeptide glutathione (γ-L-Glutamyl-L-cysteinylglycine).[7]

  • Redox Homeostasis and Nrf2 Activation: The resulting increase in the intracellular GSH pool enhances the cell's capacity to neutralize ROS, detoxify xenobiotics, and maintain a reduced intracellular environment.[8][9] Furthermore, L-cystine uptake and the subsequent modulation of the cellular thiol redox state can lead to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcriptional upregulation of a battery of antioxidant and cytoprotective genes, including those involved in glutathione synthesis and regeneration.[8][10]

The Pro-oxidant Potential of D-Cystine

The D-isomer of cystine follows a distinct metabolic route that can, under certain conditions, contribute to oxidative stress:

  • Metabolism by D-Amino Acid Oxidase (DAO): D-cystine, upon being reduced to D-cysteine, can serve as a substrate for the peroxisomal flavoenzyme D-amino acid oxidase (DAO) .[1][11] The presence and activity of DAO can vary significantly between different cell types and tissues.[8]

  • Hydrogen Peroxide Production: DAO catalyzes the oxidative deamination of D-amino acids. In the case of D-cysteine, this reaction produces the corresponding α-keto acid (3-mercaptopyruvate), ammonia, and hydrogen peroxide (H₂O₂) .[1][11][12] The generation of H₂O₂ directly contributes to the cellular pool of ROS, which, if not adequately neutralized, can lead to oxidative damage to lipids, proteins, and DNA.[13]

Data Presentation: Quantitative Effects on Cellular Redox Parameters

Due to a notable lack of studies utilizing the this compound racemate, the following tables summarize quantitative data from studies using L-cystine or L-cysteine. This information serves as a proxy to illustrate the expected impact of the biologically active L-isomer within the this compound mixture.

Table 1: Effect of L-Cyst(e)ine on Intracellular Glutathione (GSH) and Cysteine Levels

Cell LineTreatment ConditionsIntracellular GSH (nmol/mg protein)Intracellular Cysteine (nmol/mg protein)Reference
CaCo-2Cyst(e)ine-free medium + 5 mM BSOLow (baseline)Low (baseline)[8]
CaCo-2+ 200 µM CysteineNo significant changeIncreased[8]
CaCo-2+ 200 µM CystineNo significant changeIncreased[8]
CaCo-2+ 400 µM CystineNo significant changeIncreased[8]
CaCo-2+ 200 µM Cysteine + 400 µM CystineSlight increaseSubstantially increased[8]
Human Aortic Vascular Smooth Muscle CellsControl~35Not reported[14]
Human Aortic Vascular Smooth Muscle Cells15 µM Spermine (induces GSH depletion)~15Not reported[14]
Human Aortic Vascular Smooth Muscle Cells15 µM Spermine + 50 µg/ml Cystine-based precursor~35Not reported[14]
Human Aortic Vascular Smooth Muscle Cells15 µM Spermine + 100 µg/ml Cystine-based precursor~35Not reported[14]
Human Aortic Vascular Smooth Muscle Cells15 µM Spermine + 200 µg/ml Cystine-based precursor~35Not reported[14]
Human Ovarian Cancer (A2780DDP)RPMI 1640 (0.2 mM Cystine)High (baseline)High (baseline)[9]
Human Ovarian Cancer (A2780DDP)Cystine-restricted RPMI (0.05 mM) + excess GlutamateMarkedly decreasedNot reported[9]

Table 2: Effect of L-Cysteine on Reactive Oxygen Species (ROS) Levels

Cell LineTreatment ConditionsROS Levels (Fluorescence Intensity)Reference
TM3 Leydig CellsControlBaseline[2]
TM3 Leydig Cells7.5 µM CisplatinIncreased[2]
TM3 Leydig Cells7.5 µM Cisplatin + 0.1 mM L-CysteineReduced[2]
TM3 Leydig Cells7.5 µM Cisplatin + 0.2 mM L-CysteineReduced[2]
TM3 Leydig Cells7.5 µM Cisplatin + 0.5 mM L-CysteineReduced[2]
TM3 Leydig Cells7.5 µM Cisplatin + 1.0 mM L-CysteineReduced[2]
TM4 Sertoli CellsControlBaseline[2]
TM4 Sertoli Cells10 µM CisplatinIncreased[2]
TM4 Sertoli Cells10 µM Cisplatin + 0.1 mM L-CysteineReduced[2]
TM4 Sertoli Cells10 µM Cisplatin + 0.2 mM L-CysteineReduced[2]
TM4 Sertoli Cells10 µM Cisplatin + 0.5 mM L-CysteineReduced[2]
TM4 Sertoli Cells10 µM Cisplatin + 1.0 mM L-CysteineReduced[2]

Table 3: Effect of Probiotic Treatment on Antioxidant Enzyme Activities in H₂O₂-stimulated HT-29 Cells

TreatmentSuperoxide Dismutase (SOD) Activity (U/mg protein)Catalase Activity (U/mg protein)Glutathione Peroxidase (GPx) Activity (U/mg protein)Reference
Control~1.5~1.0~2.5[15]
H₂O₂~0.5~0.4~1.0[15]
H₂O₂ + Bifidobacterium bifidum BGN4~1.2~0.8~2.0[15]
H₂O₂ + Recombinant B. bifidum BGN4-SK~1.4~1.0~2.2[15]

Note: This table provides an example of how antioxidant enzyme activities can be modulated under oxidative stress and is not a direct effect of this compound.

Signaling Pathways and Experimental Workflows

Signaling Pathways

DL_Cystine_Signaling cluster_extracellular Extracellular Space cluster_cell Intracellular Space cluster_l_pathway L-Cystine Pathway cluster_d_pathway D-Cystine Pathway This compound This compound L-Cystine L-Cystine This compound->L-Cystine L-isomer D-Cystine D-Cystine This compound->D-Cystine D-isomer System_xCT System xCT- L-Cystine->System_xCT Uptake D-Cysteine 2x D-Cysteine D-Cystine->D-Cysteine Intracellular Reduction L-Cysteine 2x L-Cysteine System_xCT->L-Cysteine Reduction GSH_Synthesis Glutathione (GSH) Synthesis L-Cysteine->GSH_Synthesis Nrf2 Nrf2 L-Cysteine->Nrf2 Activates NADP+ NADP+ L-Cysteine->NADP+ GSH GSH GSH_Synthesis->GSH Redox_Balance Redox Balance GSH->Redox_Balance ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->Redox_Balance DAO D-Amino Acid Oxidase (DAO) D-Cysteine->DAO H2O2 Hydrogen Peroxide (H₂O₂) DAO->H2O2 Oxidative_Stress Oxidative Stress H2O2->Oxidative_Stress NADPH NADPH NADPH->L-Cysteine e- donor

Caption: this compound signaling pathways in cellular redox balance.

Experimental Workflow

Experimental_Workflow cluster_assays 4. Redox Parameter Assays Cell_Culture 1. Cell Culture (e.g., HeLa, HepG2) DL_Cystine_Treatment 2. This compound Treatment (Dose-response & Time-course) Cell_Culture->DL_Cystine_Treatment Cell_Harvesting 3. Cell Harvesting & Lysis DL_Cystine_Treatment->Cell_Harvesting GSH_Assay GSH/GSSG Ratio (HPLC or Enzyme Recycling Assay) Cell_Harvesting->GSH_Assay ROS_Assay ROS Levels (e.g., DCFDA, MitoSOX) Cell_Harvesting->ROS_Assay Enzyme_Activity Antioxidant Enzyme Activity (SOD, CAT, GPx Assays) Cell_Harvesting->Enzyme_Activity Data_Analysis 5. Data Analysis & Interpretation GSH_Assay->Data_Analysis ROS_Assay->Data_Analysis Enzyme_Activity->Data_Analysis

Caption: Workflow for assessing this compound's effect on redox balance.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on cellular redox balance.

Cell Culture and this compound Treatment
  • Cell Line Selection: Choose a cell line relevant to the research question (e.g., hepatocytes for metabolic studies, neurons for neuroprotection, cancer cell lines for therapeutic investigations). Ensure the selected cell line expresses the system xCT⁻ transporter and, if relevant, D-amino acid oxidase.

  • Culture Conditions: Culture cells in a suitable medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Stock Solution: Prepare a sterile stock solution of this compound in a suitable solvent (e.g., 1N HCl, followed by dilution in culture medium). The final concentration in the culture medium should be adjusted to the desired experimental range (e.g., 100 µM to 1 mM).

  • Treatment Protocol:

    • Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment.

    • Allow cells to adhere and grow for 24 hours.

    • Replace the culture medium with fresh medium containing the desired concentrations of this compound or vehicle control.

    • For time-course experiments, harvest cells at different time points (e.g., 4, 8, 12, 24 hours) after treatment.

    • For dose-response experiments, treat cells with a range of this compound concentrations for a fixed duration.

Measurement of Intracellular Glutathione (GSH and GSSG)

Method: HPLC with Fluorescence Detection

  • Sample Preparation:

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in 0.1 M phosphate buffer, pH 7.5) containing a thiol-scavenging agent like N-ethylmaleimide (NEM) for GSSG measurement.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant for analysis.

  • Derivatization:

    • For total GSH, reduce GSSG to GSH using a reducing agent like dithiothreitol (DTT).

    • Derivatize the thiol groups of GSH with a fluorescent labeling agent such as monobromobimane (mBBr) or o-phthalaldehyde (OPA).

  • HPLC Analysis:

    • Separate the derivatized GSH and GSSG using a reverse-phase C18 column.

    • Use a mobile phase gradient appropriate for the separation (e.g., acetonitrile and water with a buffer).

    • Detect the fluorescent derivatives using a fluorescence detector with appropriate excitation and emission wavelengths.

  • Quantification:

    • Generate a standard curve using known concentrations of GSH and GSSG.

    • Calculate the concentrations in the samples based on the standard curve and normalize to the total protein content of the cell lysate.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Method: 2',7'-Dichlorodihydrofluorescein Diacetate (DCFDA) Assay

  • Cell Preparation:

    • Seed cells in a black, clear-bottom 96-well plate.

    • Treat the cells with this compound as described in section 4.1. Include a positive control (e.g., H₂O₂) and a negative control (vehicle).

  • DCFDA Staining:

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add DCFDA solution (typically 10-25 µM in serum-free medium) to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Fluorescence Measurement:

    • Remove the DCFDA solution and wash the cells once with PBS.

    • Add PBS to each well.

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from wells without cells).

    • Express the results as a percentage of the control or as relative fluorescence units.

Measurement of Antioxidant Enzyme Activity

Method: Spectrophotometric Assays

  • Sample Preparation:

    • Prepare cell lysates as described in section 4.2.1, but without NEM.

  • Superoxide Dismutase (SOD) Activity:

    • Use a commercially available kit or a method based on the inhibition of the reduction of cytochrome c or a tetrazolium salt by superoxide radicals generated by a xanthine/xanthine oxidase system.

    • Measure the absorbance change at the appropriate wavelength.

  • Catalase (CAT) Activity:

    • Measure the decomposition of H₂O₂ by monitoring the decrease in absorbance at 240 nm.

  • Glutathione Peroxidase (GPx) Activity:

    • Measure the rate of NADPH oxidation at 340 nm in the presence of GSH, glutathione reductase, and a substrate (e.g., H₂O₂ or cumene hydroperoxide).

  • Quantification:

    • Calculate the enzyme activity based on the rate of change in absorbance and normalize to the total protein content.

Conclusion

The mechanism of action of this compound in cellular redox balance is a nuanced interplay between the antioxidant properties of its L-isomer and the potential pro-oxidant effects of its D-isomer. While L-cystine robustly supports the cellular antioxidant defense system through the synthesis of glutathione and activation of the Nrf2 pathway, the metabolic fate of D-cystine via D-amino acid oxidase can lead to the generation of hydrogen peroxide. The net effect of this compound on a particular cell type will, therefore, depend on the relative expression and activity of the system xCT⁻ transporter and D-amino acid oxidase. For researchers and drug development professionals, a thorough understanding of these dichotomous pathways is essential for accurately interpreting experimental results and for the rational design of therapeutic strategies that aim to modulate cellular redox homeostasis. Further research focusing specifically on the DL-racemic mixture is warranted to fully elucidate its integrated effects on cellular physiology and pathophysiology.

References

The Crossroads of Chirality: A Technical Guide to the Biological Role of DL-Cystine in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Cystine, a racemic mixture of the disulfide-linked amino acid cysteine, presents a unique intersection of stereospecific and non-specific metabolic pathways critical to cellular function and homeostasis. While the L-enantiomer is a well-established proteinogenic amino acid and a cornerstone of vital metabolic routes, the metabolic fate and biological implications of the D-enantiomer are of increasing interest in pharmacology and toxicology. This in-depth technical guide delineates the biological roles of this compound, focusing on its absorption, the metabolic divergence of its L- and D-cysteine components, and their subsequent integration into key pathways including glutathione synthesis, taurine production, and protein synthesis. This document provides a comprehensive overview supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a critical resource for researchers and professionals in drug development.

Introduction

Cystine, the oxidized dimer of cysteine, is the predominant form of this sulfur-containing amino acid in the extracellular environment. This compound is a synthetically produced racemic mixture of L-Cystine and D-Cystine. In biological systems, the L-isomer is a semi-essential amino acid, integral to protein structure and a key precursor to several essential biomolecules.[1] The presence of the D-isomer in this compound introduces distinct metabolic pathways and biological effects that are crucial to understand in the context of pharmaceutical formulations and nutritional science.[2][3] This guide explores the metabolic journey of this compound, from its transport into the cell to the distinct and overlapping roles of its constituent enantiomers.

Transport and Intracellular Reduction

This compound is transported into cells via various amino acid transport systems, most notably the system xc- antiporter, which exchanges extracellular cystine for intracellular glutamate.[4] Once inside the cell, both L-Cystine and D-Cystine are rapidly reduced to their respective cysteine monomers, L-cysteine and D-cysteine, by intracellular reducing agents such as glutathione (GSH) and thioredoxin.[1]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound System_xc- System xc- (Antiporter) This compound->System_xc- Uptake L-Cystine L-Cystine System_xc-->L-Cystine D-Cystine D-Cystine System_xc-->D-Cystine Glutamate_out Glutamate System_xc-->Glutamate_out Export L-Cysteine L-Cysteine L-Cystine->L-Cysteine Reduction D-Cysteine D-Cysteine D-Cystine->D-Cysteine Reduction Glutathione_Thioredoxin GSH / Thioredoxin (Reduction) Glutathione_Thioredoxin->L-Cystine Glutathione_Thioredoxin->D-Cystine

Figure 1: Cellular uptake and reduction of this compound.

Metabolic Fates of L-Cysteine and D-Cysteine

Following reduction, the metabolic pathways of L-cysteine and D-cysteine diverge significantly.

Metabolism of L-Cysteine

L-cysteine is a central molecule in cellular metabolism, participating in several critical pathways:

  • Protein Synthesis: As a proteinogenic amino acid, L-cysteine is incorporated into polypeptide chains, where its thiol group can form disulfide bonds, crucial for the tertiary and quaternary structure of proteins.[5]

  • Glutathione (GSH) Synthesis: L-cysteine is the rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione. This tripeptide (γ-glutamyl-cysteinyl-glycine) is essential for cellular redox homeostasis.[1]

  • Taurine Synthesis: L-cysteine can be oxidized to cysteine sulfinic acid, a precursor for the synthesis of taurine, which has roles in neuromodulation, osmoregulation, and bile acid conjugation.[6]

  • Hydrogen Sulfide (H₂S) Production: L-cysteine can be a substrate for enzymes like cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE) to produce hydrogen sulfide, a gaseous signaling molecule.[7]

L-Cysteine L-Cysteine Protein_Synthesis Protein Synthesis (Disulfide Bonds) L-Cysteine->Protein_Synthesis Glutathione Glutathione (GSH) (Antioxidant) L-Cysteine->Glutathione Taurine Taurine (Neuromodulation, etc.) L-Cysteine->Taurine H2S Hydrogen Sulfide (H₂S) (Gasotransmitter) L-Cysteine->H2S

Figure 2: Major metabolic pathways of L-Cysteine.
Metabolism of D-Cysteine

The metabolic pathways for D-cysteine are more limited and primarily catabolic in mammals.

  • Conversion to 3-Mercaptopyruvate: D-cysteine is a substrate for D-amino acid oxidase (DAO), which converts it to 3-mercaptopyruvate.[8]

  • Hydrogen Sulfide (H₂S) Production: 3-mercaptopyruvate can then be acted upon by 3-mercaptopyruvate sulfurtransferase (3-MST) to produce H₂S. This pathway is particularly active in the cerebellum and kidney.

  • Racemization: There is evidence that serine racemase can catalyze the conversion of L-cysteine to D-cysteine, suggesting a potential for interconversion, although the in vivo significance of the reverse reaction is less clear.[9][10]

D-Cysteine D-Cysteine DAO D-Amino Acid Oxidase (DAO) D-Cysteine->DAO 3-Mercaptopyruvate 3-Mercaptopyruvate DAO->3-Mercaptopyruvate 3-MST 3-Mercaptopyruvate Sulfurtransferase (3-MST) 3-Mercaptopyruvate->3-MST H2S Hydrogen Sulfide (H₂S) 3-MST->H2S Serine_Racemase Serine Racemase Serine_Racemase->D-Cysteine Racemization L-Cysteine L-Cysteine L-Cysteine->Serine_Racemase Racemization

Figure 3: Metabolic pathway of D-Cysteine.

Quantitative Data

The following tables summarize key quantitative data related to this compound metabolism.

Table 1: Plasma Concentrations of Cysteine and Cystine

AnalyteConcentration Range (µmol/L)MethodReference
Cysteine7.3 - 11.3LC-FTMS[11]
Cystine51.7 - 104.8LC-FTMS[11]

Table 2: Toxicological Data of L-Cysteine vs. D-Cysteine in Rats (28-day oral administration)

CompoundNOAEL (mg/kg/day)Key Toxicological FindingsReference
L-Cysteine< 500Renal injuries at all doses[2][12]
D-Cysteine500Anemia, renal injuries at higher doses[2][12]

Experimental Protocols

Determination of Plasma Cysteine and Cystine by HPLC with Fluorescence Detection

This protocol is adapted from a method using SBD-F derivatization for the sensitive detection of thiols.[12]

Objective: To quantify the total concentrations of cysteine and cystine in plasma samples.

Materials:

  • Plasma samples

  • Tributylphosphine (reducing agent)

  • Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulphonate (SBD-F) (derivatizing agent)

  • 2-mercaptoethylamine (internal standard)

  • HPLC system with fluorescence detector

  • Reversed-phase C18 column (e.g., Supelco LC-18, 150 x 4.6 mm, 3 µm)

  • Acetonitrile

  • Potassium dihydrogen phosphate (KH₂PO₄)

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma, add the internal standard (2-mercaptoethylamine).

    • Add tributylphosphine to reduce all cystine to cysteine.

  • Derivatization:

    • Add SBD-F solution and incubate at a controlled temperature to allow for the derivatization of all thiol groups.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Mobile Phase: 5% (v/v) acetonitrile in 0.1 M KH₂PO₄, pH 2.15.

    • Flow Rate: 0.5 mL/min.

    • Detection: Fluorescence detection with excitation at 385 nm and emission at 515 nm.

  • Quantification:

    • Calculate the concentrations of cysteine and the original cystine (now reduced and derivatized) based on the peak areas relative to the internal standard and a standard curve.

Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (2-mercaptoethylamine) Plasma_Sample->Add_IS Reduction Reduction with Tributylphosphine Add_IS->Reduction Derivatization Derivatization with SBD-F Reduction->Derivatization HPLC_Injection HPLC Injection Derivatization->HPLC_Injection Separation Reversed-Phase Separation HPLC_Injection->Separation Detection Fluorescence Detection (Ex: 385 nm, Em: 515 nm) Separation->Detection Quantification Quantification Detection->Quantification

Figure 4: Workflow for HPLC analysis of plasma cysteine and cystine.
Assay for Cystathionine β-Synthase (CBS) Activity in Plasma

This protocol is based on the measurement of the enzymatic product using a stable isotope substrate and LC-MS/MS.[13]

Objective: To measure the activity of CBS in plasma.

Materials:

  • Plasma samples (20 µL)

  • Stable isotope substrate: 2,3,3-²H serine

  • L-homocysteine

  • Pyridoxal 5'-phosphate (PLP) (cofactor)

  • S-adenosyl-L-methionine (SAM) (activator)

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, combine plasma, 2,3,3-²H serine, L-homocysteine, PLP, and SAM in a suitable buffer.

  • Enzymatic Reaction:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 4 hours).

  • Reaction Termination:

    • Stop the reaction by adding a precipitating agent (e.g., trichloroacetic acid).

  • Sample Preparation for LC-MS/MS:

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Monitor the formation of the product, 3,3-²H-cystathionine, using multiple reaction monitoring (MRM).

  • Activity Calculation:

    • Quantify the amount of product formed and express the enzyme activity in nmol/h/L of plasma.

Role in Drug Development

This compound and its derivatives are utilized in various aspects of drug development:

  • Pharmaceutical Formulations: this compound is used as an excipient and a precursor in the synthesis of various pharmaceutical compounds.[2][14]

  • Antioxidant Therapies: As a precursor to glutathione, there is interest in using cysteine derivatives to boost intracellular antioxidant capacity.

  • Mucoadhesion: Cysteine-polymer conjugates are being explored for their mucoadhesive properties in drug delivery systems.[15]

Conclusion

This compound is a multifaceted molecule with significant implications in metabolic pathways. The stereochemistry of its constituent cysteine molecules dictates their distinct metabolic fates. While L-cysteine is integral to protein structure and the synthesis of vital compounds like glutathione and taurine, D-cysteine is primarily catabolized to produce hydrogen sulfide, a signaling molecule with tissue-specific roles. Understanding the intricate metabolism of both enantiomers is crucial for researchers, scientists, and drug development professionals to fully harness the therapeutic potential and mitigate the potential toxicities associated with this compound and related compounds. The provided data and experimental protocols offer a foundational resource for further investigation into the complex biological roles of this unique amino acid derivative.

References

An In-depth Technical Guide to the Biochemical Differences Between DL-Cystine and L-Cystine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystine, the disulfide-linked dimer of cysteine, is a critical amino acid in various biological processes, including protein structure stabilization, redox homeostasis, and metabolism. It exists as two stereoisomers, L-cystine and D-cystine, which are non-superimposable mirror images of each other. While L-cystine is the naturally occurring and biologically predominant form, the D-isomer can be found in certain biological systems and can be introduced through diet or racemization during food processing. DL-Cystine is a racemic mixture containing equal amounts of both L- and D-isomers. Understanding the biochemical distinctions between L-Cystine and its racemic counterpart, this compound, is paramount for researchers in drug development and nutritional science, as the stereochemistry of a molecule can profoundly influence its physiological effects, bioavailability, and metabolic fate. This guide provides a comprehensive technical overview of these differences, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways.

Core Biochemical and Physical Differences

The primary difference between L-Cystine and this compound lies in the stereochemistry of the alpha-carbon in the constituent cysteine molecules. L-Cystine is composed of two L-cysteine molecules, while this compound is a 1:1 mixture of L-Cystine and D-Cystine. This seemingly subtle difference in three-dimensional structure leads to significant variations in their physical and biochemical properties.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative differences between L-Cystine and this compound.

PropertyL-CystineThis compoundD-CystineReferences
Water Solubility (25°C) 0.112 mg/mLPartially solublePartially soluble[1][2]
Intestinal Absorption Mediated by specific transportersL-isomer absorbed via specific transporters; D-isomer likely absorbed via passive diffusion or other mechanismsLikely absorbed via passive diffusion or other non-specific mechanisms[3]
Metabolic Fate Reduced to L-cysteine, incorporated into proteins, precursor for glutathione, taurine, etc.L-cysteine follows its natural metabolic pathway. D-cysteine is metabolized by D-amino acid oxidase.Oxidatively deaminated by D-amino acid oxidase (DAAO) to form 3-mercaptopyruvate, ammonia, and H₂O₂.[4]
Enzymatic Metabolism (Human D-Amino Acid Oxidase) Not a substrateD-cysteine component is a substrateKm: ~0.7 mM kcat: High[4][5]

Metabolic Pathways and Signaling

The metabolic pathways of L-Cystine and the D-isomer present in this compound are distinct, leading to different physiological consequences.

L-Cystine Metabolism

Extracellular L-cystine is transported into the cell via specific amino acid transporters. Once inside, it is rapidly reduced to two molecules of L-cysteine. L-cysteine is a versatile amino acid that serves as a building block for protein synthesis, a crucial component of the major intracellular antioxidant glutathione (GSH), and a precursor for other important molecules like taurine and coenzyme A. Recent research also highlights the role of dietary cysteine in promoting intestinal stem cell function and tissue regeneration through a signaling pathway involving CD8+ T cells and IL-22[6][7][8][9].

L_Cystine_Metabolism Extracellular L-Cystine Extracellular L-Cystine Intracellular L-Cystine Intracellular L-Cystine Extracellular L-Cystine->Intracellular L-Cystine Amino Acid Transporter Cell Membrane Cell Membrane L-Cysteine L-Cysteine Intracellular L-Cystine->L-Cysteine Reduction Protein Synthesis Protein Synthesis L-Cysteine->Protein Synthesis Glutathione (GSH) Glutathione (GSH) L-Cysteine->Glutathione (GSH) Taurine Taurine L-Cysteine->Taurine Coenzyme A Coenzyme A L-Cysteine->Coenzyme A Intestinal Stem Cell Regeneration Intestinal Stem Cell Regeneration L-Cysteine->Intestinal Stem Cell Regeneration via IL-22 Signaling

Metabolic pathway of L-Cystine.
D-Cystine Metabolism and Hydrogen Sulfide Signaling

The D-cysteine derived from this compound is not utilized for protein synthesis in humans. Instead, it is primarily metabolized by the peroxisomal flavoenzyme D-amino acid oxidase (DAAO). DAAO catalyzes the oxidative deamination of D-cysteine to 3-mercaptopyruvate, ammonia (NH₃), and hydrogen peroxide (H₂O₂). 3-mercaptopyruvate can then be further metabolized to produce hydrogen sulfide (H₂S), a gaseous signaling molecule with various physiological roles, including neuromodulation and cytoprotection.

D_Cystine_Metabolism D-Cystine (from this compound) D-Cystine (from this compound) D-Cysteine D-Cysteine D-Cystine (from this compound)->D-Cysteine Reduction DAAO D-Amino Acid Oxidase (DAAO) D-Cysteine->DAAO 3-Mercaptopyruvate 3-Mercaptopyruvate DAAO->3-Mercaptopyruvate Hydrogen Peroxide (H2O2) Hydrogen Peroxide (H2O2) DAAO->Hydrogen Peroxide (H2O2) Ammonia (NH3) Ammonia (NH3) DAAO->Ammonia (NH3) Hydrogen Sulfide (H2S) Hydrogen Sulfide (H2S) 3-Mercaptopyruvate->Hydrogen Sulfide (H2S) 3-MST Physiological Effects Physiological Effects Hydrogen Sulfide (H2S)->Physiological Effects Neuromodulation, Cytoprotection

Metabolic pathway of D-Cystine and H₂S production.

Experimental Protocols

Differentiation of this compound from L-Cystine

A key analytical challenge is the differentiation and quantification of the enantiomeric composition of a cystine sample. The following experimental workflows outline common approaches.

Differentiation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_hplc_output Chiral HPLC Output cluster_nmr_output NMR Output Sample Sample Dissolution Dissolve in appropriate solvent (e.g., 1M HCl or aqueous mobile phase) Sample->Dissolution Chiral HPLC Chiral HPLC Dissolution->Chiral HPLC NMR Spectroscopy NMR Spectroscopy Dissolution->NMR Spectroscopy L_Cystine_Peak Single Peak for L-Cystine Chiral HPLC->L_Cystine_Peak If pure L-Cystine DL_Cystine_Peaks Two Resolved Peaks for D- and L-Cystine Chiral HPLC->DL_Cystine_Peaks If this compound L_Cystine_NMR Single set of proton signals NMR Spectroscopy->L_Cystine_NMR If pure L-Cystine DL_Cystine_NMR Overlapping or resolved signals with chiral shift reagent NMR Spectroscopy->DL_Cystine_NMR If this compound

Workflow for differentiating L-Cystine and this compound.

1. Chiral High-Performance Liquid Chromatography (HPLC)

This is the most common and reliable method for separating and quantifying enantiomers.

  • Objective: To separate and quantify L-cystine and D-cystine in a sample.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chiral Stationary Phase (CSP): A chiral column is essential. A commonly used column is the Astec® CHIROBIOTIC® T, which is based on the macrocyclic glycopeptide teicoplanin[10].

  • Mobile Phase: A typical mobile phase consists of a mixture of water, methanol, and an acidic modifier like formic acid. An example composition is 40:60:0.02 (v/v/v) water:methanol:formic acid[10].

  • Protocol:

    • Prepare the mobile phase and degas it.

    • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1 mL/min) and temperature (e.g., 25°C) until a stable baseline is achieved.

    • Prepare a standard solution of this compound (e.g., 200 µg/mL in 50:50 water:methanol) to determine the retention times of the D- and L-enantiomers.

    • Prepare the unknown sample by dissolving it in the mobile phase or a compatible solvent at a known concentration.

    • Inject a fixed volume (e.g., 10 µL) of the standard and the sample solutions into the HPLC system.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 205 nm)[10].

  • Expected Results:

    • L-Cystine: A single chromatographic peak will be observed at the retention time corresponding to the L-enantiomer.

    • This compound: Two distinct peaks of approximately equal area will be observed, corresponding to the D- and L-enantiomers.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can be used to distinguish between a pure enantiomer and a racemic mixture, especially with the use of chiral shift reagents.

  • Objective: To differentiate between L-Cystine and this compound based on their ¹H NMR spectra.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Protocol:

    • Dissolve a known amount of the L-Cystine standard in a suitable deuterated solvent (e.g., D₂O with NaOD to aid solubility).

    • Acquire a ¹H NMR spectrum of the L-Cystine standard. This will show a single set of signals for the protons in the molecule.

    • Dissolve a known amount of the this compound sample in the same deuterated solvent.

    • Acquire a ¹H NMR spectrum. In the absence of a chiral environment, the spectra of the L- and D-enantiomers are identical, so a racemic mixture will show the same spectrum as the pure enantiomer.

    • To resolve the signals of the enantiomers in the this compound sample, a chiral shift reagent (e.g., a lanthanide-based complex) can be added to the NMR tube. This reagent will interact differently with the L- and D-enantiomers, inducing different chemical shifts for their respective protons.

  • Expected Results:

    • L-Cystine: A single set of proton signals will be observed in the ¹H NMR spectrum.

    • This compound (with chiral shift reagent): The ¹H NMR spectrum will show two sets of signals, one for the L-enantiomer and one for the D-enantiomer, with their chemical shifts slightly separated due to the interaction with the chiral shift reagent. The integration of these two sets of signals should be approximately 1:1.

3. In Vitro Intestinal Absorption using Caco-2 Cell Monolayers

The Caco-2 cell line is a widely used in vitro model to predict the intestinal permeability of compounds.

  • Objective: To compare the apparent permeability (Papp) of L-Cystine and D-Cystine across a model of the intestinal epithelium.

  • Cell Model: Caco-2 cells cultured on permeable Transwell® inserts for 21-25 days to form a differentiated and polarized monolayer.

  • Protocol:

    • Seed Caco-2 cells on Transwell® inserts at an appropriate density (e.g., 2.6 x 10⁵ cells/cm²).

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for the formation of a confluent monolayer with tight junctions.

    • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • On the day of the experiment, wash the monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Prepare solutions of L-Cystine and this compound (or D-Cystine) at a known concentration in the transport buffer.

    • Add the test compound solution to the apical (donor) side of the Transwell® insert and fresh transport buffer to the basolateral (receiver) side.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral compartment and replace with fresh buffer.

    • Analyze the concentration of cystine in the collected samples using a suitable analytical method (e.g., HPLC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of appearance of the compound in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

  • Expected Results: Due to the presence of specific transporters for L-amino acids, it is expected that the Papp value for L-Cystine will be significantly higher than that for D-Cystine, which is likely transported via less efficient, non-specific mechanisms.

Conclusion

The biochemical differences between this compound and L-Cystine are substantial and have significant implications for their application in research, pharmaceuticals, and nutrition. While L-Cystine is readily absorbed and utilized in essential metabolic pathways, the D-isomer present in this compound is metabolized by a distinct enzymatic pathway, leading to the production of different metabolites, including the signaling molecule hydrogen sulfide. These differences in absorption, metabolism, and physiological effects underscore the importance of using stereochemically pure compounds in drug development and nutritional formulations. The experimental protocols provided in this guide offer a framework for researchers to analytically distinguish between these forms and to investigate their differential biological activities. A thorough understanding of these biochemical nuances is crucial for the rational design of effective and safe therapeutic and nutritional products.

References

The Role of DL-Cystine in Glutathione Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of DL-Cystine in the biosynthesis of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells. This document provides a comprehensive overview of the biochemical pathways, quantitative data from experimental studies, detailed experimental protocols, and visualizations of the key processes involved.

Introduction to Glutathione and the Importance of Cysteine

Glutathione (γ-L-glutamyl-L-cysteinyl-glycine) is a tripeptide that plays a central role in cellular defense against oxidative stress, detoxification of xenobiotics, and maintenance of redox homeostasis. The synthesis of glutathione is a two-step, ATP-dependent process catalyzed by two key enzymes:

  • Glutamate-Cysteine Ligase (GCL): This is the rate-limiting enzyme that catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine.

  • Glutathione Synthetase (GS): This enzyme adds glycine to γ-glutamylcysteine to form the final glutathione molecule.

The availability of the amino acid cysteine is a primary rate-limiting factor in the synthesis of glutathione. In the extracellular environment, cysteine is readily oxidized to its disulfide form, cystine. Therefore, the cellular uptake of cystine and its subsequent reduction to cysteine are crucial steps for maintaining adequate intracellular glutathione levels.

The Metabolism of this compound

This compound is a racemic mixture of L-Cystine and D-Cystine. While L-Cystine is the biologically active enantiomer directly utilized for protein and glutathione synthesis, the metabolic fate of D-Cystine is also of interest.

L-Cystine Metabolism: L-Cystine is transported into the cell primarily through the system xc- antiporter, which exchanges one molecule of extracellular cystine for one molecule of intracellular glutamate. Once inside the cell, L-Cystine is rapidly reduced to two molecules of L-cysteine by the action of thioredoxin reductase or glutathione reductase.[1] This L-cysteine is then available for the GCL-catalyzed step of glutathione synthesis.

D-Cystine Metabolism: The D-isomer of cysteine is not directly incorporated into glutathione. However, mammalian cells possess an enzyme, D-amino acid oxidase (DAO), which is a FAD-containing flavoenzyme that catalyzes the oxidative deamination of D-amino acids.[2][3] DAO is particularly active in the liver and kidneys.[4] It converts D-cysteine to 3-mercaptopyruvate.[5][6] This intermediate can then be further metabolized, although its direct conversion to L-cysteine for glutathione synthesis is not a primary pathway. Therefore, while L-Cystine is the direct precursor, the contribution of D-Cystine to the cellular cysteine pool for glutathione synthesis is indirect and less efficient.

Quantitative Data on Cysteine Precursors and Glutathione Levels

The supplementation of cysteine precursors has been shown to modulate intracellular glutathione levels in various experimental models. The following tables summarize quantitative data from several studies.

Table 1: Effect of L-Cysteine/L-Cystine Supplementation on Intracellular Glutathione Levels in Cultured Cells

Cell LineCysteine PrecursorConcentrationDurationChange in Glutathione LevelsReference
Human Vascular Smooth Muscle Cells (VSMC)L-Cystine-based precursor (F1)50-500 µg/ml24 hRestored spermine-induced GSH depletion to control levels[7]
Human Ovarian Cancer (A2780DDP)L-Cystine0.2 mM (in RPMI 1640)24 h1.8-fold higher basal GSH compared to A2780 cells[8]
Human Hepatocytes (FL83B)L-CysteineNot specifiedNot specifiedUpregulated GSH status in high glucose conditions[9]
Human Keratinocytes (HHFKs)L-CystineNot specifiedNot specifiedCorrelated with higher intracellular GSH levels[10]
Candida utilisL-Cysteine8 mmol/L16 h106% increase in intracellular GSH content[11]
Rat HepatocytesL-Cysteine1 mmol/LNot specified19% of total cysteine metabolism directed to GSH[3]

Table 2: Effect of N-Acetylcysteine (NAC) Supplementation on Glutathione Levels

Cell/Tissue TypeNAC Concentration/DoseDurationChange in Glutathione LevelsReference
Human Prostate Cancer (LNCaP)5 mM4 hSignificant increase in total GSH[12]
Human Prostate Cancer (PC-3)5 mM12 hSignificant increase in total GSH[12]
EAAC1 –/– Mouse Neurons7.5 mg/kg (i.p.)5 hSignificant increase in neuronal GSH[5]
Human Brain (in vivo)150 mg/kg (i.v.)2 hIncrease in brain GSH concentrations[13]
Elderly Human Red Blood Cells0.81 mmol/kg/day14 daysCorrected GSH depletion

Signaling Pathways Regulating Glutathione Synthesis

The expression of the enzymes involved in glutathione synthesis is tightly regulated, primarily through the Keap1-Nrf2 signaling pathway, which responds to oxidative and electrophilic stress.

The Keap1-Nrf2 Pathway: Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Keap1 contains several reactive cysteine residues that act as sensors for oxidative stress. When these cysteine residues are modified by electrophiles or oxidants, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including the catalytic and modifier subunits of glutamate-cysteine ligase (GCLC and GCLM) and glutathione synthetase (GS).[12]

Keap1-Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and Sequesters Keap1->Nrf2 Release Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Ub->Proteasome Degradation Oxidative_Stress Oxidative/Electrophilic Stress (e.g., altered Cysteine levels) Oxidative_Stress->Keap1 Modifies Cysteine Residues ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to GCL GCL Gene ARE->GCL Induces Transcription GS GS Gene ARE->GS Induces Transcription Other_Genes Other Cytoprotective Genes ARE->Other_Genes Induces Transcription

Figure 1: The Keap1-Nrf2 signaling pathway for regulating glutathione synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and glutathione synthesis.

Measurement of Intracellular Glutathione by HPLC

High-Performance Liquid Chromatography (HPLC) is a sensitive and specific method for the quantification of both reduced (GSH) and oxidized (GSSG) glutathione.

Protocol:

  • Sample Preparation:

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in a protein precipitation solution (e.g., 5% metaphosphoric acid or 10% perchloric acid) on ice.

    • Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet proteins.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic or gradient elution with a buffer such as 50 mM sodium phosphate and an organic modifier like acetonitrile or methanol.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at 210-220 nm. For enhanced sensitivity, fluorescence detection can be used after derivatization with a fluorophore like o-phthalaldehyde (OPA).

  • Quantification:

    • Prepare a standard curve with known concentrations of GSH and GSSG.

    • Inject samples and standards into the HPLC system.

    • Identify and quantify the peaks corresponding to GSH and GSSG based on their retention times and peak areas compared to the standard curve.

HPLC Workflow for Glutathione Measurement start Start sample_prep Sample Preparation: - Cell Lysis - Protein Precipitation - Centrifugation start->sample_prep supernatant Collect Supernatant sample_prep->supernatant hplc HPLC Analysis: - C18 Column - UV or Fluorescence Detection supernatant->hplc quantification Quantification: - Compare with Standard Curve hplc->quantification end End quantification->end

Figure 2: Experimental workflow for measuring glutathione by HPLC.
Measurement of Total Glutathione using Ellman's Reagent

This colorimetric assay is a widely used method for measuring total glutathione (GSH + GSSG). The principle is based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm. Glutathione reductase is included to recycle GSSG to GSH.

Protocol:

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium phosphate buffer with 1 mM EDTA, pH 7.5.

    • DTNB Solution: Dissolve DTNB in the reaction buffer.

    • NADPH Solution: Dissolve NADPH in the reaction buffer.

    • Glutathione Reductase Solution: Dilute glutathione reductase in the reaction buffer.

  • Sample Preparation:

    • Prepare cell or tissue lysates as described for the HPLC method.

  • Assay Procedure (96-well plate format):

    • Add samples and GSH standards to the wells of a microplate.

    • Add the reaction mixture containing reaction buffer, DTNB, and NADPH to each well.

    • Initiate the reaction by adding glutathione reductase.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Quantification:

    • Calculate the rate of TNB formation (change in absorbance per minute).

    • Determine the glutathione concentration in the samples by comparing their reaction rates to the GSH standard curve.

Assay for Glutamate-Cysteine Ligase (GCL) Activity

This assay measures the activity of the rate-limiting enzyme in glutathione synthesis by quantifying the production of γ-glutamylcysteine.

Protocol:

  • Cell Lysate Preparation:

    • Homogenize cells or tissues in a suitable buffer (e.g., Tris-HCl buffer with protease inhibitors).

    • Centrifuge to remove cell debris and collect the supernatant.

  • Reaction Mixture:

    • Prepare a reaction mixture containing Tris-HCl buffer, ATP, glutamate, cysteine, and MgCl2.

  • Enzyme Reaction:

    • Add the cell lysate to the reaction mixture.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a protein precipitating agent.

  • Quantification of γ-glutamylcysteine:

    • The product, γ-glutamylcysteine, can be quantified by HPLC with electrochemical or fluorescence detection.[9]

Cellular Uptake of Cystine

This protocol describes a method to measure the uptake of cystine into cultured cells, often using a radiolabeled tracer.

Protocol:

  • Cell Culture:

    • Plate cells in a multi-well plate and grow to the desired confluency.

  • Uptake Assay:

    • Wash the cells with a pre-warmed, cystine-free buffer (e.g., Krebs-Ringer buffer).

    • Incubate the cells with a buffer containing radiolabeled cystine (e.g., [¹⁴C]-cystine) for a specific time.

    • To study the effect of inhibitors, add them to the incubation buffer.

  • Measurement of Uptake:

    • Wash the cells rapidly with ice-cold buffer to stop the uptake.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Measure the radioactivity in the cell lysate using a scintillation counter.

    • Normalize the radioactivity to the protein content of the cell lysate.

Cystine Uptake Assay Workflow start Start cell_culture Cell Culture in Multi-well Plate start->cell_culture wash_cells Wash with Cystine-free Buffer cell_culture->wash_cells incubation Incubate with Radiolabeled Cystine wash_cells->incubation stop_uptake Stop Uptake with Cold Buffer Wash incubation->stop_uptake cell_lysis Cell Lysis stop_uptake->cell_lysis scintillation Measure Radioactivity (Scintillation Counting) cell_lysis->scintillation normalization Normalize to Protein Content scintillation->normalization end End normalization->end

References

DL-Cystine as a Precursor for Taurine and Coenzyme A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-cystine, a disulfide-linked dimer of cysteine, serves as a critical precursor for the biosynthesis of two vital biomolecules: the conditionally essential amino acid taurine and the ubiquitous cofactor coenzyme A (CoA). The metabolic pathways leading to taurine and CoA from cystine are distinct but interconnected through the central role of cysteine. This technical guide provides an in-depth exploration of these biosynthetic routes, detailing the enzymatic steps, summarizing available quantitative data on conversion efficiencies, and presenting comprehensive experimental protocols for the analysis of these metabolic processes. Furthermore, this guide includes detailed diagrams of the signaling pathways and experimental workflows to facilitate a deeper understanding of the molecular transformations involved.

Introduction

Cystine, the predominant extracellular form of cysteine, is readily transported into cells and subsequently reduced to two molecules of cysteine.[1] This intracellular cysteine pool is a nexus for multiple metabolic pathways, including protein synthesis, glutathione production, and the synthesis of taurine and coenzyme A.[2] Taurine plays crucial roles in a myriad of physiological processes, including bile acid conjugation, osmoregulation, and neuromodulation.[3] Coenzyme A is an essential cofactor in numerous metabolic reactions, most notably in the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle.[4] Understanding the metabolic fate of this compound as a precursor to these molecules is paramount for research in nutrition, metabolic diseases, and drug development.

Metabolic Pathway from this compound to Taurine

The biosynthesis of taurine from this compound first requires the intracellular reduction of cystine to cysteine. The subsequent conversion of L-cysteine to taurine is a multi-step enzymatic process primarily occurring in the liver.[5]

The key enzymatic steps are:

  • Cysteine Dioxygenase (CDO): This non-heme iron enzyme catalyzes the oxidation of the thiol group of L-cysteine to form cysteine sulfinic acid. This is considered a key regulatory step in taurine synthesis.[6]

  • Cysteine Sulfinic Acid Decarboxylase (CSAD): This enzyme decarboxylates cysteine sulfinic acid to produce hypotaurine.[6]

  • Hypotaurine Dehydrogenase/Oxidation: Hypotaurine is then oxidized to taurine. While a specific hypotaurine dehydrogenase has been proposed, non-enzymatic oxidation may also contribute to this final step.[5]

Signaling Pathway for Taurine Synthesis

Taurine_Synthesis cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Cystine_Transporter Cystine Transporter This compound->Cystine_Transporter Uptake L-Cysteine1 2x L-Cysteine Cystine_Transporter->L-Cysteine1 Reduction (e.g., by Glutathione) CDO Cysteine Dioxygenase (CDO) L-Cysteine1->CDO CSA Cysteine Sulfinic Acid CDO->CSA O2 CSAD Cysteine Sulfinic Acid Decarboxylase (CSAD) CSA->CSAD Hypotaurine Hypotaurine CSAD->Hypotaurine CO2 release Oxidation Oxidation Hypotaurine->Oxidation Taurine Taurine Oxidation->Taurine

Biosynthesis of Taurine from this compound.

Metabolic Pathway from this compound to Coenzyme A

The synthesis of Coenzyme A is a five-step process that utilizes ATP, pantothenate (Vitamin B5), and L-cysteine derived from the reduction of this compound.[7] Cysteine is incorporated in the second step of this universal pathway.

The key enzymatic steps involving cysteine are:

  • Phosphopantothenoylcysteine Synthetase (PPCS): This enzyme catalyzes the condensation of 4'-phosphopantothenate with L-cysteine, in an ATP-dependent reaction, to form 4'-phospho-N-pantothenoylcysteine.[8]

  • Phosphopantothenoylcysteine Decarboxylase (PPCDC): This enzyme then decarboxylates 4'-phospho-N-pantothenoylcysteine to yield 4'-phosphopantetheine.[8]

Subsequent enzymatic steps lead to the final Coenzyme A molecule.

Signaling Pathway for Coenzyme A Synthesis

CoenzymeA_Synthesis cluster_intracellular Intracellular Space Pantothenate Pantothenate (Vitamin B5) PanK Pantothenate Kinase (PanK) Pantothenate->PanK 4PP 4'-Phosphopantothenate PanK->4PP ATP -> ADP PPCS Phosphopantothenoylcysteine Synthetase (PPCS) 4PP->PPCS L-Cysteine2 L-Cysteine (from this compound) L-Cysteine2->PPCS PPC 4'-Phospho-N-pantothenoyl cysteine (PPC) PPCS->PPC ATP -> AMP + PPi PPCDC Phosphopantothenoylcysteine Decarboxylase (PPCDC) PPC->PPCDC 4PPant 4'-Phosphopantetheine PPCDC->4PPant CO2 release Further_Steps Further Enzymatic Steps 4PPant->Further_Steps CoA Coenzyme A Further_Steps->CoA

Biosynthesis of Coenzyme A from this compound.

Quantitative Data on Conversion

The efficiency of this compound conversion to taurine and coenzyme A can be influenced by various factors, including species, tissue type, and nutritional status. The following tables summarize available quantitative data from the literature.

Study TypeOrganism/SystemSubstrateProductConversion Rate/YieldReference(s)
In VitroCattle Liver Enzyme SystemL-Cystine / L-CysteineTaurine80-85% of substrate weight under optimized conditions[9]
Cell CultureRat Astrocytes[3-¹³C]cysteineTaurine22.5% of total intracellular taurine newly synthesized within 72h[8]
Cell CultureRat Astrocytes[³⁵S]cysteineTaurine21.2 ± 2.0 pmol/mg protein/min[10]

Table 1: Quantitative Data on this compound to Taurine Conversion

Study TypeOrganism/SystemSubstrateProductObservationReference(s)
Perfused OrganRat Heart[³⁵S]cystineCoenzyme A8-fold increase in incorporation of [³⁵S] into CoA with a reducing agent[5]

Table 2: Quantitative Data on this compound to Coenzyme A Conversion

Experimental Protocols

Protocol for Stable Isotope Tracing of this compound Metabolism

This protocol outlines a general workflow for tracing the metabolic fate of this compound to taurine and CoA precursors using stable isotope-labeled cystine (e.g., ¹³C₆-cystine).

Isotope_Tracing_Workflow Start Start Cell_Culture Cell Culture or Animal Model Start->Cell_Culture Tracer_Admin Administer ¹³C₆-DL-Cystine Cell_Culture->Tracer_Admin Incubation Incubation/ Metabolic Labeling Tracer_Admin->Incubation Harvest Harvest Cells/Tissues Incubation->Harvest Metabolite_Extraction Metabolite Extraction (e.g., with cold methanol) Harvest->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis Data Analysis: Isotopologue Distribution LCMS_Analysis->Data_Analysis End End Data_Analysis->End

Workflow for Stable Isotope Tracing.

Methodology:

  • Cell Culture/Animal Model Preparation: Culture cells to the desired confluency or acclimatize animals to the experimental conditions.

  • Tracer Administration: Introduce stable isotope-labeled this compound (e.g., ¹³C₆-DL-cystine) into the culture medium or administer to the animal model.

  • Metabolic Labeling: Incubate for a defined period to allow for the uptake and metabolism of the labeled cystine.

  • Sample Collection: Harvest cells or tissues at specified time points.

  • Metabolite Extraction: Quench metabolism rapidly and extract metabolites using a suitable solvent (e.g., cold 80% methanol).

  • LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and detect the labeled and unlabeled metabolites.

  • Data Analysis: Determine the isotopic enrichment in taurine, CoA precursors, and other relevant metabolites to quantify the contribution of this compound to their synthesis.

Protocol for Quantification of Taurine by LC-MS/MS

Sample Preparation:

  • Deproteinization: To 100 µL of plasma or tissue homogenate, add 400 µL of cold acetonitrile containing an internal standard (e.g., ¹³C₂, ¹⁵N-taurine).

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for taurine analysis.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically employed.

  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for taurine and the internal standard.

Protocol for Cysteine Dioxygenase (CDO) Activity Assay

This enzymatic assay measures the conversion of cysteine to cysteine sulfinic acid.

Reaction Mixture (Final Concentrations):

  • 50 mM MES buffer, pH 6.1

  • 0.3 mM Ferrous sulfate

  • 5 mM L-cysteine (substrate)

  • Enzyme source (tissue homogenate or purified enzyme)

Procedure:

  • Pre-incubation: Pre-incubate the reaction mixture without the substrate at 37°C for 5 minutes.

  • Initiate Reaction: Add L-cysteine to start the reaction and incubate at 37°C for a defined time (e.g., 20 minutes).

  • Stop Reaction: Terminate the reaction by adding a quenching agent (e.g., perchloric acid).

  • Product Quantification: Quantify the amount of cysteine sulfinic acid formed using a suitable analytical method, such as HPLC with pre-column derivatization.

Protocol for Quantification of Coenzyme A by HPLC

Sample Preparation:

  • Homogenization: Homogenize tissues or lyse cells in a suitable buffer.

  • Deproteinization: Precipitate proteins using an acid such as perchloric acid.

  • Neutralization: Neutralize the extract with a base (e.g., potassium carbonate).

  • Centrifugation: Centrifuge to remove the protein precipitate.

HPLC Conditions:

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of a buffered aqueous solution (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

  • Detection: UV detection at 254 nm is a common method for quantifying CoA and its thioesters.

Conclusion

This compound is a pivotal precursor for the synthesis of taurine and coenzyme A, two molecules with indispensable roles in cellular function and overall health. The metabolic pathways are well-characterized, and robust analytical methods exist for their investigation. The provided quantitative data, while not exhaustive, offers valuable insights into the conversion efficiencies. The detailed experimental protocols in this guide serve as a practical resource for researchers aiming to further elucidate the intricate metabolism of this compound and its physiological and pathological implications. Further in vivo studies are warranted to provide more comprehensive quantitative data on the conversion rates of this compound to taurine and coenzyme A under diverse physiological and disease states.

References

An In-depth Technical Guide on the Extracellular and Intracellular Balance of DL-Cystine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The balance between extracellular and intracellular cystine, the oxidized dimer of the amino acid cysteine, is a critical determinant of cellular redox homeostasis, metabolic function, and survival. Extracellularly, cystine is the predominant form, while the intracellular environment is highly reducing, favoring the monomeric cysteine.[1][2] This dynamic equilibrium is tightly regulated by sophisticated transport and metabolic systems. Cysteine is a semi-essential amino acid that serves as a crucial precursor for the synthesis of proteins and the major intracellular antioxidant, glutathione (GSH).[3][4][5] Consequently, the uptake of extracellular cystine and its subsequent reduction to cysteine is a rate-limiting step for GSH biosynthesis, a process vital for protecting cells against oxidative stress and a form of programmed cell death known as ferroptosis.[6][7][8]

Dysregulation of the cystine-cysteine balance is implicated in numerous pathological conditions, including cancer, neurodegenerative diseases, and diabetes.[6][9] Cancer cells, in particular, exhibit a high demand for cysteine to support rapid proliferation and combat elevated oxidative stress, making them heavily reliant on cystine import.[6][10] This dependency presents a strategic vulnerability that can be exploited for therapeutic intervention. This guide provides a comprehensive technical overview of the core mechanisms governing DL-cystine balance, details key experimental protocols for its study, and presents quantitative data to aid researchers in this field.

Core Mechanisms of this compound Balance

Cystine Transport: The System x c ⁻ Antiporter

The primary mechanism for cystine import into cells is the system x c ⁻ antiporter.[1] This sodium-independent transporter is a heterodimer composed of a light chain subunit, xCT (encoded by the gene SLC7A11), and a heavy chain subunit, 4F2hc (CD98, encoded by SLC3A2).[1][11]

  • Function : System x c ⁻ mediates the exchange of one molecule of extracellular L-cystine for one molecule of intracellular L-glutamate in a 1:1 ratio.[7]

  • Specificity : The xCT subunit is responsible for the transport activity and is highly specific for cystine and glutamate.[1][6] The 4F2hc subunit acts as a chaperone, ensuring the correct localization of the complex to the plasma membrane.[1]

  • Regulation : The expression of SLC7A11 is upregulated under conditions of oxidative stress, a process often mediated by transcription factors such as NRF2 and ATF4.[7][9] This provides a feedback mechanism to enhance antioxidant capacity when needed.

While system x c ⁻ is the main cystine transporter, other transport systems, such as the Alanine-Serine-Cysteine Transporter (ASCT), can import the reduced form, cysteine.[10][12] However, many cancer cells show a particular dependency on system x c ⁻ for their survival.[6]

Intracellular Reduction and Metabolic Fate

Once inside the cell, cystine is rapidly reduced to two molecules of cysteine. This reaction is catalyzed by the thioredoxin (Trx) system and by glutathione itself, consuming NADPH in the process.[5][7][12]

The resulting intracellular cysteine pool has several key metabolic fates:

  • Glutathione (GSH) Synthesis : Cysteine is the rate-limiting precursor for the synthesis of GSH, a tripeptide composed of glutamate, cysteine, and glycine.[3][6][9] The synthesis occurs in two ATP-dependent steps catalyzed by Glutamate-Cysteine Ligase (GCL) and Glutathione Synthetase (GS).[3][9] GSH is a pivotal antioxidant, detoxifying reactive oxygen species (ROS) and protecting against lipid peroxidation.[7]

  • Protein Synthesis : As one of the 20 proteinogenic amino acids, cysteine is incorporated into newly synthesized proteins.[4]

  • Synthesis of Other Biomolecules : Cysteine serves as a precursor for other important molecules, including taurine and hydrogen sulfide (H 2 S).[5]

  • The Cystine/Cysteine Redox Cycle : A portion of intracellular cysteine is actively transported out of the cell, contributing to a reducing extracellular environment.[1][13] This cycle, driven by the continuous uptake of oxidized cystine and release of reduced cysteine, can protect cells from extracellular oxidative stress, independent of intracellular GSH levels.[13][14]

Signaling Pathways and Logical Relationships

The transport and metabolism of cystine are integrated into several critical cellular signaling pathways.

Cystine_Metabolism_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Cytosol) Cystine_ext Cystine (Oxidized) xCT System x c ⁻ (SLC7A11/SLC3A2) Cystine_ext->xCT Glutamate_ext Glutamate (Exported) xCT->Glutamate_ext Export Cystine_int Cystine xCT->Cystine_int Import Cysteine 2x Cysteine (Reduced) Cystine_int->Cysteine Reduction (NADPH) GSH Glutathione (GSH) Cysteine->GSH Rate-limiting step Proteins Protein Synthesis Cysteine->Proteins Glutamate_int Glutamate (Imported) Glutamate_int->xCT GPX4 GPX4 GSH->GPX4 Cofactor ROS Reactive Oxygen Species (ROS) Lipid_Peroxides Lipid Peroxides ROS->Lipid_Peroxides causes No_Ferroptosis Cell Survival (No Ferroptosis) GPX4->No_Ferroptosis Lipid_Peroxides->GPX4 neutralizes

Caption: Overview of cystine import, reduction to cysteine, and its role in GSH synthesis and ferroptosis prevention.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the balance of this compound. These values can vary significantly depending on the cell type, tissue, and experimental conditions.

Table 1: Typical Concentrations of Cystine and Related Thiols

CompoundLocationTypical Concentration RangeReference(s)
L-Cystine Extracellular (Plasma)40 - 50 µM[2]
L-Cysteine Intracellular (Free)Low µM range[2]
Glutathione (GSH) Intracellular1 - 10 mM[15]
Glutathione (GSH) Extracellular (Plasma)~2.8 µM[2]

Table 2: Kinetic and Inhibition Parameters for Cystine Transport

TransporterSubstrateKinetic Parameter (K m )InhibitorInhibition Constant (IC 50 )Reference(s)
System x c ⁻ L-Cystine-L-Glutamate9.1 ± 0.4 µM[16]
X AG ⁻ family L-Cystine473 ± 146 µM (low-affinity)L-cysteine sulphinate16.4 ± 3.6 µM[16]
X AG ⁻ family L-Cystine-L-trans-pyrrolidine-2,4-dicarboxylic acid5.6 ± 2.0 µM[16]

Key Experimental Protocols

Accurate measurement of extracellular and intracellular cystine/cysteine levels is fundamental to studying their roles in physiology and disease. Below are detailed methodologies for key experiments.

Quantification of Intracellular Cystine by LC-MS/MS

This protocol provides a highly sensitive and specific method for measuring intracellular cystine concentrations.

LCMS_Workflow A 1. Cell Culture & Harvest - Culture cells to desired confluency. - Wash with ice-cold PBS. - Scrape and pellet cells. B 2. Thiol Blocking - Resuspend pellet in N-ethylmaleimide (NEM)  to block free cysteine thiols and prevent  auto-oxidation. A->B C 3. Lysis & Deproteinization - Lyse cells (e.g., sonication). - Add sulfosalicylic acid to precipitate proteins. B->C D 4. Sample Preparation - Centrifuge to remove precipitate. - Collect supernatant. - Add internal standard (e.g., D4-cystine). C->D E 5. LC-MS/MS Analysis - Inject sample into LC-MS/MS system. - Separate analytes via liquid chromatography. - Detect and quantify using tandem mass spectrometry. D->E F 6. Data Analysis - Generate calibration curve. - Calculate cystine concentration relative  to internal standard and normalize to  protein content. E->F

References

An In-depth Technical Guide to DL-Cystine Transporters and Cellular Uptake Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Cystine, the oxidized dimeric form of the amino acid cysteine, plays a pivotal role in cellular physiology. Its transport into the cell is the rate-limiting step for the synthesis of glutathione (GSH), a major intracellular antioxidant. Consequently, the cellular uptake of cystine is critical for maintaining redox homeostasis, supporting protein synthesis, and influencing cell survival and proliferation. Dysregulation of cystine transport is implicated in various pathological conditions, including cancer and neurodegenerative diseases, making the transporters and their uptake mechanisms significant targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core aspects of this compound transporters, their cellular uptake mechanisms, and the experimental protocols used for their characterization.

Core this compound Transporters and Their Mechanisms

The primary and most extensively studied transporter for cystine is System xc- , a sodium-independent, chloride-dependent amino acid antiporter.[1][2][3] This system facilitates the cellular uptake of one molecule of extracellular cystine in exchange for one molecule of intracellular glutamate.[1][3]

System xc- is a heterodimer composed of two subunits linked by a disulfide bridge:

  • SLC7A11 (also known as xCT): This is the light chain subunit that confers the substrate specificity and transport activity of the system.[1][2] It is a highly hydrophobic protein with 12 transmembrane domains.[1]

  • SLC3A2 (also known as CD98hc or 4F2hc): This is the heavy chain subunit that acts as a chaperone, ensuring the proper trafficking and localization of SLC7A11 to the plasma membrane.[1][2]

Once inside the cell, cystine is rapidly reduced to two molecules of cysteine. This reduction can be mediated by intracellular GSH or by thioredoxin reductase 1.[4] The resulting cysteine is then available for various metabolic processes, most notably the synthesis of GSH.[3][4]

While System xc- is the predominant cystine transporter in many cell types, other transport systems have also been reported to facilitate cystine uptake, albeit often with lower affinity. These include:

  • System b0,+: A sodium-independent transporter that can exchange cystine for cationic amino acids.[5]

  • Alanine-Serine-Cysteine Transporter 2 (ASCT2): A sodium-dependent transporter that primarily transports neutral amino acids but can also transport cystine.

  • Excitatory Amino Acid Transporters (EAATs): These glutamate transporters have been shown to mediate some level of cystine uptake.

The high expression of SLC7A11 in various cancers is linked to increased antioxidant capacity, promoting tumor growth and resistance to therapies that induce oxidative stress.[6][7] Therefore, targeting System xc- is a promising strategy in cancer drug development.

Quantitative Data on Cystine Transport

The kinetic properties of cystine transporters are crucial for understanding their efficiency and for the development of targeted inhibitors. The Michaelis-Menten constant (Km) represents the substrate concentration at which the transport rate is half of the maximum velocity (Vmax), providing an indication of the transporter's affinity for its substrate.[8]

Transporter SystemCell LineSubstrateKm (mM)Vmax (nmol/min/mg protein)InhibitorIC50 (µM)Reference
System xc-A2780DDP (human ovarian cancer)L-Cystine0.06Not Reported--[5]

Experimental Protocols

The study of this compound transport and its cellular uptake relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Radiolabeled [14C]-Cystine Uptake Assay

This is a classic and highly sensitive method to directly measure the rate of cystine transport into cells.

Principle: Cells are incubated with radiolabeled [14C]-L-cystine for a defined period. After incubation, the cells are washed to remove extracellular radioactivity, and the intracellular radioactivity is quantified using a scintillation counter. The amount of radioactivity is proportional to the amount of cystine taken up by the cells.

Detailed Methodology: [9][10]

  • Cell Culture:

    • Plate cells (e.g., 5 x 104 cells/well) in a 12-well or 24-well tissue culture plate and culture until they reach the desired confluency (typically 80-90%).

  • Preparation of Solutions:

    • Uptake Buffer: Prepare a sodium-independent uptake buffer such as Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose, pH 7.4) or a choline-based buffer (137.5 mM choline chloride, 5.36 mM KCl, 0.77 mM KH2PO4, 0.71 mM MgSO4, 1.1 mM CaCl2, 10 mM Glucose, 10 mM HEPES, pH 7.4).[9][10] Pre-warm the buffer to 37°C.

    • Radiolabeled Cystine Solution: Prepare a working solution of L-[14C]-cystine in the uptake buffer at the desired final concentration (e.g., 0-400 µM) and specific activity (e.g., 5.631 µCi/µmol).[9]

  • Uptake Assay:

    • Aspirate the culture medium from the wells.

    • Wash the cells twice with 1 mL of 1x Phosphate Buffered Saline (PBS), pH 7.4.[10]

    • Wash the cells once with 1 mL of pre-warmed uptake buffer.[10]

    • Initiate the uptake by adding the radiolabeled cystine solution to each well (e.g., 0.5 mL).

    • Incubate the plate at 37°C for a predetermined time (e.g., 5-30 minutes). The incubation time should be within the linear range of uptake for the specific cell line.

    • To determine non-specific uptake, a parallel set of wells should be incubated with a high concentration of an unlabeled competitive inhibitor (e.g., 10 mM L-glutamate for System xc-).

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the radioactive solution.

    • Wash the cells three times with ice-cold uptake buffer or PBS to remove extracellular radioactivity.[10]

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS or 0.1 M NaOH) to each well and incubating for at least 30 minutes at room temperature.[10]

  • Quantification:

    • Transfer the cell lysates to scintillation vials.

    • Add an appropriate volume of scintillation cocktail.

    • Measure the radioactivity in counts per minute (cpm) using a liquid scintillation counter.

  • Data Analysis:

    • Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

    • Normalize the cpm values to the protein concentration to get the uptake rate (e.g., in nmol/mg protein/min).

    • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Culture cells to confluency P2 Prepare radiolabeled [14C]-Cystine solution P3 Prepare uptake buffer A1 Wash cells with PBS and buffer P3->A1 A2 Incubate with [14C]-Cystine A1->A2 A3 Terminate uptake with ice-cold buffer wash A2->A3 AN1 Lyse cells A3->AN1 AN2 Measure radioactivity (Scintillation counting) AN1->AN2 AN3 Determine protein concentration AN1->AN3 AN4 Normalize and calculate uptake rate AN2->AN4 AN3->AN4

Radiolabeled [14C]-Cystine Uptake Assay Workflow.

Fluorescence-Based Cystine Uptake Assay

This method offers a non-radioactive alternative for measuring cystine uptake and is amenable to high-throughput screening.

Principle: Cells are incubated with a fluorescently labeled cystine analog. The analog is taken up by the cells through cystine transporters. After washing away the extracellular analog, the intracellular fluorescence is measured, which correlates with the cystine uptake activity.

Detailed Methodology (based on commercially available kits): [11][12][13]

  • Cell Culture:

    • Seed cells in a 96-well black, clear-bottom microplate and culture overnight.

  • Preparation of Solutions:

    • Assay Buffer: Use a cystine-free, serum-free medium or a balanced salt solution (e.g., HBSS). Pre-warm to 37°C.

    • Cystine Analog (CA) Uptake Solution: Dilute the fluorescent cystine analog stock solution in the pre-warmed assay buffer to the desired final concentration.

    • Working Solution (for detection): Prepare a solution containing a fluorescent probe and a reducing agent in an assay buffer, as per the kit's instructions.

  • Uptake Assay:

    • Remove the culture medium and wash the cells three times with pre-warmed assay buffer.

    • Add pre-warmed assay buffer and incubate at 37°C for 5 minutes.

    • Remove the supernatant and add the CA uptake solution. For blank wells, add only the assay buffer.

    • Incubate at 37°C for 30 minutes in a CO2 incubator.

    • To test for inhibition, pre-incubate the cells with the inhibitor for a specified time before adding the CA uptake solution containing the inhibitor.

  • Termination and Detection:

    • Remove the CA uptake solution and wash the cells three times with ice-cold PBS.

    • Lyse the cells with methanol or a suitable lysis buffer.

    • Add the working solution to the cell lysate, mix, and incubate at 37°C for 30 minutes.

  • Quantification:

    • Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/535 nm).[11]

  • Data Analysis:

    • Subtract the fluorescence intensity of the blank wells from the sample wells.

    • The resulting fluorescence intensity is proportional to the cystine uptake. Normalize to cell number or protein concentration if necessary.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Seed cells in 96-well plate P2 Prepare Cystine Analog solution A2 Incubate with Cystine Analog P2->A2 A1 Wash cells A1->A2 A3 Wash to remove extracellular analog A2->A3 AN1 Lyse cells A3->AN1 AN2 Add detection reagents AN1->AN2 AN3 Measure fluorescence AN2->AN3 AN4 Normalize and analyze data AN3->AN4

Fluorescence-Based Cystine Uptake Assay Workflow.

Quantification of Intracellular Cystine by LC-MS/MS

This is a highly sensitive and specific method for the absolute quantification of intracellular cystine levels.

Principle: Cells are harvested, and intracellular metabolites are extracted. The cystine in the cell extract is then separated by liquid chromatography (LC) and detected and quantified by tandem mass spectrometry (MS/MS). An isotopically labeled internal standard is used for accurate quantification.

Detailed Methodology:

  • Cell Harvesting and Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Scrape the cells in the presence of a lysis buffer containing N-ethylmaleimide (NEM) to prevent the artificial oxidation of cysteine to cystine.

    • Homogenize the cell suspension by sonication.

  • Protein Precipitation and Extraction:

    • Add a protein precipitating agent, such as sulfosalicylic acid or trichloroacetic acid, to the cell lysate.

    • Centrifuge at high speed (e.g., 20,000 x g) at 4°C to pellet the precipitated protein.

    • Collect the supernatant containing the intracellular metabolites.

  • Sample Preparation for LC-MS/MS:

    • Add an isotopically labeled internal standard (e.g., cystine-d4) to the supernatant.

    • The sample may require derivatization (e.g., butylation) to improve chromatographic retention and sensitivity, though non-derivatization methods also exist.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Liquid Chromatography: Separate cystine from other metabolites using a suitable column (e.g., a C18 column) and a gradient elution with solvents like water and acetonitrile containing formic acid.

    • Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode. Monitor the specific precursor-to-product ion transitions for both cystine and the internal standard using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cystine.

    • Quantify the amount of cystine in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

    • Normalize the cystine concentration to the protein content of the initial cell lysate.

G cluster_prep Sample Preparation cluster_analysis Analysis P1 Harvest and lyse cells with NEM P2 Protein precipitation P1->P2 P3 Extract metabolites P2->P3 P4 Add internal standard P3->P4 A1 LC separation P4->A1 A2 MS/MS detection (MRM) A1->A2 A3 Quantification using standard curve A2->A3

LC-MS/MS Workflow for Intracellular Cystine Quantification.

Signaling Pathways and Regulation

The expression and activity of cystine transporters, particularly SLC7A11, are tightly regulated by various signaling pathways and cellular stress conditions.

Key Regulatory Factors:

  • NRF2 (Nuclear factor erythroid 2-related factor 2): A key transcription factor that upregulates SLC7A11 expression in response to oxidative stress.[6]

  • ATF4 (Activating transcription factor 4): Induced by amino acid starvation and other stresses, ATF4 also promotes the transcription of SLC7A11.[3][6]

  • p53: The tumor suppressor p53 can repress SLC7A11 expression, thereby sensitizing cells to ferroptosis, a form of iron-dependent cell death.[3]

  • Oncogenic KRAS: Mutations in KRAS can lead to the upregulation of SLC7A11 through the NRF2 pathway, contributing to the survival of cancer cells.[6]

G cluster_extracellular cluster_membrane cluster_intracellular Cystine_out Cystine xCT System xc- (SLC7A11/SLC3A2) Cystine_out->xCT Uptake Glutamate_out Glutamate xCT->Glutamate_out Export Cystine_in Cystine xCT->Cystine_in Cysteine Cysteine Cystine_in->Cysteine Reduction Glutamate_in Glutamate Glutamate_in->xCT GSH Glutathione (GSH) Cysteine->GSH Synthesis Redox Redox Balance (Protection from Oxidative Stress) GSH->Redox KRAS Oncogenic KRAS NRF2 NRF2 KRAS->NRF2 NRF2->xCT Upregulation p53 p53 p53->xCT Repression ATF4 ATF4 ATF4->xCT Upregulation Stress Oxidative Stress Amino Acid Starvation Stress->NRF2 Stress->ATF4

Regulation and Function of the System xc- Cystine Transporter.

Conclusion

The transport of this compound is a fundamental process for cellular viability and is intricately linked to the cell's ability to combat oxidative stress. The System xc- transporter, composed of SLC7A11 and SLC3A2, is the primary mediator of this process and represents a critical node in cellular metabolism, particularly in cancer. The experimental protocols detailed in this guide provide robust methods for investigating cystine uptake and its regulation. A deeper understanding of these transporters and their mechanisms will continue to fuel the development of novel therapeutic strategies for a range of diseases.

References

The Foundational Role of the Disulfide Bond in DL-Cystine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the disulfide bond's function within DL-Cystine is paramount. This guide delves into the core physicochemical properties, biological significance, and analytical methodologies related to this critical covalent linkage. The disulfide bond in cystine, a dimer of the amino acid cysteine, is a key architectural element in protein structure and a pivotal player in cellular redox homeostasis, with profound implications for drug development and disease pathology.

Core Functions and Biological Significance of the Disulfide Bond in Cystine

The disulfide bond (S-S) is a covalent linkage formed from the oxidation of the thiol (-SH) groups of two cysteine molecules. This bond is central to the structure and function of this compound and the macromolecules in which it is incorporated.

Structural Stability in Peptides and Proteins: The primary and most well-understood function of the disulfide bond is its role in stabilizing the tertiary and quaternary structures of proteins.[1] By forming intramolecular or intermolecular cross-links, disulfide bonds impose significant conformational constraints, thereby rigidifying the protein structure.[2][3] This stability is crucial for proteins that are secreted into the often harsh extracellular environment.[1] The bond dissociation energy of a disulfide bond is approximately 60 kcal/mol (251 kJ mol⁻¹), making it a strong covalent linkage that helps proteins resist denaturation and degradation.[4][5]

Redox Homeostasis and Signaling: The reversible nature of the disulfide bond makes cystine a key participant in cellular redox homeostasis. The ratio of reduced cysteine to oxidized cystine is a critical indicator of the cellular redox environment.[6] Cystine, along with its reduced counterpart cysteine, is a precursor to the synthesis of glutathione (GSH), a major intracellular antioxidant.[7][8] The cystine-glutamate antiporter (system xc⁻) imports cystine into the cell, which is then reduced to cysteine for GSH synthesis.[9][10] This process is vital for protecting cells against oxidative damage from reactive oxygen species (ROS).

Role in Ferroptosis: Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[11] The availability of cystine is a critical determinant of a cell's susceptibility to ferroptosis. Deprivation of cystine leads to depletion of intracellular cysteine and subsequently GSH.[12][13] Glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides, requires GSH as a cofactor.[2][14] Therefore, cystine starvation inactivates GPX4, leading to the accumulation of lipid peroxides and the induction of ferroptosis.[12][15]

Quantitative Data Presentation

The following tables summarize key quantitative data for this compound, providing a ready reference for experimental design and analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number923-32-0[16]
Molecular FormulaC₆H₁₂N₂O₄S₂[16]
Molecular Weight240.30 g/mol [16]
Melting Point227 °C (decomposes)[16]
pKa2.1 (at 35°C)[16]
AppearanceWhite crystalline powder[8]

Table 2: Solubility of this compound

SolventSolubilityReference(s)
WaterVery slightly soluble[16]
Dilute AcidSoluble[16]
Dilute AlkaliSoluble[16]
EthanolInsoluble[16]
H₂O10 mg/mL (with heating and pH adjustment)[8]

Table 3: Energetics and Redox Properties of the Disulfide Bond

PropertyValueReference(s)
Bond Dissociation Energy~60 kcal/mol (251 kJ mol⁻¹)[4][5]
Standard Redox Potential (Cystine/Cysteine)Approximately -250 mV[14]
Plasma Redox Potential (Eh Cys/CySS)Approximately -80 mV in healthy adults[17]

Experimental Protocols

Detailed methodologies for the analysis of disulfide bonds in this compound and related molecules are essential for reproducible research.

Quantification of Free Thiols and Disulfide Bonds via Ellman's Test

Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) is used to quantify free sulfhydryl groups. The number of disulfide bonds can be inferred by measuring the free thiol concentration before and after reduction.

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • DTNB solution (4 mg/mL in phosphate buffer)

  • Cysteine hydrochloride monohydrate (for standard curve)

  • Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)

  • Sample containing the protein or peptide of interest

  • UV-Vis Spectrophotometer

Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of cysteine hydrochloride monohydrate (e.g., 1.5 mM) in the reaction buffer.

    • Perform serial dilutions to create a range of standard concentrations (e.g., 0 to 1.5 mM).

  • Sample Preparation:

    • For Free Thiol Measurement: Dissolve the sample in the reaction buffer to a known concentration.

    • For Total Thiol Measurement (after reduction):

      • Dissolve the sample in the reaction buffer.

      • Add a reducing agent (e.g., 10 mM DTT) and incubate at room temperature for 30-60 minutes to cleave the disulfide bonds.

  • Reaction with DTNB:

    • In a cuvette or microplate well, add 50 µL of the DTNB solution to a defined volume of your standard or sample solution (e.g., 950 µL).

    • Mix well and incubate at room temperature for 15 minutes.

  • Measurement:

    • Measure the absorbance at 412 nm using a spectrophotometer.

    • Use the reaction buffer with DTNB as a blank.

  • Calculation:

    • Plot the absorbance of the standards against their concentrations to generate a standard curve.

    • Determine the concentration of free thiols in your sample from the standard curve.

    • Alternatively, use the molar extinction coefficient of the product (TNB), which is 14,150 M⁻¹cm⁻¹ at 412 nm, and the Beer-Lambert law (A = εcl) to calculate the concentration.[12]

    • The concentration of disulfide bonds can be calculated by subtracting the concentration of free thiols from the total thiol concentration and dividing by two.

Analysis of Disulfide Bonds by Mass Spectrometry

Mass spectrometry (MS) is a powerful technique for identifying and mapping disulfide bonds in peptides and proteins.[18][19]

Materials:

  • Protein/peptide sample

  • Denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride)

  • Reducing agent (e.g., DTT or TCEP)

  • Alkylating agent (e.g., iodoacetamide - IAM or iodoacetic acid - IAA)

  • Protease (e.g., Trypsin, Chymotrypsin)

  • LC-MS/MS system

Procedure:

  • Sample Preparation (Non-reduced vs. Reduced):

    • Non-reduced Sample:

      • Denature the protein in a denaturing buffer.

      • Alkylate any free thiols with an alkylating agent (e.g., IAM) to prevent disulfide scrambling.

      • Digest the protein with a protease.

    • Reduced Sample:

      • Denature the protein.

      • Reduce all disulfide bonds with a reducing agent (e.g., DTT).

      • Alkylate all the newly formed free thiols with an alkylating agent.

      • Digest the protein with a protease.

  • LC-MS/MS Analysis:

    • Separate the peptide mixtures from both the non-reduced and reduced samples using liquid chromatography (LC).

    • Analyze the eluted peptides by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Compare the mass spectra of the non-reduced and reduced samples.

    • In the non-reduced sample, disulfide-linked peptides will appear as a single peak with a specific mass.

    • In the reduced and alkylated sample, these disulfide-linked peptides will be absent, and two new peaks corresponding to the individual alkylated peptides will appear.

    • The mass difference between the non-reduced and reduced/alkylated peptides can be used to confirm the presence of a disulfide bond.

    • MS/MS fragmentation data is used to sequence the peptides and pinpoint the exact cysteine residues involved in the disulfide bond.[18]

Structural Analysis of Cystine-Containing Peptides by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed three-dimensional structural information of peptides in solution, including the connectivity of disulfide bonds.

Materials:

  • Purified peptide sample (typically >95% purity)

  • NMR buffer (e.g., phosphate buffer in H₂O/D₂O or D₂O)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve the peptide in the NMR buffer to a concentration of approximately 0.5-1 mM. The sample volume is typically around 500 µL.

  • NMR Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra. Key experiments include:

      • 1D ¹H spectrum: To check sample purity and folding.

      • 2D TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.[16]

      • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is crucial for determining the 3D structure and disulfide bond connectivity.

      • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To resolve overlapping proton signals by spreading them into a second dimension based on the chemical shift of the attached carbon.

  • Resonance Assignment:

    • Use the TOCSY spectra to identify the spin systems of the individual amino acids.

    • Use the NOESY spectra to connect the spin systems in a sequential manner (i.e., identify which amino acids are adjacent in the peptide sequence). This process is known as sequential assignment.

  • Structural Calculation and Disulfide Bond Identification:

    • The NOESY cross-peaks provide distance restraints between protons.

    • These distance restraints are used in computational software to calculate an ensemble of 3D structures that are consistent with the experimental data.

    • In the calculated structures, the proximity of the sulfur atoms of specific cysteine residues will strongly indicate the disulfide bond connectivity.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key pathways and workflows involving cystine and its disulfide bond.

cystine_uptake_metabolism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cystine_ext Cystine System_xc System xc⁻ (Cystine/Glutamate Antiporter) Cystine_ext->System_xc Uptake Glutamate_ext Glutamate System_xc->Glutamate_ext Export Cystine_int Cystine System_xc->Cystine_int Cysteine Cysteine Cystine_int->Cysteine Reduction GSH_synthesis Glutathione Synthesis Cysteine->GSH_synthesis Protein_synthesis Protein Synthesis Cysteine->Protein_synthesis Glutamate_int Glutamate Glutamate_int->System_xc NADPH NADPH NADP NADP⁺

Caption: Cystine uptake and its initial metabolic fate.

glutathione_synthesis Cysteine Cysteine gamma_GC γ-Glutamylcysteine Cysteine->gamma_GC Glutamate Glutamate Glutamate->gamma_GC Glycine Glycine GSH Glutathione (GSH) Glycine->GSH gamma_GC->GSH GCL Glutamate-Cysteine Ligase (GCL) GCL->gamma_GC GS Glutathione Synthetase (GS) GS->GSH ATP1 ATP ADP1 ADP + Pi ATP2 ATP ADP2 ADP + Pi ferroptosis_pathway Cystine_deprivation Cystine Deprivation Cysteine_depletion Cysteine Depletion Cystine_deprivation->Cysteine_depletion GSH_depletion GSH Depletion Cysteine_depletion->GSH_depletion GPX4_inactivation GPX4 Inactivation GSH_depletion->GPX4_inactivation Lipid_peroxidation Lipid Peroxidation GPX4_inactivation->Lipid_peroxidation Ferroptosis Ferroptosis Lipid_peroxidation->Ferroptosis PUFA PUFA-PLs Lipid_peroxides Lipid Peroxides (PL-OOH) PUFA->Lipid_peroxides Oxidation Lipid_peroxides->Ferroptosis Lipid_alcohols Lipid Alcohols (PL-OH) Lipid_peroxides->Lipid_alcohols Reduction GPX4 GPX4 GPX4->Lipid_alcohols GSH GSH GSSG GSSG experimental_workflow start Protein Sample split start->split denature1 Denaturation split->denature1 Non-Reduced denature2 Denaturation split->denature2 Reduced alkylate1 Alkylation (IAM) denature1->alkylate1 reduce Reduction (DTT/TCEP) denature2->reduce alkylate2 Alkylation (IAM) reduce->alkylate2 digest1 Proteolytic Digestion alkylate1->digest1 digest2 Proteolytic Digestion alkylate2->digest2 lcms1 LC-MS/MS Analysis digest1->lcms1 lcms2 LC-MS/MS Analysis digest2->lcms2 analysis Data Analysis and Comparison lcms1->analysis lcms2->analysis

References

Navigating the Challenges of DL-Cystine in Aqueous Formulations: An In-depth Stability Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of DL-Cystine in aqueous solutions. This compound, a disulfide-linked dimer of the amino acid cysteine, presents unique challenges in formulation development due to its limited solubility and potential for degradation. Understanding its stability profile is critical for ensuring the quality, efficacy, and safety of pharmaceutical preparations, cell culture media, and other scientific applications. This document synthesizes available data on solubility, degradation kinetics, and analytical methodologies, offering a foundational resource for professionals working with this essential amino acid.

Physicochemical Properties and Solubility of this compound

This compound is a white crystalline solid with a molecular weight of 240.3 g/mol . Its stability in aqueous solutions is intrinsically linked to its solubility, which is significantly influenced by pH. At neutral pH, the solubility of cystine is very low, which can lead to precipitation in formulations. The solubility increases in both acidic and alkaline conditions.

Table 1: Solubility of L-Cystine in Aqueous Solutions at 25°C

pHSolubility (mol/dm³)
0.670.03967
1.180.00783
2.620.00128
5.000.00110
7.000.00110
10.610.00161
12.00.0118
13.00.112

Note: Data presented is for L-Cystine. While the solubility of this compound is expected to be similar, specific studies may be required for precise formulation development.

Degradation Pathways of this compound

The primary precursor to cystine, cysteine, is highly susceptible to oxidation, readily forming cystine in the presence of oxygen, especially in neutral or slightly alkaline solutions. Cysteine is more stable in acidic solutions[1]. The stability of cystine itself is then subject to further degradation under various stress conditions, including heat and light.

Thermal Degradation

High temperatures can induce the degradation of cystine, leading to the formation of various volatile and non-volatile products. Studies on the thermal degradation of cystine in aqueous solutions at 160°C have identified a complex mixture of compounds, including sulfur-containing molecules like thiazoles, thiolanes, and various sulfides. The pH of the solution significantly impacts the profile of degradation products.

A key thermal degradation pathway for cystine residues, particularly within proteins, is β-elimination. This reaction proceeds via first-order kinetics and results in the cleavage of the disulfide bond.

Photochemical Degradation

Exposure to ultraviolet (UV) radiation can also lead to the degradation of cystine in aqueous solutions. The quantum yield for the destruction of cystine is independent of pH, although the rate of degradation is higher at pH 10 due to increased energy absorption. Photodegradation results in a wide array of products, including cysteine, pyruvic acid, ammonia, cysteic acid, and various sulfur-containing acids.

Visualizing Key Processes

To better understand the experimental approaches and degradation mechanisms, the following diagrams are provided.

Experimental_Workflow_for_DL_Cystine_Stability_Study Experimental Workflow for this compound Stability Study cluster_prep Sample Preparation cluster_storage Stability Storage cluster_analysis Analysis cluster_data Data Evaluation prep Prepare aqueous solutions of this compound at various pH values (e.g., 3, 5, 7, 9) aliquot Aliquot samples into sealed vials prep->aliquot storage Store aliquots under different temperature and light conditions (e.g., 25°C/60% RH, 40°C/75% RH, photostability chamber) aliquot->storage sampling Withdraw samples at specified time points (e.g., 0, 1, 3, 6, 12 months) storage->sampling hplc Analyze samples using a stability-indicating HPLC method sampling->hplc quant Quantify this compound and degradation products hplc->quant kinetics Determine degradation kinetics (e.g., rate constants, shelf-life) quant->kinetics report Generate stability report kinetics->report

A typical workflow for a this compound stability study.

Cystine_Degradation_Pathways Simplified Degradation Pathways of Cystine cluster_degradation Degradation Pathways cluster_thermal Thermal Degradation cluster_photo Photochemical Degradation Cysteine 2x Cysteine (-SH) Cystine Cystine (S-S) Cysteine->Cystine Oxidation (O2) (especially at neutral/alkaline pH) Thiazoles Thiazoles Cystine->Thiazoles Heat Thiolanes Thiolanes Cystine->Thiolanes Heat Sulfides Sulfides Cystine->Sulfides Heat BetaElimination β-Elimination Products Cystine->BetaElimination Heat Cysteine_photo Cysteine Cystine->Cysteine_photo UV Light PyruvicAcid Pyruvic Acid Cystine->PyruvicAcid UV Light CysteicAcid Cysteic Acid Cystine->CysteicAcid UV Light SulfurAcids Sulfur-containing Acids Cystine->SulfurAcids UV Light

An overview of the main degradation pathways for cystine.

Quantitative Stability Data

Table 2: First-Order Rate Constants for β-Elimination of Cystine Residues in Proteins at 100°C

pHRate Constant (h⁻¹)
6.00.06 ± 0.02
8.00.8 ± 0.3

This data highlights the significant impact of pH on the thermal degradation rate of the disulfide bond in cystine.

It is important to note that these values are for cystine within a protein structure and may not directly translate to free this compound in solution. However, they underscore the increased instability of the disulfide bond at higher pH.

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is essential for accurately monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

Sample Preparation for Stability Studies
  • Solution Preparation: Prepare stock solutions of this compound in purified water. For pH-dependent studies, use appropriate buffers (e.g., phosphate, citrate) to prepare solutions at the target pH values. Given the low solubility at neutral pH, it may be necessary to initially dissolve this compound in a small amount of dilute acid or base and then adjust the pH.

  • Storage: Aliquot the solutions into sealed, airtight containers (e.g., glass vials with inert stoppers) to prevent evaporation and contamination.

  • Stress Conditions: Store the samples under various conditions as per ICH guidelines (e.g., long-term at 25°C/60% RH, accelerated at 40°C/75% RH, and photostability).

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method should be capable of separating the intact this compound from its potential degradation products.

Table 3: Example of a Stability-Indicating HPLC Method for Cysteine and Cystine

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile). The exact ratio may need to be optimized.
Flow Rate Typically 1.0 mL/min
Detection UV detection at a low wavelength (e.g., 210-220 nm)
Column Temperature Controlled at a constant temperature (e.g., 25°C or 30°C)
Injection Volume 10-20 µL

Note: This is a general method and requires optimization and validation for the specific formulation and degradation products of interest.

Method Validation

The chosen analytical method must be validated according to ICH guidelines to ensure it is fit for purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Recommendations

The stability of this compound in aqueous solutions is a multifaceted issue governed primarily by its low solubility at neutral pH and its susceptibility to degradation under thermal and photochemical stress. While this guide provides a comprehensive overview of the known stability characteristics and analytical methodologies, it is crucial for researchers and formulation scientists to conduct specific stability studies for their unique formulations.

Key Recommendations:

  • pH Control: Maintain the pH of the aqueous solution in the acidic range to enhance both solubility and stability.

  • Temperature and Light Protection: Protect this compound solutions from elevated temperatures and exposure to light to minimize degradation.

  • Inert Atmosphere: For maximum stability, particularly if cysteine is present, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Formulation-Specific Studies: Conduct comprehensive stability studies on the final formulation to establish an appropriate shelf-life and storage conditions.

  • Advanced Analytical Techniques: For in-depth characterization of degradation products, consider the use of mass spectrometry (LC-MS) in conjunction with HPLC.

By carefully considering these factors and implementing robust analytical strategies, the challenges associated with the aqueous stability of this compound can be effectively managed, ensuring the development of high-quality and reliable products.

References

Methodological & Application

Application Notes and Protocols for DL-Cystine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Cystine, a racemic mixture of the disulfide-linked amino acid, serves as a crucial supplement in cell culture media. While L-Cystine is the biologically active isomer, utilized by cells for various metabolic processes, this compound provides a stable source of this essential amino acid. In cell culture, cystine is readily transported into cells and reduced to L-cysteine, a precursor for protein synthesis and the potent antioxidant glutathione (GSH).[1][2] The availability of intracellular cysteine is a rate-limiting step for GSH synthesis, making cystine supplementation critical for maintaining cellular redox homeostasis and protecting cells from oxidative stress.[2]

This document provides detailed protocols for the preparation and application of this compound in cell culture, along with methods to assess its effects on cell viability, proliferation, apoptosis, and reactive oxygen species (ROS) levels. Furthermore, it elucidates the role of cystine in activating the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.

Data Presentation

Table 1: Effects of L-Cystine on Nrf2 Activation in HeLa Cells
L-Cystine Concentration (mM)Nrf2 Protein Level (Fold Change vs. Control)Incubation Time (hours)
0.1~1.54
0.2~2.04
0.4~3.54
0.8~5.04
1.6~4.54

Data synthesized from a study on L-Cystine's dose-dependent induction of Nrf2 protein.[3][4]

Table 2: Effects of Cysteine/Cystine Depletion on Cancer Cell Lines
Cell LineEffect of DepletionKey Findings
Murine HepatocarcinomaGrowth SuppressionDeprivation of cystine in the culture medium significantly decreased intracellular cysteine levels and suppressed growth.[5]
Human Melanoma (A101D)Decreased ProliferationCysteine depletion was shown to decrease cell proliferation.[6]
Murine Melanoma (B16F10)Decreased ProliferationCysteine depletion resulted in a decrease in cell proliferation.[6]
Triple-Negative Breast Cancer (TNBC)Cell DeathInhibition of cystine uptake rapidly induced cell death in TNBC cells.[7]
Various Cancer Cell LinesInduction of FerroptosisCysteine deprivation leads to the accumulation of lipid peroxides and induces ferroptotic cell death.[2][5]

Experimental Protocols

Preparation of this compound Stock Solution

This compound exhibits low solubility at neutral pH. Therefore, acidic or basic conditions are required for its dissolution.

Materials:

  • This compound powder

  • 1 M Hydrochloric Acid (HCl), sterile

  • 1 M Sodium Hydroxide (NaOH), sterile

  • Sterile, deionized water

  • Sterile conical tubes

  • 0.22 µm sterile syringe filter

Protocol:

  • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.

  • To prepare a stock solution (e.g., 100 mM), dissolve the this compound in 1 M HCl. Gently warm the solution if necessary to aid dissolution.

  • Alternatively, this compound can be dissolved in a minimal amount of 1 M NaOH and then brought to the final volume with sterile water.

  • Once completely dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include untreated cells as a control.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V Staining)

This protocol detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Induce apoptosis by treating cells with the desired concentrations of this compound for a specific duration.

  • Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media.

  • Centrifuge the cell suspension and wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[6]

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe to measure the levels of intracellular ROS.

Materials:

  • Cells treated with this compound

  • DCFDA (2',7'-dichlorofluorescin diacetate) probe

  • Complete cell culture medium

  • PBS

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Seed cells in a 96-well plate (for plate reader) or a larger culture dish (for flow cytometry).

  • Treat the cells with the desired concentrations of this compound for the chosen time period.

  • Remove the treatment medium and wash the cells with PBS.

  • Load the cells with 10 µM DCFDA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove the excess probe.

  • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or by flow cytometry.

  • An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Signaling Pathways and Visualizations

This compound and the Nrf2 Signaling Pathway

Extracellular this compound is taken up by cells primarily through the cystine/glutamate antiporter, system xCT-.[1] Inside the cell, cystine is reduced to two molecules of cysteine. This process can lead to a mild oxidative shift that modifies reactive cysteine residues on Keap1, the primary negative regulator of Nrf2.[3] This modification disrupts the Keap1-Nrf2 interaction, preventing the ubiquitination and subsequent proteasomal degradation of Nrf2. As a result, stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcription of a battery of cytoprotective genes, including those involved in glutathione synthesis and antioxidant defense.[3][8]

Nrf2_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound xCT xCT Antiporter This compound->xCT Uptake L-Cystine L-Cystine L-Cysteine L-Cysteine L-Cystine->L-Cysteine Reduction xCT->L-Cystine Keap1 Keap1 L-Cysteine->Keap1 Oxidative Shift GSH Glutathione (GSH) L-Cysteine->GSH Synthesis Nrf2 Nrf2 Keap1->Nrf2 Inhibition Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ROS Increased ROS GSH->ROS Neutralization ARE ARE Nrf2_nuc->ARE Binding Cytoprotective_Genes Cytoprotective Genes (e.g., GCLC, HMOX1) ARE->Cytoprotective_Genes Transcription Cytoprotective_Genes->GSH Increased Synthesis

This compound mediated activation of the Nrf2 signaling pathway.
Experimental Workflow for Assessing this compound Effects

The following diagram illustrates a typical workflow for investigating the cellular effects of this compound.

Experimental_Workflow cluster_assays Cellular Assays start Start prep_stock Prepare this compound Stock Solution start->prep_stock treatment Treat Cells with Varying This compound Concentrations prep_stock->treatment cell_culture Seed Cells in Appropriate Plates cell_culture->treatment incubation Incubate for Desired Time Period (e.g., 24, 48, 72h) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability apoptosis Apoptosis (Annexin V Staining) incubation->apoptosis ros ROS Measurement (DCFDA Assay) incubation->ros western Protein Analysis (Western Blot for Nrf2) incubation->western analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis ros->analysis western->analysis end End analysis->end

General experimental workflow for studying this compound in cell culture.

References

Quantitative Analysis of DL-Cystine in Biological Samples by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cystine, the oxidized dimer of the amino acid cysteine, plays a critical role in protein structure and redox homeostasis. In biological systems, L-cystine is the predominant enantiomer. However, the presence and quantification of D-cystine can be of interest in various research and clinical settings, including studies on aging, neurodegenerative diseases, and microbial metabolism. This document provides detailed protocols for the quantitative analysis of DL-cystine in biological samples such as plasma, urine, and tissues using High-Performance Liquid Chromatography (HPLC). The methods described herein involve the reduction of cystine to cysteine, followed by derivatization and chromatographic separation, including chiral separation of the D and L enantiomers of cysteine.

Principle

The quantitative analysis of cystine in biological samples by HPLC typically involves three key steps:

  • Reduction: The disulfide bond in cystine is reduced to yield its constituent cysteine monomers. This is necessary because cysteine is more readily derivatized and chromatographically resolved. Common reducing agents include tris(2-carboxyethyl)phosphine (TCEP) and 1,4-dithio-dl-threitol (DTT).

  • Derivatization: The thiol group of cysteine is derivatized with a reagent that imparts a chromophore or fluorophore to the molecule, enhancing its detection by UV or fluorescence detectors. Pre-column derivatization is a common approach.

  • Chromatographic Separation and Detection: The derivatized cysteine is then separated and quantified using a suitable HPLC column and detection method. For the analysis of this compound, a chiral stationary phase is employed to separate the D- and L-cysteine enantiomers.

Experimental Protocols

Protocol 1: Total L-Cystine Quantification in Human Plasma and Urine with Fluorescence Detection

This protocol is adapted from a method for the simultaneous determination of total aminothiols in human plasma.[1]

1. Sample Preparation

  • Plasma:

    • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge at 1,500 x g for 10 minutes at 4°C to separate the plasma.

    • To 100 µL of plasma, add 10 µL of 10 mM TCEP solution.

    • Incubate at room temperature for 30 minutes to reduce cystine to cysteine.

    • Add 100 µL of 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for derivatization.

  • Urine:

    • Collect a 24-hour or random urine sample.

    • Centrifuge at 2,000 x g for 5 minutes to remove particulate matter.

    • To 100 µL of urine, add 10 µL of 10 mM TCEP solution.

    • Incubate at room temperature for 30 minutes.

    • The sample is now ready for derivatization.

2. Derivatization

  • To 50 µL of the supernatant from the plasma sample preparation or the reduced urine sample, add 10 µL of 1.55 M NaOH.

  • Add 125 µL of 0.125 M borate buffer (pH 9.5).

  • Add 50 µL of 1 mg/mL ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) in 0.125 M borate buffer.

  • Vortex and incubate at 60°C for 60 minutes in a water bath.

  • Cool the samples to room temperature.

3. HPLC Conditions

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1 M potassium dihydrogen phosphate, pH 2.15.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic elution with 95% A and 5% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at 385 nm and emission at 515 nm.

  • Injection Volume: 20 µL.

Protocol 2: Chiral Analysis of this compound in Biological Samples by UHPLC-MS

This protocol is based on a validated method for the analysis of cysteine enantiomers in biological samples and is suitable for cell cultures and can be adapted for other matrices.[2][3]

1. Sample Preparation (Cell Culture Example)

  • Harvest cells and homogenize them in a suitable buffer.

  • To 100 µL of cell homogenate, add 10 µL of 100 mM 1,4-dithio-dl-threitol (DTT) to reduce cystine.

  • Incubate for 30 minutes at room temperature.

  • Precipitate proteins by adding 200 µL of ice-cold acetonitrile.

  • Vortex and centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization

  • Reconstitute the dried extract in 50 µL of AccQ-Tag Ultra Borate Buffer.

  • Add 10 µL of AccQ-Tag Ultra Reagent (dissolved in acetonitrile).

  • Vortex immediately and let it stand for 1 minute at room temperature.

  • Incubate at 55°C for 10 minutes.

3. UHPLC-MS Conditions

  • UHPLC System: A UHPLC system coupled to a mass spectrometer.

  • Column: Chiralpak® ZWIX(+) (150 x 3.0 mm, 3 µm).

  • Mobile Phase: An isocratic mixture of Methanol/Acetonitrile/Water (49/49/2, v/v/v) containing 50 mM formic acid and 50 mM ammonium formate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the derivatized D- and L-cysteine.

Quantitative Data Summary

The following tables summarize typical performance data for the described HPLC methods.

Table 1: Performance Characteristics of Total L-Cystine Analysis (Protocol 1)

ParameterPlasmaUrine
Linearity Range1 - 200 µM5 - 500 µM
Correlation Coefficient (r²)> 0.995> 0.995
Limit of Quantification (LOQ)1 µM5 µM
Intra-day Precision (%RSD)< 5%< 6%
Inter-day Precision (%RSD)< 8%< 9%
Recovery92 - 105%90 - 108%

Table 2: Performance Characteristics of Chiral this compound Analysis (Protocol 2)

ParameterD-CysteineL-Cysteine
Linearity Range0.05 - 0.50 mg/L0.11 - 0.56 mg/L
Correlation Coefficient (r²)> 0.99> 0.99
Limit of Detection (LOD)0.02 mg/L0.04 mg/L
Limit of Quantification (LOQ)0.05 mg/L0.11 mg/L
Precision (%RSD)< 4.0%< 4.0%
Trueness95.6 - 100.2%95.6 - 100.2%

Visualizations

Experimental Workflow

G cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 Derivatization cluster_3 HPLC Analysis cluster_4 Data Analysis BiologicalSample Biological Sample (Plasma, Urine, Tissue) Reduction Reduction (e.g., TCEP, DTT) Cystine -> Cysteine BiologicalSample->Reduction ProteinPrecipitation Protein Precipitation (e.g., TCA, Acetonitrile) Reduction->ProteinPrecipitation Derivatization Derivatization (e.g., SBD-F, AccQ-Tag) ProteinPrecipitation->Derivatization HPLC HPLC Separation (Reverse-Phase or Chiral Column) Derivatization->HPLC Detection Detection (Fluorescence, UV, or MS) HPLC->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for the quantitative analysis of this compound.

Cysteine Metabolic Pathway

G Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Transmethylation Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase Cysteine Cysteine (intracellular) Cystathionine->Cysteine Cystathionine γ-lyase Cystine Cystine (extracellular) Cystine->Cysteine Reduction Glutathione Glutathione (GSH) Cysteine->Glutathione GCL, GS Taurine Taurine Cysteine->Taurine CDO, CSAD Pyruvate Pyruvate Cysteine->Pyruvate Transamination HydrogenSulfide Hydrogen Sulfide (H₂S) Cysteine->HydrogenSulfide CSE/CBS

Caption: Simplified metabolic pathway of cysteine.[4][5][6]

Conclusion

The protocols outlined in this application note provide robust and reliable methods for the quantitative analysis of total L-cystine and the enantiomers of this compound in various biological matrices. The choice of method will depend on the specific research question, available instrumentation, and the required sensitivity and selectivity. The provided workflows and metabolic pathway diagrams serve as valuable resources for researchers in the fields of biochemistry, drug development, and clinical diagnostics.

References

Application Notes and Protocols for Preparing DL-Cystine Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DL-Cystine, the dimeric amino acid formed by the oxidation of two cysteine residues, is a critical component in various research applications, including cell culture, drug development, and nutritional studies.[1] It serves as a key source of L-cysteine, which is a precursor for the synthesis of glutathione, a major cellular antioxidant.[2][3] However, the practical application of this compound is often hampered by its low solubility at neutral pH, which presents a significant challenge for researchers.[4][5] These application notes provide a comprehensive guide for the preparation, storage, and use of this compound stock solutions to ensure experimental success and reproducibility.

Quantitative Data Summary

Chemical and Physical Properties

A summary of the key properties of this compound is presented below for quick reference.

PropertyValue
Molecular FormulaC6H12N2O4S2
Molecular Weight240.29 g/mol [6]
AppearanceWhite to off-white solid/powder[1][6]
CAS Number923-32-0[6]
Solubility Profile

This compound's solubility is highly dependent on pH. The following table summarizes its solubility in various solvents.

SolventConcentration / ConditionsSolubility
Water (25 °C)Neutral pH0.112 mg/mL[7][8][9]
Aqueous SolutionspH < 2 or pH > 8More soluble than at neutral pH[5][7][8][9]
1M Hydrochloric Acid (HCl)-1 g in 100 mL (10 mg/mL)[1]
2M Hydrochloric Acid (HCl)Heat may be required50 mg/mL[8]
1M Sodium Hydroxide (NaOH)pH 12, with warming to 60°C10 mg/mL[6]
Storage and Stability of this compound

Proper storage is crucial to prevent degradation. The primary degradation pathway is the oxidation of the thiol group in cysteine, its reduced form.[10]

FormStorage ConditionExpected Stability
Solid Powder-20°C, desiccated, dark[6][10]3 years[6]
Solid Powder4°C, protected from light[6][10]2 years[6]
Stock Solution (in solvent)-80°C, single-use aliquots[6][10]Up to 6 months[6]
Stock Solution (in solvent)-20°C, single-use aliquots[6][10]Up to 1 month[6]
Stock Solution (in solvent)4°CNot recommended for more than a week[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in Acid (1M HCl)

This is the most common method for preparing a concentrated stock solution of this compound, leveraging its increased solubility at low pH.[9]

1. Safety Precautions:

  • Handle 1M HCl in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

2. Materials:

  • This compound powder

  • 1M Hydrochloric Acid (HCl)

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Sterile, acid-resistant 0.22 µm syringe filter (e.g., PTFE, PVDF)[1]

  • Pipettes and sterile tips

  • Vortex mixer

  • Water bath (optional, for heating)

3. Methodology:

  • Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mg/mL stock solution, weigh 100 mg of this compound.

  • Dissolution:

    • Transfer the powder into a sterile conical tube.

    • Add a portion of the 1M HCl (e.g., 8 mL for a final volume of 10 mL).

    • Vortex the tube vigorously until the powder is fully dissolved. Gentle warming in a water bath may be required to facilitate dissolution.[9]

  • Volume Adjustment: Once the this compound is completely dissolved, add 1M HCl to reach the final desired volume (e.g., 10 mL).

  • Sterilization:

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile, acid-resistant filter to the syringe.

    • Filter the solution into a new sterile tube. This step is crucial for applications in cell culture.[1][6]

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[6][10] Avoid repeated freeze-thaw cycles.[10]

Protocol 2: Preparation of this compound Stock Solution in Base (1M NaOH)

This method is an alternative for applications where an acidic stock is not suitable, but it requires careful pH adjustment and warming.[6]

1. Safety Precautions:

  • Handle 1M NaOH with care as it is corrosive. Work in a well-ventilated area.

  • Wear appropriate PPE (lab coat, safety glasses, gloves).

2. Materials:

  • This compound powder

  • 1M Sodium Hydroxide (NaOH)

  • Sterile, nuclease-free water

  • Sterile, conical tubes

  • Sterile 0.22 µm syringe filter

  • Pipettes and sterile tips

  • Vortex mixer

  • Water bath set to 60°C

3. Methodology:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Suspension: Suspend the this compound powder in a small volume of sterile water.

  • Dissolution:

    • Slowly add 1M NaOH dropwise while vortexing. The goal is to adjust the pH to approximately 12.[6]

    • Place the tube in a 60°C water bath and continue mixing until the solid is completely dissolved.[6]

  • Volume Adjustment: Once dissolved, allow the solution to cool to room temperature and adjust the final volume with sterile water.

  • Sterilization: Filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot into single-use tubes and store at -80°C or -20°C.[6][10]

Note on Use in Cell Culture: When adding acidic or basic stock solutions to cell culture media, do so slowly and with gentle mixing to avoid localized pH shocks and precipitation of media components or the this compound itself. It is crucial to ensure the final pH of the medium remains within the optimal physiological range.

Visualizations: Workflows and Pathways

Experimental Workflow: Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a sterile this compound stock solution.

G weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Solvent (e.g., 1M HCl) weigh->dissolve adjust 3. Adjust to Final Volume dissolve->adjust filter 4. Sterile Filter (0.22 µm) adjust->filter aliquot 5. Aliquot into Tubes filter->aliquot store 6. Store at -80°C aliquot->store

Caption: A generalized workflow for preparing this compound stock solutions.

Biochemical Pathway: Glutathione Synthesis

This compound provides the cysteine necessary for the synthesis of glutathione (GSH), a critical antioxidant. In the culture medium, cystine is reduced to cysteine, which then participates in GSH synthesis.[1]

Cystine This compound (in medium) Cysteine L-Cysteine Cystine->Cysteine Reduction GCL Glutamate-Cysteine Ligase (GCL) Cysteine->GCL Glutamate Glutamate Glutamate->GCL gammaGC γ-Glutamylcysteine GCL->gammaGC GSS Glutathione Synthetase (GS) gammaGC->GSS Glycine Glycine Glycine->GSS GSH Glutathione (GSH) GSS->GSH

Caption: Simplified pathway of Glutathione (GSH) synthesis from this compound.

References

Application Notes and Protocols for DL-Cystine in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[1][2] By using stable isotope-labeled substrates, such as DL-Cystine, researchers can trace the flow of atoms through metabolic pathways, providing a dynamic view of cellular physiology.[1] Cysteine, a semi-essential sulfur-containing amino acid, plays a central role in various cellular processes, including protein synthesis, redox homeostasis through the synthesis of glutathione (GSH), and as a precursor for taurine and coenzyme A. Understanding the metabolic fate of cysteine is of high interest in numerous fields, particularly in cancer research and drug development, due to the increased demand for cysteine in proliferating cells to manage oxidative stress.

These application notes provide a comprehensive guide to using this compound labeled with stable isotopes (e.g., ¹³C) for metabolic flux analysis in mammalian cells. Included are detailed experimental protocols, data presentation guidelines, and visualizations of relevant pathways and workflows.

Data Presentation

Quantitative data from metabolic flux analysis experiments should be structured to allow for clear comparison between different experimental conditions. The following table presents representative data on metabolic fluxes in the human cancer cell line HL-60, adapted from a study using ¹³C-labeled glucose and glutamine. While this example does not directly use labeled cystine, it illustrates how flux data is typically presented and provides a reference for the expected scale of metabolic rates.

Metabolic FluxReactionFlux Rate (nmol/10⁶ cells/h)
Glucose UptakeExtracellular Glucose -> G6P55.6
Lactate ProductionPyruvate -> Extracellular Lactate106.2
Glutamine UptakeExtracellular Glutamine -> GLN16.0
GlycolysisG6P -> Pyruvate50.0
Pentose Phosphate Pathway (Oxidative)G6P -> R5P5.0
TCA Cycle (PDH)Pyruvate -> Acetyl-CoA13.0
TCA Cycle (PC)Pyruvate -> Oxaloacetate3.6
Anaplerosis (Glutamine)Glutamine -> a-Ketoglutarate16.0
Fatty Acid OxidationFatty Acids -> Acetyl-CoA9.9

G6P: Glucose-6-phosphate, R5P: Ribose-5-phosphate. Data adapted from Taniguchi et al., 2024.[3]

Experimental Protocols

This section provides a detailed protocol for a stable isotope tracing experiment using ¹³C-labeled this compound in cultured mammalian cells for metabolic flux analysis.

I. Cell Culture and Isotope Labeling
  • Media Preparation:

    • Prepare a custom cell culture medium that is deficient in both cysteine and cystine.

    • Supplement this base medium with dialyzed fetal bovine serum (dFBS) to a final concentration of 10% to minimize the introduction of unlabeled amino acids.

    • Prepare two types of labeling media:

      • "Light" Medium: Supplement the base medium with natural abundance ("light") this compound to a final concentration of 200 µM.

      • "Heavy" Medium: Supplement the base medium with ¹³C-labeled this compound (e.g., [U-¹³C₆]Cystine) to a final concentration of 200 µM.

  • Cell Seeding and Adaptation:

    • Culture cells in the "light" medium for several passages to ensure adaptation.

    • Seed cells for the experiment in "light" medium and allow them to reach the desired confluency (typically mid-exponential growth phase).

  • Isotopic Labeling:

    • Aspirate the "light" medium from the cell culture plates.

    • Wash the cells twice with pre-warmed, sterile phosphate-buffered saline (PBS) to remove any residual "light" cystine.

    • Add the pre-warmed "heavy" labeling medium to the cells.

    • Incubate the cells for a sufficient period to approach isotopic steady state. The optimal labeling time should be determined empirically for each cell line and experimental condition but is typically in the range of 6-24 hours.[4]

II. Quenching and Metabolite Extraction

Rapidly halting metabolic activity is crucial for accurately capturing the metabolic state of the cells.

  • Quenching:

    • Place the cell culture dish on a bed of dry ice.

    • Immediately aspirate the "heavy" labeling medium.

    • Quickly wash the cell monolayer with 1 mL of ice-cold PBS to remove extracellular metabolites.

    • Aspirate the PBS completely.

  • Metabolite Extraction:

    • Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each plate.

    • Use a cell scraper to detach the cells and collect the cell lysate/methanol mixture.

    • Transfer the mixture to a microcentrifuge tube.

    • Vortex the tube vigorously for 30 seconds.

    • Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

    • Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube.

    • Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.

    • Store the dried metabolite pellets at -80°C until analysis.

III. LC-MS/MS Analysis
  • Sample Preparation:

    • Reconstitute the dried metabolite pellets in a suitable volume (e.g., 50-100 µL) of a solvent compatible with your liquid chromatography system (e.g., 50% methanol).

  • Instrumentation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is commonly used for separating polar metabolites.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole mass spectrometer.

  • LC-MS/MS Parameters (Example):

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A linear gradient from 2% to 40% Mobile Phase B over a set time (e.g., 10-20 minutes).

    • Flow Rate: 0.3 mL/min

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Full scan for untargeted analysis or targeted Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) for specific metabolites.

IV. Data Analysis and Flux Calculation
  • Data Processing:

    • Process the raw LC-MS/MS data to identify and quantify the different mass isotopologues of cysteine and its downstream metabolites (e.g., glutathione, taurine).

    • Correct the raw data for the natural abundance of stable isotopes.

  • Metabolic Flux Calculation:

    • Use the fractional enrichment data as input for metabolic modeling software (e.g., INCA, Metran, OpenMFA).

    • These software packages use mathematical models of metabolic networks to calculate the absolute flux rates through the relevant pathways.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture in 'Light' Medium labeling Isotopic Labeling (Incubate with 'Heavy' Medium) cell_culture->labeling media_prep Prepare 'Heavy' Labeling Medium media_prep->labeling quenching Quench Metabolism (Cold Methanol) labeling->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS/MS Analysis extraction->lcms data_proc Data Processing lcms->data_proc flux_calc Metabolic Flux Calculation data_proc->flux_calc

A generalized workflow for metabolic flux analysis using stable isotope tracers.
Cystine Metabolism and Regulatory Signaling

cystine_metabolism_signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_signaling Regulatory Signaling Cystine_ext This compound xCT xCT (SLC7A11/SLC3A2) Cystine_ext->xCT Uptake Cystine_int Cystine Cysteine Cysteine Cystine_int->Cysteine Reduction Glutathione Glutathione (GSH) Cysteine->Glutathione GCL, GSS Taurine Taurine Cysteine->Taurine Pyruvate Pyruvate Cysteine->Pyruvate Protein Protein Synthesis Cysteine->Protein xCT->Cystine_int mTORC1 mTORC1 ATF4 ATF4 mTORC1->ATF4 ATF4->xCT Upregulates NRF2 NRF2 NRF2->xCT Upregulates OxidativeStress Oxidative Stress OxidativeStress->NRF2

Key metabolic fates of intracellular cysteine and its regulation by signaling pathways.

References

Application Notes: DL-Cystine in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DL-Cystine, a disulfide-linked dimer of the amino acid cysteine, plays a crucial role in cellular antioxidant defense mechanisms. Its antioxidant properties are primarily attributed to its role as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. The availability of cysteine, derived from the reduction of cystine, is often the rate-limiting step in GSH synthesis. This makes this compound a key molecule in maintaining cellular redox homeostasis and protecting against oxidative stress. These application notes provide an overview of the use of this compound in common antioxidant assays and highlight its mechanism of action.

Mechanism of Antioxidant Action

The primary antioxidant function of this compound is indirect, mediated through its conversion to L-cysteine and subsequent incorporation into glutathione. The thiol group (-SH) of cysteine is a potent reducing agent that can directly scavenge reactive oxygen species (ROS). Furthermore, glutathione, synthesized from cysteine, glutamate, and glycine, is a cofactor for several antioxidant enzymes, including glutathione peroxidase (GPX) and glutathione S-transferases (GSTs). These enzymes play a vital role in detoxifying harmful ROS and electrophilic compounds.

Beyond its role in glutathione synthesis, cysteine derived from this compound can also directly participate in redox signaling pathways. A key example is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, cysteine can modify specific sensor proteins, such as Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a wide array of antioxidant and cytoprotective genes, further bolstering the cell's defense against oxidative damage.

Key Applications in Antioxidant Research

  • Investigating Glutathione-Dependent Antioxidant Pathways: this compound can be used as a tool to study the cellular response to oxidative stress and the role of glutathione in mitigating its effects. By providing a source of cysteine, researchers can examine the upregulation of glutathione synthesis and the subsequent impact on cell viability and function under oxidative challenge.

  • Evaluating Nrf2-Mediated Gene Expression: The ability of this compound to provide the cysteine necessary for modulating Keap1 makes it a useful compound for studying the activation of the Nrf2 signaling pathway and the expression of its downstream target genes.

  • Screening for Novel Antioxidant Compounds: this compound can serve as a reference compound in antioxidant assays to compare the efficacy of novel therapeutic agents designed to boost intracellular antioxidant defenses.

Quantitative Antioxidant Capacity of L-Cystine

While specific quantitative data for this compound in common antioxidant assays is limited in readily available literature, data for its constituent, L-Cysteine, provides valuable insight into its potential antioxidant capacity. It is important to note that the antioxidant activity of cystine itself is generally considered to be lower than that of cysteine, as the disulfide bond must first be reduced to release the reactive thiol groups.

Table 1: Ferric Reducing Antioxidant Power (FRAP) of L-Cysteine

Concentration (mmol)Absorbance at 593 nm
0.40.066
0.80.085
1.20.108
1.60.132
2.00.155

Data adapted from a study on the reaction of L-cysteine with FRAP reagent. The absorbance is directly proportional to the reducing power.[1]

Table 2: DPPH Radical Scavenging Activity of L-Cysteine

ParameterValue
DPPH Scavenging Capacity (µmol·g⁻¹ FW)3.598

This value represents the DPPH scavenging capacity in loquat fruits treated with 0.05% L-Cys.[2]

Experimental Protocols

Ferric Reducing Antioxidant Power (FRAP) Assay

This protocol is adapted for the general assessment of the ferric reducing ability of a sample, such as one containing this compound.

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.

Materials:

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • This compound solution (prepare fresh in an appropriate solvent, e.g., dilute HCl)

  • Standard: Ferrous sulfate (FeSO₄) or Trolox

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

  • Sample and Standard Preparation: Prepare a series of concentrations of this compound. Also, prepare a standard curve using a known antioxidant like ferrous sulfate or Trolox.

  • Reaction:

    • Add 20 µL of the sample or standard to a microplate well.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Mix and incubate at 37°C for 4 minutes.

  • Measurement: Read the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is calculated based on the standard curve and expressed as Fe²⁺ equivalents or Trolox equivalents.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol outlines the procedure to determine the radical scavenging activity of this compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Materials:

  • DPPH solution (typically 0.1 mM in methanol or ethanol)

  • This compound solution (prepare a range of concentrations in a suitable solvent)

  • Standard: Ascorbic acid or Trolox

  • Spectrophotometer or microplate reader

Procedure:

  • Sample and Standard Preparation: Prepare various concentrations of this compound and a standard antioxidant.

  • Reaction:

    • Add 100 µL of the sample or standard solution to a microplate well.

    • Add 100 µL of the DPPH working solution to each well.

    • Mix and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.[3][4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This protocol describes how to measure the antioxidant activity of this compound using the ABTS assay.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that can be measured by the decrease in absorbance at 734 nm.

Materials:

  • 7 mM ABTS solution

  • 2.45 mM potassium persulfate solution

  • This compound solution (prepare a range of concentrations)

  • Standard: Trolox

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS•+ Solution: Mix equal volumes of the 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.

  • Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction:

    • Add 10 µL of the sample or standard to a microplate well.

    • Add 190 µL of the diluted ABTS•+ working solution.

    • Mix and incubate at room temperature for 6 minutes.

  • Measurement: Read the absorbance at 734 nm.

  • Calculation: The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from a Trolox standard curve.[5][6][7][8]

Signaling Pathways and Experimental Workflows

Glutathione Synthesis Pathway

This compound is taken up by cells and reduced to two molecules of L-cysteine. Cysteine then serves as a crucial substrate for the synthesis of glutathione in a two-step enzymatic process.

Glutathione_Synthesis dl_cystine This compound cysteine 2x L-Cysteine dl_cystine->cysteine Reduction gamma_gc γ-Glutamylcysteine cysteine->gamma_gc glutamate Glutamate glutamate->gamma_gc gsh Glutathione (GSH) gamma_gc->gsh glycine Glycine glycine->gsh gcl Glutamate-Cysteine Ligase (GCL) gcl->gamma_gc gs Glutathione Synthetase (GS) gs->gsh

Caption: Glutathione synthesis from this compound.

Nrf2 Signaling Pathway Activation

Under oxidative stress, cysteine derived from this compound can lead to the activation of the Nrf2 transcription factor, a master regulator of the antioxidant response.

Nrf2_Pathway cystine_uptake This compound Uptake & Reduction to Cysteine keap1_mod Keap1 Cysteine Modification cystine_uptake->keap1_mod provides Cysteine for ros Oxidative Stress (ROS) keap1_nrf2 Keap1-Nrf2 Complex (Cytoplasm) ros->keap1_nrf2 induces keap1_nrf2->keap1_mod nrf2_release Nrf2 Release & Stabilization keap1_mod->nrf2_release nrf2_nucleus Nrf2 Translocation to Nucleus nrf2_release->nrf2_nucleus are Antioxidant Response Element (ARE) nrf2_nucleus->are binds to gene_expression Antioxidant Gene Expression are->gene_expression activates

Caption: Nrf2 pathway activation by cysteine.

Experimental Workflow for Antioxidant Assay

The following diagram illustrates a general workflow for assessing the antioxidant capacity of this compound using a spectrophotometric assay.

Assay_Workflow prep_reagents Prepare Assay Reagents (e.g., DPPH, FRAP, ABTS) reaction Mix Reagents and Samples in Microplate prep_reagents->reaction prep_samples Prepare this compound & Standard Solutions prep_samples->reaction incubation Incubate under Specified Conditions reaction->incubation measurement Measure Absorbance at Specific Wavelength incubation->measurement analysis Calculate % Inhibition, IC50, or TEAC measurement->analysis

Caption: General workflow for antioxidant assays.

References

Application Notes and Protocols for Cell Culture Media Preparation with DL-Cystine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Cystine, a disulfide-linked dimer of cysteine, is an essential amino acid for the in vitro growth and maintenance of mammalian cells. It plays a critical role in protein synthesis, cellular structure, and antioxidant defense through its contribution to glutathione (GSH) synthesis. However, the inherent low solubility of this compound at physiological pH presents a significant challenge in the preparation of cell culture media, often leading to precipitation and limiting its bioavailability.

These application notes provide a comprehensive guide to preparing cell culture media containing this compound, addressing its solubility challenges through various methodologies. Detailed protocols for solubilization using pH adjustment and the application of highly soluble cystine derivatives are presented. Furthermore, this document outlines the impact of different preparation methods on cell culture performance and touches upon the key cellular pathways influenced by cystine availability.

Challenges in this compound Media Preparation

The primary obstacle in formulating media with this compound is its poor solubility in aqueous solutions at neutral pH. L-cysteine, the reduced form, is more soluble but rapidly oxidizes to form the less soluble L-cystine, especially in the presence of metal ions like copper and iron, which are common trace elements in cell culture media.[1] This can lead to:

  • Precipitation: Insoluble cystine can precipitate out of the medium, leading to an undefined and inconsistent nutrient concentration.

  • Inaccurate Formulation: The actual concentration of soluble, bioavailable cystine may be significantly lower than the intended concentration.

  • Process Variability: Inconsistent media preparation can introduce variability in cell growth, viability, and productivity, impacting experimental reproducibility and biomanufacturing processes.

Strategies for Solubilizing this compound

To overcome these challenges, several strategies have been developed to enhance the solubility of this compound in cell culture media. The most common methods involve pH adjustment and the use of soluble derivatives.

pH Adjustment

This compound's solubility is highly dependent on pH, with increased solubility in acidic (pH < 2) and alkaline (pH > 8) conditions.

  • Acidic Solubilization: this compound can be dissolved in a dilute acid, such as hydrochloric acid (HCl), to create a concentrated stock solution. This acidic stock can then be added to the bulk of the cell culture medium.

  • Alkaline Solubilization: Similarly, this compound can be dissolved in a dilute base, such as sodium hydroxide (NaOH). This method is often employed in the preparation of concentrated alkaline feeds for fed-batch cultures.

Soluble Derivatives

Chemically modified forms of cystine, such as dipeptides, offer significantly higher solubility at neutral pH. These derivatives are typically metabolized by cells to release free cysteine.

  • Cystine Dipeptides: Examples include N,N’-di-L-alanyl-L-cystine and N,N’-di-L-lysyl-L-cystine, which are reported to be significantly more soluble than free L-cystine.[2]

Data Presentation: Solubility and Performance

This compound Solubility at Various pH Values

The following table summarizes the solubility of L-Cystine in aqueous solutions at different pH values. This data is crucial for determining the appropriate conditions for solubilization.

pHSolubility (mol/dm³)
1.000.02365
1.410.00617
1.930.00212
2.470.00116
2.960.00095
4.160.00085
5.500.00084
7.000.00085
8.790.00083
9.280.00087
10.420.00303

Data adapted from scientific literature. The original study measured solubility at 25°C in aqueous solutions with varying NaCl concentrations; the data presented here is for solutions without NaCl for general guidance.[3]

Impact of Cysteine Feed Levels on CHO Cell Performance

Insufficient cysteine levels in the feed can negatively impact cell viability and productivity in Chinese Hamster Ovary (CHO) cell cultures. The following table summarizes findings from a study investigating the impact of varying cysteine feed concentrations.

Cysteine Feed LevelImpact on Viable Cell Density (VCD)Impact on Cell ViabilityImpact on Titer
Low (-15% Cys)Decreased VCD over culture durationNegative impact on viabilityDecreased titer
ControlMaintained expected VCDMaintained expected viabilityMaintained expected titer
High (+20% Cys)Similar VCD to controlSimilar viability to controlSimilar titer to control

This table synthesizes data from a multi-omics study on CHO cell bioprocessing.[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using Hydrochloric Acid (HCl)

This protocol describes the preparation of a concentrated, sterile stock solution of this compound using 1M HCl.

Materials:

  • This compound powder

  • 1M Hydrochloric Acid (HCl), sterile

  • Sterile, deionized water

  • Sterile conical tubes or bottles

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.

  • Dissolving: Add the this compound powder to a sterile container. Add a small volume of 1M HCl and gently swirl to dissolve the powder. For example, to prepare a 10 mg/mL stock solution, you can dissolve 100 mg of this compound in 10 mL of 1M HCl.

  • Sterilization: Once the this compound is completely dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the sterile stock solution at 2-8°C for short-term use or in aliquots at -20°C for long-term storage.

Protocol 2: Preparation of a this compound Stock Solution using Sodium Hydroxide (NaOH)

This protocol details the preparation of a concentrated this compound stock solution using 1M NaOH, suitable for alkaline feed strategies.

Materials:

  • This compound powder

  • 1M Sodium Hydroxide (NaOH), sterile

  • Sterile, deionized water

  • Sterile conical tubes or bottles

  • Sterile 0.22 µm syringe filter

  • pH meter

Procedure:

  • Weighing: In a sterile environment, weigh the desired amount of this compound powder.

  • Suspension: Add the this compound powder to a sterile container with a volume of sterile, deionized water.

  • pH Adjustment: While stirring, slowly add 1M NaOH dropwise to the suspension. Monitor the pH continuously. Continue adding NaOH until the this compound is fully dissolved and the pH is in the alkaline range (e.g., pH 11-12).

  • Volume Adjustment: Once dissolved, adjust the final volume with sterile, deionized water to achieve the desired concentration.

  • Sterilization: Filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the sterile alkaline stock solution at 2-8°C.

Protocol 3: Preparation of a Fed-Batch Culture Feed with Solubilized this compound

This protocol outlines the preparation of a concentrated feed solution for a fed-batch culture, incorporating the alkaline this compound stock.

Materials:

  • Concentrated alkaline this compound stock solution (from Protocol 2)

  • Other feed components (e.g., concentrated solutions of other amino acids, glucose, vitamins)

  • Sterile, deionized water

  • Sterile container for the final feed solution

Procedure:

  • Component Preparation: Prepare concentrated, sterile stock solutions of all other feed components.

  • Feed Formulation: In a sterile environment, combine the individual stock solutions, including the alkaline this compound stock, into a sterile container. Add sterile, deionized water to reach the final desired volume.

  • pH Adjustment: After combining all components, check the pH of the final feed solution and adjust to the desired pH range for your process, typically a neutral or slightly alkaline pH. Use sterile HCl or NaOH for adjustment.

  • Storage: Store the final feed solution at 2-8°C.

Note on Fed-Batch Strategy: The feeding strategy (e.g., feed rate, frequency) should be optimized for the specific cell line and process. Careful monitoring of the bioreactor pH is crucial when adding an alkaline feed to avoid pH spikes that can be detrimental to the cells.

Signaling Pathways and Cellular Mechanisms

Glutathione Synthesis Pathway

Cystine availability is a rate-limiting factor for the synthesis of glutathione (GSH), a major intracellular antioxidant. Cells take up cystine, reduce it to cysteine, which is then used in the two-step enzymatic synthesis of GSH.

Glutathione_Synthesis Cystine Cystine (extracellular) Cysteine Cysteine (intracellular) Cystine->Cysteine Reduction gamma_GC γ-Glutamylcysteine Cysteine->gamma_GC Glutamate Glutamate Glutamate->gamma_GC Glycine Glycine GSH Glutathione (GSH) Glycine->GSH gamma_GC->GSH GCL Glutamate-Cysteine Ligase (GCL) GCL->gamma_GC GS Glutathione Synthetase (GS) GS->GSH

Glutathione Synthesis Pathway
Unfolded Protein Response (UPR) and Cysteine Deprivation

Insufficient cysteine can impair protein folding in the endoplasmic reticulum (ER) by limiting the formation of disulfide bonds, leading to an accumulation of unfolded or misfolded proteins. This triggers the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring ER homeostasis.

UPR_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_UPR Unfolded Protein Response (UPR) Cys_dep Cysteine Deprivation Misfolded_Proteins Accumulation of Misfolded Proteins Cys_dep->Misfolded_Proteins Impairs Disulfide Bond Formation ER_Stress ER Stress Misfolded_Proteins->ER_Stress PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 Apoptosis Apoptosis ER_Stress->Apoptosis Prolonged stress can lead to eIF2a eIF2α PERK->eIF2a Phosphorylates XBP1_splicing XBP1 Splicing IRE1->XBP1_splicing Activates RNase (splicing of XBP1 mRNA) Golgi_cleavage ATF6 Cleavage ATF6->Golgi_cleavage Translocates to Golgi for cleavage Translation_Attenuation Global Translation Attenuation eIF2a->Translation_Attenuation Leads to Cell_Cycle_Arrest Cell Cycle Arrest Translation_Attenuation->Cell_Cycle_Arrest Can lead to Chaperone_Upregulation Upregulation of ER Chaperones XBP1_splicing->Chaperone_Upregulation Increases ER_Homeostasis ER Homeostasis Chaperone_Upregulation->ER_Homeostasis Restores Golgi_cleavage->Chaperone_Upregulation

Unfolded Protein Response Pathway

Conclusion

The successful preparation of cell culture media containing this compound is critical for robust and reproducible cell culture experiments and biomanufacturing processes. By understanding the solubility challenges and implementing appropriate strategies such as pH adjustment or the use of soluble derivatives, researchers can ensure consistent delivery of this essential amino acid. The provided protocols and data offer a practical guide for scientists to overcome these challenges and optimize their cell culture systems. Careful consideration of the impact of cystine on cellular pathways will further aid in the development of high-performing and reliable cell culture processes.

References

Application Notes and Protocols for DL-Cystine Metabolic Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with stable isotopes is a powerful technique for investigating cellular metabolism, protein dynamics, and the effects of drug candidates on biological systems. DL-Cystine, as a source of the semi-essential amino acid cysteine, plays a critical role in protein synthesis, redox homeostasis, and various metabolic pathways. By using isotopically labeled this compound, researchers can trace the fate of cysteine in cells, quantify changes in protein abundance and turnover, and elucidate the mechanisms of action of novel therapeutics.

These application notes provide detailed protocols for utilizing this compound in metabolic labeling experiments, with a focus on quantitative proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). The protocols are intended for researchers in academia and industry engaged in cell biology, proteomics, and drug discovery.

Key Applications in Research and Drug Development

  • Quantitative Analysis of Protein Expression: Determine relative changes in protein abundance in response to drug treatment, disease states, or genetic modifications.[1]

  • Protein Turnover Studies: Investigate the synthesis and degradation rates of proteins to understand dynamic cellular processes.

  • Redox Biology and Oxidative Stress Response: Trace the incorporation of cysteine into glutathione (GSH), the primary intracellular antioxidant, to study cellular responses to oxidative stress.

  • Drug Target Engagement: Identify and quantify the protein targets of drugs that modulate cysteine metabolism or redox signaling pathways.

  • Metabolic Flux Analysis: Elucidate the metabolic fate of cysteine and its contribution to various biosynthetic pathways.

Signaling Pathways Involving Cysteine Metabolism

Cysteine is a key node in several critical cellular signaling pathways. Understanding these pathways is essential for interpreting the results of this compound metabolic labeling experiments.

Cysteine Metabolism and Glutathione Synthesis

Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a tripeptide that plays a central role in protecting cells from oxidative damage.[2] The synthesis of GSH occurs in two ATP-dependent steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).[2][3]

cluster_0 Cysteine Metabolism Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine CBS Serine Serine Serine->Cystathionine Cysteine L-Cysteine Cystathionine->Cysteine CSE gamma_EC γ-Glutamylcysteine Cysteine->gamma_EC GCL Glutamate Glutamate Glutamate->gamma_EC Glycine Glycine GSH Glutathione (GSH) Glycine->GSH gamma_EC->GSH GS GSSG Glutathione Disulfide (GSSG) GSH->GSSG GPx (Oxidative Stress) GSSG->GSH GR (NADPH)

Caption: Overview of Cysteine Metabolism and Glutathione Synthesis.

KEAP1-NRF2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a critical regulator of cellular responses to oxidative and electrophilic stress.[4] Under basal conditions, KEAP1 targets NRF2 for ubiquitination and proteasomal degradation.[4] Upon exposure to oxidative stress, specific cysteine residues within KEAP1 are modified, leading to the stabilization and nuclear translocation of NRF2, which in turn activates the transcription of antioxidant and cytoprotective genes.[4][5]

cluster_1 KEAP1-NRF2 Signaling Pathway Oxidative_Stress Oxidative Stress KEAP1 KEAP1 (Cys modification) Oxidative_Stress->KEAP1 NRF2 NRF2 KEAP1->NRF2 Ub Ubiquitin KEAP1->Ub Proteasome Proteasome NRF2->Proteasome Degradation NRF2_nucleus NRF2 (nucleus) NRF2->NRF2_nucleus Translocation Ub->NRF2 ARE Antioxidant Response Element (ARE) NRF2_nucleus->ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes

Caption: The KEAP1-NRF2 signaling pathway in response to oxidative stress.

Experimental Protocols

The following protocols provide a detailed methodology for a typical SILAC experiment using this compound.

Experimental Workflow Overview

cluster_workflow SILAC Experimental Workflow A Cell Culture ('Light' vs 'Heavy' Media) B Experimental Treatment (e.g., Drug vs. Vehicle) A->B C Cell Harvest & Lysis (Combine 1:1) B->C D Protein Digestion (e.g., Trypsin) C->D E LC-MS/MS Analysis D->E F Data Analysis (Protein ID & Quantification) E->F

References

Application Note: Quantification of DL-Cystine in Biological Matrices by Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cystine, the oxidized dimer of the amino acid cysteine, is a crucial component in various physiological processes, including protein synthesis and maintaining redox homeostasis.[1][2] It is formed by the oxidation of two cysteine molecules and can be reduced back to cysteine within the cellular environment.[3][4] The accurate quantification of cystine in biological matrices is vital for diagnosing and monitoring metabolic disorders like cystinosis, a lysosomal storage disease characterized by the abnormal accumulation of cystine.[5][6] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers a highly sensitive, selective, and robust platform for the precise measurement of cystine, overcoming the challenges associated with complex biological samples.[7][8] This application note details a validated isotope dilution LC-MS/MS method for the reliable quantification of DL-Cystine.

Metabolic Context of Cystine

Cystine and cysteine are key players in cellular metabolism. Extracellular cystine is transported into the cell via specific transporters, such as the system xc⁻ antiporter, and is subsequently reduced to two molecules of cysteine.[3][4] Intracellular cysteine serves as a rate-limiting precursor for the synthesis of glutathione (GSH), a major endogenous antioxidant that protects cells from oxidative damage.[1][2][9] Dysregulation of cystine/cysteine metabolism is implicated in several pathologies, including neurodegenerative diseases and cancer.[1][3]

cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space Cystine_ext Cystine xCT System xc- Transporter Cystine_ext->xCT Glutamate_ext Glutamate xCT->Glutamate_ext Cystine_int Cystine xCT->Cystine_int Cysteine_int Cysteine Cystine_int->Cysteine_int Reduction GSH Glutathione (GSH) Cysteine_int->GSH Synthesis Proteins Protein Synthesis Cysteine_int->Proteins Glutamate_int Glutamate Glutamate_int->xCT

Simplified pathway of cystine transport and metabolism.

Principle of the Method

This method utilizes the principle of stable isotope dilution mass spectrometry. A known concentration of a stable isotope-labeled internal standard (IS), such as Cystine-d4, is added to the samples, calibrators, and quality controls (QCs).[10] The IS is chemically identical to the endogenous analyte (cystine) and experiences similar effects during sample preparation, chromatography, and ionization.[11] By measuring the peak area ratio of the analyte to the IS, precise and accurate quantification can be achieved, as this ratio corrects for variations in sample extraction recovery and potential matrix effects.[11] Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the IS.[8][10]

Experimental Workflow

The overall workflow involves sample collection, addition of the internal standard, protein precipitation to remove macromolecules, centrifugation to isolate the supernatant, and subsequent analysis by LC-MS/MS.

start 1. Sample Collection (e.g., Plasma, WBC Lysate) add_is 2. Add Internal Standard (Cystine-d4) start->add_is precipitate 3. Protein Precipitation (e.g., Acetonitrile, SSA, TCA) add_is->precipitate centrifuge 4. Centrifugation precipitate->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant inject 6. LC-MS/MS Analysis supernatant->inject data 7. Data Processing (Quantification) inject->data

General workflow for this compound quantification.

Detailed Experimental Protocols

5.1 Materials and Reagents

  • This compound (≥98% purity)

  • This compound-d4 (isotopic purity ≥98%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Sulfosalicylic acid (SSA) or Trichloroacetic acid (TCA)[7][10]

  • Ultrapure water

  • Control biological matrix (e.g., human plasma, white blood cell lysate)

5.2 Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d4 in separate volumes of 0.1 M HCl or ultrapure water to create 1 mg/mL stock solutions. Store at -20°C or -80°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with water or an appropriate solvent.

  • Internal Standard (IS) Working Solution: Dilute the this compound-d4 stock solution to a final concentration of approximately 2 µM or another optimized concentration.[12]

5.3 Calibration Standards and Quality Controls (QCs)

  • Calibration Standards: Prepare calibration standards by spiking the appropriate amount of this compound working solutions and a fixed amount of the IS working solution into the control biological matrix. Due to endogenous cystine, a proxy matrix like water or stripped matrix may be used for the lowest concentration standards.[10]

  • Quality Controls (QCs): Prepare QCs at a minimum of three concentration levels (low, medium, and high) in the control biological matrix in the same manner as the calibration standards.

5.4 Sample Preparation Protocol (Example for White Blood Cell Lysate) This protocol is adapted from established methods for cystine analysis in white blood cells (WBCs).[7][10]

  • Isolate WBCs from whole blood using standard procedures (e.g., dextran sedimentation).

  • To a 300 µL aliquot of the WBC lysate sample, calibrator, or QC, add 100 µL of 12% sulfosalicyclic acid (SSA) to precipitate proteins and stabilize cystine.[10]

  • Add a fixed volume of the Cystine-d4 IS working solution.

  • Vortex the mixture thoroughly for 30-60 seconds.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[11]

  • Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

5.5 LC-MS/MS Method Parameters The following table summarizes typical instrument parameters. These should be optimized for the specific instrument being used.

Parameter Condition Reference(s)
LC System UPLC/UHPLC System[5]
Column HILIC Column (e.g., Primesep 200, Agilent HILIC-Z) or C18 Column[10][13]
Mobile Phase A 0.1% Formic Acid in Water[14]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[14]
Flow Rate 0.2 - 0.5 mL/min[15]
Gradient A typical gradient starts with high organic content (e.g., 98% B) and ramps to a lower organic content.[11]
Injection Volume 2 - 10 µL[14]
Column Temperature 30 - 40 °C-
Mass Spectrometer Triple Quadrupole Mass Spectrometer[8]
Ionization Mode Positive Electrospray Ionization (ESI+)[10]
MRM Transitions This compound: Q1: 241.0, Q3: 152.0 This compound-d4: Q1: 245.0, Q3: 154.1[10][12]
Dwell Time 50 - 100 ms-
Collision Energy (CE) Optimized for the specific instrument, typically 15-25 eV[16]

Method Validation Data

The following tables summarize typical method performance characteristics based on published literature.

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

Matrix Linear Range Correlation Coefficient (r²) LLOQ Reference(s)
WBC Lysate0.078 - 100 µM> 0.990.0582 µM[6][7]
WBC Lysate (Proxy)4.0 - 1500 ng/mL> 0.994.00 ng/mL[10]
Mouse Plasma5 - 5000 ng/mL> 0.995 ng/mL[17]

Table 2: Precision and Accuracy

Matrix QC Level Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (% Recovery) Reference(s)
WBC LysateLow, Mid, Hi≤ 10%≤ 10%94% - 106%[6][7]
Mouse PlasmaLow, Mid, Hi< 15%< 15%85% - 115%[17]

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific tool for the quantification of this compound in various biological matrices. The use of stable isotope dilution and MRM detection ensures high accuracy and precision, making this method suitable for clinical research, disease diagnosis, and therapeutic monitoring. The rapid run times and straightforward sample preparation contribute to a high-throughput workflow, essential for modern drug development and clinical laboratories.[7][10]

References

Application Notes and Protocols for Metabolic Tracing Using Deuterated DL-Cystine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled amino acids are invaluable tools for elucidating complex biological processes at the molecular level.[1] Deuterated DL-Cystine, a non-radioactive, stable isotope-labeled form of the amino acid cystine, serves as a powerful tracer in metabolic studies.[2][3] By replacing hydrogen atoms with deuterium, researchers can track the uptake and incorporation of cystine into various metabolic pathways using mass spectrometry.[4] This technique, known as metabolic flux analysis (MFA), allows for the quantification of the rates of metabolic reactions, providing a dynamic snapshot of cellular metabolism.[4]

Cystine, the oxidized dimer of cysteine, plays a central role in cellular physiology. It is a critical component for protein synthesis and a key precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[5][6] Dysregulated cysteine metabolism is implicated in various pathologies, including cancer, neurodegenerative disorders, and metabolic syndrome, making it an attractive target for therapeutic intervention.[3][4][7]

These application notes provide detailed protocols for utilizing deuterated this compound to trace its metabolic fate in cultured cells, with a focus on its incorporation into the glutathione synthesis pathway. The methodologies described are applicable to basic research for understanding cellular physiology and to drug development for assessing the efficacy of compounds that target cysteine metabolism.[4][8]

Data Presentation

The following tables summarize representative quantitative data from a time-course experiment tracing the incorporation of deuterated this compound (specifically, this compound-d4) into intracellular cysteine and glutathione pools in a cancer cell line. This data is illustrative and will vary depending on the cell type, experimental conditions, and the specific deuterated cystine isoform used.

Table 1: Isotopic Enrichment of Intracellular Cysteine

Time Point (hours)Unlabeled Cysteine (M+0) (%)Deuterated Cysteine (M+2) (%)
0100.00.0
185.214.8
455.644.4
830.169.9
1215.784.3
245.394.7

Table 2: Isotopic Enrichment of Intracellular Glutathione (GSH)

Time Point (hours)Unlabeled GSH (M+0) (%)Deuterated GSH (M+2) (%)
0100.00.0
198.11.9
488.311.7
870.529.5
1255.944.1
2430.269.8

Experimental Protocols

Protocol 1: Cell Culture and Labeling with Deuterated this compound

This protocol details the steps for culturing mammalian cells and introducing the deuterated this compound tracer.

Materials:

  • Mammalian cell line of interest (e.g., A549, MCF7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Cystine-free cell culture medium

  • Deuterated this compound (e.g., this compound-d4 or this compound-d6)[2][3]

  • 6-well or 12-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture cells in complete medium until they reach 70-80% confluency.

    • Trypsinize the cells and count them using a hemocytometer or automated cell counter.

    • Seed the cells into 6-well or 12-well plates at a density that will result in approximately 80-90% confluency at the time of metabolite extraction. The optimal seeding density should be determined empirically for each cell line.

  • Preparation of Labeling Medium:

    • Prepare cystine-free medium supplemented with dialyzed FBS (to minimize unlabeled cystine) and Penicillin-Streptomycin.

    • Prepare a stock solution of deuterated this compound in a suitable solvent (e.g., 0.1 M HCl) at a concentration of 10-20 mM.[9]

    • Add the deuterated this compound stock solution to the cystine-free medium to a final concentration that is physiological or matches the concentration in the complete medium (typically 100-200 µM).

  • Labeling Experiment:

    • Once the cells have reached the desired confluency, aspirate the complete medium.

    • Wash the cells once with sterile PBS.

    • Add the pre-warmed deuterated this compound labeling medium to the cells.

    • Incubate the cells for the desired time points (e.g., 0, 1, 4, 8, 12, 24 hours). The time points should be chosen to capture the kinetics of tracer incorporation.

Protocol 2: Metabolite Extraction

This protocol describes the quenching of metabolic activity and extraction of intracellular metabolites for subsequent analysis. It is crucial to perform these steps quickly and on ice to prevent metabolite degradation.

Materials:

  • Ice-cold PBS

  • Ice-cold 80% Methanol (HPLC grade)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (refrigerated)

  • Dry ice or liquid nitrogen

Procedure:

  • Quenching and Washing:

    • At each time point, remove the culture plate from the incubator and place it on ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.

  • Metabolite Extraction:

    • Add a sufficient volume of ice-cold 80% methanol to each well (e.g., 500 µL for a 12-well plate).

    • Place the plate on dry ice for 10 minutes to ensure complete quenching of metabolic activity.

    • Using a cell scraper, scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes for 1 minute.

  • Sample Clarification:

    • Centrifuge the cell lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

    • Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.

    • Store the metabolite extracts at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of Deuterated Cystine and Glutathione

This protocol provides a general framework for the analysis of deuterated cystine and its incorporation into glutathione using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The specific parameters will need to be optimized for the instrument being used.

Materials:

  • LC-MS/MS system (e.g., Agilent Q-TOF or similar)[10]

  • C18 reverse-phase column[9]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Cystine and Glutathione standards (for instrument tuning and retention time confirmation)

  • Deuterated internal standards (optional, for absolute quantification)

Procedure:

  • Sample Preparation for Injection:

    • Thaw the metabolite extracts on ice.

    • If the concentration of metabolites is high, the samples may need to be diluted with the starting mobile phase.

    • Transfer the samples to autosampler vials.

  • LC Separation:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject a small volume of the sample (e.g., 5-10 µL).

    • Run a gradient elution to separate the metabolites. A typical gradient might be:

      • 0-2 min: 5% B

      • 2-10 min: ramp to 95% B

      • 10-12 min: hold at 95% B

      • 12-12.1 min: return to 5% B

      • 12.1-15 min: re-equilibrate at 5% B

    • The flow rate is typically in the range of 200-400 µL/min.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to detect the specific mass-to-charge ratios (m/z) of the unlabeled and deuterated forms of cysteine and glutathione.

    • For this compound-d4, the reduced form, Cysteine-d2, will have an m/z of 124.04, and its incorporation into glutathione will result in GSH-d2 with an m/z of 309.09.

    • The exact m/z values will depend on the specific deuterated cystine used.

  • Data Analysis:

    • Integrate the peak areas for each isotopologue at each time point.

    • Calculate the fractional isotopic enrichment for cysteine and glutathione at each time point.

    • Fractional Enrichment = [Peak Area (Deuterated) / (Peak Area (Deuterated) + Peak Area (Unlabeled))] * 100

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis seeding Cell Seeding labeling Incubation with Deuterated this compound seeding->labeling quenching Quenching (Cold Methanol) labeling->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis (Isotopic Enrichment) lcms->data_analysis

Caption: Experimental workflow for metabolic tracing with deuterated this compound.

cystine_metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular dl_cystine Deuterated this compound cysteine_d Deuterated Cysteine dl_cystine->cysteine_d Uptake & Reduction gcl Glutamate-Cysteine Ligase (GCL) cysteine_d->gcl protein Protein Synthesis cysteine_d->protein taurine Taurine Synthesis cysteine_d->taurine gamma_glu_cys_d Deuterated γ-Glutamylcysteine gcl->gamma_glu_cys_d gss Glutathione Synthetase (GSS) gamma_glu_cys_d->gss gsh_d Deuterated Glutathione (GSH) gss->gsh_d

Caption: Metabolic fate of deuterated this compound in the glutathione synthesis pathway.

References

Application Notes and Protocols: Sterile Filtration of DL-Cystine Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DL-Cystine, a dimeric amino acid formed from two cysteine molecules, is an essential component in many chemically defined cell culture media. It plays a critical role in protein synthesis, structure, and cellular antioxidant defense mechanisms through its conversion to L-cysteine, a precursor for glutathione (GSH).[1][2] Despite its importance, the incorporation of this compound into neutral pH cell culture media presents significant challenges due to its extremely low solubility.[3][4] This characteristic increases the risk of precipitation, which can negatively impact media stability, nutrient availability, and overall process productivity.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective preparation and sterile filtration of this compound solutions to ensure successful integration into cell culture workflows.

The Challenge: Solubility of this compound

The primary obstacle in using this compound is its poor solubility at physiological pH (~7.0-7.4). L-cysteine is highly reactive and readily oxidizes to form L-cystine, which is barely soluble at neutral pH and often precipitates out of the solution.[4][5] This precipitation can lead to several downstream issues:

  • Inconsistent Media Composition: Inaccurate final concentration of the essential nutrient.

  • Filter Clogging: Particulates can clog sterile filters, leading to slow filtration rates and potential filter failure.[6]

  • Cellular Toxicity: Precipitates may have adverse effects on cell health and interfere with imaging-based assays.

  • Process Variability: Inconsistent nutrient availability can lead to batch-to-batch variability in cell growth and productivity.[6]

To overcome this, a common and effective strategy is to dissolve this compound at a low pH, typically using hydrochloric acid (HCl), where it is significantly more soluble. The resulting acidic stock solution can then be safely sterile-filtered.[1][2]

Key Experimental Protocols

This section details the methodology for preparing a sterile, concentrated stock solution of this compound.

Protocol 1: Preparation of a 100 mM Sterile this compound Stock Solution in 1M HCl

Objective: To prepare a sterile-filtered, concentrated stock solution of this compound that can be added to cell culture media with minimal risk of precipitation.

Materials:

  • This compound powder (Cell culture grade, Molecular Weight: 240.3 g/mol )

  • 1M Hydrochloric Acid (HCl), sterile

  • Sterile, deionized water

  • Sterile conical tubes (e.g., 50 mL)

  • Sterile syringe

  • Sterile syringe filter (0.22 µm pore size), acid-resistant membrane.[1][2] Recommended materials include PVDF or PES for their low protein-binding properties and chemical compatibility.[6][7]

  • Laminar flow hood or biosafety cabinet

  • Calibrated balance and weigh boats

  • Sterile storage bottles

Workflow Overview:

G cluster_prep Preparation cluster_sterile Sterilization cluster_storage Storage & Use start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in 1M HCl weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter store Store Aliquots at -20°C filter->store use Add to Culture Medium store->use finish End use->finish

Caption: Experimental workflow for preparing sterile this compound stock solution.

Procedure:

  • Perform all steps under aseptic conditions in a laminar flow hood.

  • Calculation: To prepare 50 mL of a 100 mM solution:

    • Moles = 0.1 mol/L * 0.050 L = 0.005 moles

    • Mass = 0.005 moles * 240.3 g/mol = 1.2015 g

  • Weighing: Accurately weigh 1.2 g of this compound powder.

  • Dissolving: Transfer the powder to a sterile 50 mL conical tube. Add approximately 40 mL of sterile 1M HCl. Vortex or mix vigorously until the powder is completely dissolved. The solution should be clear and colorless.[1]

  • Volume Adjustment: Adjust the final volume to 50 mL with sterile 1M HCl.

  • Sterilization: Draw the acidic this compound solution into a sterile syringe. Attach a sterile 0.22 µm acid-resistant syringe filter. Filter the solution into a sterile storage bottle or into smaller, single-use aliquots.[2] Using a pre-filter may be considered if any particulates are visible, to prevent clogging the final sterile filter.[7]

  • Storage: Store the sterile stock solution in aliquots at -20°C for long-term use to prevent degradation.[2] For short-term use, the solution can be stored at 2-8°C.[2] Avoid repeated freeze-thaw cycles.[8]

Data Presentation

Quantitative data is crucial for understanding the properties of this compound and the materials used in its preparation.

Table 1: Solubility of Cystine at Different pH Values

pH ValueSolubilityRemarks
1.0 (in 1M HCl)High (e.g., >1 g / 100 mL)Recommended for stock solution preparation.[1]
5.1 (Isoelectric Point)Very LowpH where the amino acid has a net neutral charge and minimum solubility.[9]
7.4 (Physiological)Extremely LowProne to precipitation in standard cell culture media.[3][4]
12.0 (in 1M NaOH)HighNot recommended for cell culture due to extreme basicity.[10]

Table 2: Characteristics of Common 0.22 µm Syringe Filter Membranes

Membrane MaterialProtein BindingChemical Compatibility (Acids)Key Feature
PVDF (Polyvinylidene fluoride)LowExcellentRecommended for low protein-binding applications.[1][6][7]
PES (Polyethersulfone)LowGoodRecommended for high flow rates and low protein binding.[1][7]
PTFE (Polytetrafluoroethylene)N/A (Hydrophobic)ExcellentIdeal for aggressive solvents and acids; may require pre-wetting.[1]
MCE (Mixed Cellulose Esters)HighPoorNot recommended for this application due to high protein binding and poor acid compatibility.[7]

Cellular Function and Pathway

Once in the cell culture medium, cystine is taken up by cells and reduced to two molecules of cysteine. Cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), a critical tripeptide that acts as a major intracellular antioxidant, protecting cells from damage by reactive oxygen species (ROS).[1][2]

G cluster_medium Extracellular (Medium) cluster_cell Intracellular cluster_process Cellular Process Cystine_ext This compound Cystine_int Cystine Cystine_ext->Cystine_int Uptake Cysteine Cysteine (x2) Cystine_int->Cysteine Reduction GSH Glutathione (GSH) Cysteine->GSH Synthesis Detox Detoxification GSH->Detox ROS Reactive Oxygen Species (ROS) ROS->Detox

Caption: Simplified pathway of Cystine uptake and its role in antioxidant defense.

Best Practices and Troubleshooting

  • Adding to Media: When supplementing your cell culture medium, add the acidic this compound stock solution slowly and with gentle swirling to the medium. This allows the medium's buffering system to neutralize the acid and prevent localized pH drops that could cause precipitation.

  • Final Concentration: Do not add the concentrated stock to a small volume. Ensure it is diluted at least 1:100 or 1:1000 into the final medium volume.

  • Troubleshooting Precipitation: If turbidity or precipitation occurs after adding the stock solution, it may be due to an overly high final concentration or insufficient buffering capacity of the medium.[11] Consider preparing a more dilute stock solution or reducing the final target concentration.

  • Alternative Strategies: For applications requiring high concentrations of cystine at neutral pH, consider using chemically modified, highly soluble cystine derivatives, such as dipeptides (e.g., N,N'-di-L-alanyl-L-cystine or N,N'-di-L-lysyl-L-cystine). These compounds are significantly more soluble and stable in neutral solutions, simplifying media formulation and processing.[3][4][5]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting DL-Cystine Precipitation in Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with DL-Cystine precipitation in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my neutral pH buffer?

This compound is known for its low solubility in aqueous solutions, particularly at a neutral pH.[1] This is a primary reason for its precipitation. The solubility of cystine is highly dependent on the pH of the solution. It is least soluble near its isoelectric points and significantly more soluble in acidic (pH < 2) or alkaline (pH > 8) conditions.[2][3] When preparing solutions for biological assays that require a physiological pH (around 7.4), you are working in a range where this compound is inherently prone to precipitating out of solution.[2]

Q2: What is the expected solubility of this compound in water and common buffers?

The solubility of this compound in pure water at 25°C is very low, approximately 0.112 mg/mL.[3] Its solubility is significantly influenced by pH, temperature, and the presence of other solutes. For instance, in acidic conditions such as 1 M HCl, the solubility can be increased to 50 mg/mL, often requiring heat.[3] In cell culture media at neutral pH, concentrations greater than 1 mM are at risk of precipitation.[4]

Q3: How can I prepare a stock solution of this compound that is less prone to precipitation?

A common and effective method is to prepare a concentrated stock solution in an acidic solvent where this compound is highly soluble. A typical protocol involves dissolving this compound in 1 M HCl.[3] This acidic stock can then be carefully and slowly added to your final buffer with vigorous stirring to achieve the desired final concentration while minimizing localized high concentrations that can trigger precipitation. Remember to adjust the final pH of your working solution after adding the acidic stock.

Q4: Can I heat my buffer to dissolve this compound?

Heating can be used to aid the dissolution of this compound, particularly when preparing stock solutions in acidic solvents like 1 M HCl.[3] However, caution should be exercised when heating buffers, especially those intended for biological experiments. Excessive heat can lead to the degradation of buffer components or the this compound itself. For final working solutions, it is generally advisable to avoid high temperatures.

Q5: Are there any alternatives to this compound with better solubility for cell culture applications?

Yes, due to the solubility challenges with L-Cystine at neutral pH in cell culture media, more soluble derivatives have been developed.[1] One such alternative is N,N'-di-L-alanyl-L-cystine, a dipeptide that is reported to be about 20 times more soluble than L-Cystine at pH 7.[5] Another option is cQrex® KC, a chemically defined peptide that serves as a highly soluble source of L-Cystine.[1]

Troubleshooting Guides

Issue 1: Precipitate forms immediately upon adding this compound to a neutral buffer.
  • Cause: The concentration of this compound exceeds its solubility limit at the buffer's pH.

  • Solution:

    • Prepare an Acidic Stock Solution: Dissolve the this compound powder in a small volume of 1 M HCl to create a concentrated, soluble stock.[3]

    • Slow Addition and Mixing: Add the acidic stock solution dropwise to your neutral buffer while stirring vigorously. This helps to disperse the this compound quickly and avoid localized supersaturation.

    • pH Readjustment: After adding the stock solution, check and adjust the final pH of your buffer as the addition of the acidic stock will lower it.

Issue 2: A clear this compound solution becomes cloudy or forms a precipitate over time.
  • Cause 1: Temperature fluctuations. A decrease in temperature can reduce the solubility of this compound, causing it to precipitate out of a solution that was stable at a higher temperature.

  • Solution 1: Store your this compound solutions at a constant temperature. If refrigeration is necessary, you may need to gently warm and mix the solution before use to redissolve any precipitate. Avoid repeated freeze-thaw cycles.[6]

  • Cause 2: Evaporation of the solvent. Over time, especially in open or loosely sealed containers, the solvent can evaporate, leading to an increase in the concentration of this compound and subsequent precipitation.[7]

  • Solution 2: Store solutions in tightly sealed containers to minimize evaporation. For long-term storage, consider using parafilm to seal the container.

Data Presentation

Table 1: Solubility of L-Cystine at Various pH Values (at 25°C)

pHSolubility (mol/dm³)
0.670.03967
1.180.00783
2.620.00128
5.000.00110
7.000.00110
10.610.00161

Data extracted from a study on the solubilities of amino acids in aqueous solutions.[8]

Table 2: Effect of NaCl on L-Cystine Solubility at 25°C

NaCl Concentration (mol/dm³)pHL-Cystine Solubility (mol/dm³)
07.000.00085
17.000.00276
37.000.00197

This table illustrates that the presence of NaCl can influence the solubility of L-Cystine.[8]

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in Acid

Materials:

  • This compound powder

  • 1 M Hydrochloric Acid (HCl)

  • Sterile, deionized water

  • Sterile conical tubes or vials

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh out the required amount of this compound powder to prepare a 10 mM solution. (Molecular Weight of this compound: 240.3 g/mol )

  • In a sterile container, add a small volume of 1 M HCl.

  • Slowly add the this compound powder to the HCl while stirring continuously with a magnetic stirrer.

  • If necessary, gently warm the solution to aid dissolution, but avoid boiling.[3]

  • Once the this compound is completely dissolved, bring the solution to the final desired volume with sterile, deionized water.

  • Sterile filter the stock solution using a 0.22 µm filter.

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[6]

Mandatory Visualizations

DL_Cystine_Solubility_pH cluster_pH Effect of pH on this compound Solubility High_Solubility_Acidic High Solubility (pH < 2) Low_Solubility_Neutral Low Solubility (pH 3-7) High_Solubility_Acidic->Low_Solubility_Neutral Increasing pH High_Solubility_Alkaline High Solubility (pH > 8) Low_Solubility_Neutral->High_Solubility_Alkaline Increasing pH Troubleshooting_Workflow cluster_workflow Troubleshooting this compound Precipitation Start Precipitation Observed Check_pH Is the buffer pH neutral? Start->Check_pH Prep_Acid_Stock Prepare acidic stock solution (e.g., in 1M HCl) Check_pH->Prep_Acid_Stock Yes Check_Temp Was the solution stored at a lower temperature? Check_pH->Check_Temp No Slow_Addition Add stock solution slowly with vigorous stirring Prep_Acid_Stock->Slow_Addition Resolved Issue Resolved Slow_Addition->Resolved Constant_Temp Store at a constant temperature. Warm gently before use. Check_Temp->Constant_Temp Yes Check_Evaporation Is there evidence of solvent evaporation? Check_Temp->Check_Evaporation No Constant_Temp->Resolved Seal_Container Use tightly sealed containers for storage Check_Evaporation->Seal_Container Yes Seal_Container->Resolved

References

Technical Support Center: Optimizing DL-Cystine in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective use of DL-Cystine in cell culture media. Here, you will find answers to frequently asked questions, troubleshooting strategies for common experimental issues, detailed protocols, and quantitative data to help you optimize your cell culture conditions.

While most cell culture research focuses on the L-isomer (L-Cystine) due to its biological activity, this compound, a racemic mixture of D- and L-isomers, is also used. It is important to note that mammalian cells primarily metabolize L-Cystine. Therefore, when using this compound, the effective concentration of the bioavailable L-isomer is 50% of the total concentration. The information provided here is based on the established knowledge of L-Cystine and its precursor, L-Cysteine, which is directly applicable to the L-component of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of cystine in cell culture?

Cystine is a critical amino acid for cell growth and function. It is the oxidized, dimeric form of cysteine.[1] In cell culture, its primary roles include:

  • Protein Synthesis: As a building block for proteins, cystine provides essential disulfide linkages that are crucial for the proper folding and stability of many proteins, particularly those that are secreted.[1][2]

  • Antioxidant Defense: Cystine is taken up by cells and reduced to cysteine, which is the rate-limiting precursor for the synthesis of glutathione (GSH).[1][2] GSH is a major intracellular antioxidant that protects cells from damage caused by reactive oxygen species (ROS).[2]

  • Detoxification: Cysteine and its derivatives can help detoxify the cell culture medium by reacting with harmful free radicals and metabolic byproducts.[1][2]

  • Cell Signaling: Cysteine and its metabolites are involved in various cellular signaling pathways that regulate processes like cell proliferation and differentiation.[2]

Q2: Why does this compound precipitate in my cell culture medium?

This compound, and particularly the L-isomer, has very low solubility at neutral pH, which is the typical pH of most cell culture media.[3][4] Precipitation is a common issue and can be caused by:

  • High Concentration: Exceeding the solubility limit of cystine in the medium. L-Cystine can precipitate at concentrations greater than 1 mM.[5]

  • pH: The solubility of cystine is highly pH-dependent. It is more soluble in acidic or alkaline conditions but poorly soluble at neutral pH.

  • Temperature: Changes in temperature can affect solubility.

  • Oxidation of Cysteine: L-Cysteine in liquid media can oxidize to form the less soluble L-Cystine, leading to precipitation over time.[6][7]

Q3: How can I prepare a stock solution of this compound to avoid precipitation?

Due to its low solubility at neutral pH, preparing a concentrated stock solution of this compound requires special handling. A common method is to dissolve it in an acidic solution:

  • Acidic Stock Solution: this compound can be dissolved in 1M hydrochloric acid (HCl) to prepare a concentrated stock solution.[1][2] This acidic stock can then be diluted into the cell culture medium, where the buffering capacity of the medium will neutralize the small amount of added acid. The final solution should be sterilized by passing it through a 0.22 µm filter.[1][2]

Q4: Can high concentrations of this compound be toxic to cells?

Yes, high concentrations of the metabolically active component, L-Cysteine (formed from the reduction of L-Cystine), can be cytotoxic. For instance, L-Cysteine concentrations greater than 2.5 mM have been shown to reduce cell growth and induce oxidative stress in Chinese Hamster Ovary (CHO) cells.[7][8][9] This toxicity is often linked to the generation of reactive oxygen species (ROS).[7]

Q5: What are the alternatives to this compound for improving solubility?

To overcome the solubility challenges of cystine, several alternatives are available:

  • Cystine Peptides: Chemically defined peptides, such as cQrex® KC (N,N'-di-L-lysyl-L-cystine) or cQrex® AC (N,N'-di-L-Alanyl-L-Cystine), are highly soluble sources of L-Cystine.[3][4][10][11] These peptides are efficiently metabolized by cells and can be up to 1,000 times more soluble than L-Cystine alone.[3][4][11]

  • N-Acetylcysteine (NAC): A more stable derivative of L-cysteine that can also serve as a cysteine precursor for glutathione synthesis.[6]

Troubleshooting Guides

Problem: Reduced cell viability or growth after adding this compound.

  • Possible Cause: Cytotoxicity from high concentrations of L-Cysteine.[7] The reduction of L-Cystine within the cell releases L-Cysteine. High intracellular levels can lead to the production of ROS and induce oxidative stress.[7][8]

  • Recommended Solution:

    • Optimize Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line.[7]

    • Add Pyruvate: Supplementing the medium with pyruvate (e.g., 5 mM) can help reduce the cytotoxicity of L-Cysteine, possibly by forming a non-toxic complex.[7]

    • Monitor ROS Levels: Use a fluorescent probe to measure intracellular ROS levels to confirm if oxidative stress is the cause of the reduced viability.[7]

Problem: Precipitate forms in the cell culture medium after this compound supplementation.

  • Possible Cause: The concentration of this compound has exceeded its solubility limit at the pH and temperature of the medium.[7] L-Cysteine present in the medium may also have oxidized to the less soluble L-Cystine.[7]

  • Recommended Solution:

    • Prepare Fresh Solutions: Prepare this compound solutions fresh before each use to minimize the oxidation of any cysteine that may be present.[7]

    • Use an Acidic Stock: Prepare a concentrated stock solution of this compound in 1M HCl and then dilute it to the final working concentration in your medium.[1][2]

    • Consider Soluble Alternatives: If precipitation persists, consider using a highly soluble cystine peptide.[10][11]

Problem: Inconsistent experimental results with this compound.

  • Possible Cause: Degradation of the this compound stock solution or inconsistent preparation of the supplemented medium.[12]

  • Recommended Solution:

    • Aliquot Stock Solutions: If you are using a frozen stock solution, prepare single-use aliquots to avoid multiple freeze-thaw cycles, which can accelerate degradation.[12]

    • Store Properly: Store solid this compound at room temperature in an airtight container away from light.[1] Store stock solutions at 2-8°C for short-term use or at -20°C for long-term storage.[2]

    • Ensure Homogeneity: Gently swirl the medium after adding the this compound stock solution to ensure it is uniformly distributed before adding it to your cells.[2]

Quantitative Data Summary

Table 1: Effects of L-Cystine/L-Cysteine Concentration on Different Cell Lines

Amino Acid FormConcentrationCell Type(s)Observed EffectReference(s)
L-Cystine0.2 mMNot specifiedStandard concentration in some media; activates the Nrf2 transcription factor.[2]
L-Cystine0.8 - 1.6 mMHeLaStrong activation of the Nrf2 pathway, leading to cytoprotection against oxidative stress.[2]
L-Cystine83 µM vs. 200 µMHuh6 and Huh7Cells in lower L-Cystine (83 µM) were more sensitive to growth inhibition by system xc- inhibitors like sulfasalazine and erastin.[2][13]
L-Cysteine> 2.5 mMCHOInduced high levels of ROS, upregulated oxidative stress-related genes, and led to cell cycle arrest.[2][8][9]
L-Cysteine1 mMCultured Cells (in MEM)Found to be highly toxic.[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound powder

  • 1M Hydrochloric Acid (HCl)

  • Sterile, deionized water

  • Sterile conical tubes

  • Sterile 0.22 µm syringe filter

Procedure:

  • Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder. For a 10 mM solution, this is 2.403 mg per mL of solvent.

  • Dissolve the this compound powder in 1M HCl. Gently vortex or sonicate if necessary to fully dissolve.

  • Once dissolved, the pH of this stock solution will be very low.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution in aliquots at -20°C for long-term use. For short-term use, it can be stored at 2-8°C.[2]

Protocol 2: Dose-Response Experiment to Determine Optimal this compound Concentration

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM)

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Prepare Dilutions: Prepare a series of dilutions of your this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0 µM, 50 µM, 100 µM, 200 µM, 400 µM, 800 µM). Remember that the bioavailable L-Cystine concentration will be half of these values.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include an untreated control group (0 µM).

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • Assess Viability: At the end of the incubation period, assess cell viability using your chosen assay according to the manufacturer's instructions.

  • Data Analysis: Plot cell viability against the this compound concentration to determine the optimal concentration range that supports cell health and the concentration at which cytotoxicity occurs.

Visualizations: Signaling Pathways and Workflows

G Cellular Uptake and Role of Cystine in Glutathione Synthesis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound xCT_Antiporter System xc- Antiporter L-Cystine L-Cystine xCT_Antiporter->L-Cystine Glutamate_out Glutamate xCT_Antiporter->Glutamate_out export L-Cysteine L-Cysteine L-Cystine->L-Cysteine Reduction GSH Glutathione (GSH) L-Cysteine->GSH Rate-limiting step Protein_Synthesis Protein Synthesis L-Cysteine->Protein_Synthesis Glutamate_in Glutamate ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes Nrf2_Pathway Activation of Nrf2 Pathway by L-Cystine L-Cysteine L-Cysteine Redox_Cycling Redox Cycling L-Cysteine->Redox_Cycling Keap1 Keap1 Redox_Cycling->Keap1 Oxidizes Cysteine Residues on Keap1 Nrf2 Nrf2 Keap1->Nrf2 Release Ub Ub Nrf2->Ub Ubiquitination (Normal Conditions) Nucleus Nucleus Nrf2->Nucleus Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE Antioxidant Response Element Nucleus->ARE Binds to Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression Induces Troubleshooting_Workflow Troubleshooting this compound Issues in Cell Culture Check_Prep Review Stock Solution Preparation and Storage Prep_OK Preparation OK? Check_Prep->Prep_OK Fix_Prep Prepare Fresh Stock Solution Using 1M HCl. Aliquot and Store Properly. Prep_OK->Fix_Prep No Check_Conc Evaluate this compound Concentration Prep_OK->Check_Conc Yes Start Start Fix_Prep->Start Conc_OK Concentration Optimal? Check_Conc->Conc_OK Optimize_Conc Perform Dose-Response Experiment to Find Optimal Concentration Conc_OK->Optimize_Conc No Consider_Alternatives Consider Soluble Alternatives (e.g., Cystine Peptides) Conc_OK->Consider_Alternatives Yes, but issues persist End Problem Resolved Conc_OK->End Yes Optimize_Conc->Start Consider_Alternatives->End

References

Technical Support Center: DL-Cystine in CHO Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of DL-Cystine in Chinese Hamster Ovry (CHO) cell cultures. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in CHO cell culture?

A1: this compound is a racemic mixture of D-Cystine and L-Cystine, which are the oxidized dimer form of the amino acid cysteine. L-Cystine is an essential amino acid for CHO cells, crucial for protein synthesis, and is a precursor to glutathione, a major intracellular antioxidant that protects cells from oxidative stress.[1][2] It is often included in cell culture media formulations to support cell growth and productivity.

Q2: We observed precipitation in our culture medium after adding a this compound-containing feed. What is the cause?

A2: The primary cause of precipitation is the low solubility of cystine at neutral pH, which is the typical pH range for cell cultures.[2][3] L-Cystine, and by extension this compound, is particularly prone to precipitating out of solution at higher concentrations, leading to a cloudy appearance in the medium.[3] This issue is exacerbated in concentrated feed supplements used in fed-batch cultures.

Q3: What are the cytotoxic effects of this compound on CHO cells?

A3: The cytotoxicity of this compound in CHO cells is primarily linked to two factors:

  • Cystine Depletion and Oxidative Stress: Although seemingly contradictory, the poor solubility of cystine can lead to its depletion from the soluble phase of the culture medium.[3][4] This limitation of available cysteine/cystine can impair the synthesis of glutathione (GSH), leading to an accumulation of reactive oxygen species (ROS), oxidative stress, endoplasmic reticulum (ER) stress, and ultimately, apoptosis (programmed cell death).[4][5]

  • High Concentration Toxicity: Conversely, very high concentrations of cysteine (the reduced form of cystine) can also be toxic. Cysteine concentrations greater than 2.5 mM have been shown to induce oxidative stress and cause a p21-mediated cell cycle arrest in the G1/S phase in CHO cells, particularly when seeding at low cell densities.[6][7]

Q4: How does cystine limitation affect cellular metabolism and protein production?

A4: Cystine limitation has several detrimental effects on CHO cells. It is a rate-limiting factor for both cell proliferation and productivity.[1] Insufficient cysteine leads to a reduction in antioxidant molecules, causing redox imbalance and ER stress.[4] This can trigger the amino acid response (AAR) pathway and the integrated stress response (ISR), leading to reduced protein synthesis, lower cell growth, and apoptosis.[4] In the context of monoclonal antibody (mAb) production, cysteine limitation has been shown to result in a dramatic reduction in viability and mAb titer.[4][5]

Troubleshooting Guides

Issue 1: Precipitate Formation in Media
  • Problem: White or crystalline precipitate is observed in the basal medium or after adding a feed solution containing this compound.

  • Root Cause Analysis:

    • Low Solubility: L-Cystine has very low solubility (around 0.112 mg/ml) at a neutral pH of ~7.0.[8]

    • pH Shifts: Localized or bulk changes in media pH can cause cystine to fall out of solution.

  • Solutions & Mitigation Strategies:

    • pH Adjustment: Prepare concentrated cystine stock solutions at an acidic pH (<2.0) or an alkaline pH (>8.0) where its solubility is significantly higher.[8] However, ensure the final media pH is readjusted to the optimal physiological range for your cells before use.

    • Use Soluble Derivatives: Replace this compound with more soluble and stable cysteine derivatives. This is the most effective and recommended approach.

      • N-acetylcysteine (NAC): A stable precursor that is readily taken up by cells and converted to L-cysteine, supporting GSH synthesis.[9][10]

      • Dipeptides: Use highly soluble dipeptides like N,N-di-L-Alanyl-L-Cystine or N,N-di-L-Lysyl-L-Cystine, which can increase solubility by up to 1000 times compared to free L-cystine.[2][11]

    • Separate Feeding Strategy: If using this compound is unavoidable, prepare a separate, pH-adjusted feed stream for it. This adds complexity but can prevent precipitation in the main nutrient feed.[3]

Issue 2: Reduced Cell Viability and Growth After Media Feed
  • Problem: A significant drop in viable cell density (VCD) and percent viability is observed 24-48 hours after feeding the culture.

  • Root Cause Analysis:

    • Cystine Limitation-Induced Apoptosis: The cells may be consuming available cysteine/cystine faster than it can be supplied, leading to oxidative stress and apoptosis.[4][5]

    • High Concentration Cytotoxicity: The feed may be creating transient high local concentrations of cysteine, leading to ROS production and cell cycle arrest.[6]

  • Solutions & Mitigation Strategies:

    • Optimize Seeding Density: Seeding cells at a higher density can help counteract the oxidative stress induced by high cysteine concentrations.[6]

    • Supplement with Antioxidants: Co-supplementation with N-acetylcysteine (NAC) can block apoptosis and has been shown to have a synergistic effect on recombinant protein production.[12]

    • Switch to Soluble Derivatives: Using derivatives like NAC or dipeptides ensures a more stable and continuous supply of cysteine, preventing the sharp fluctuations that can lead to either limitation or toxicity.[2][13]

    • Add Pyruvate: The addition of pyruvate (e.g., 5mM) to the culture medium can help reduce the cytotoxicity of high cysteine concentrations, possibly by forming a non-toxic complex.[14]

Quantitative Data Summary

Table 1: Effect of Cysteine Concentration on CHO Cell Growth

ParameterConditionResultReference
Cell GrowthCysteine concentration > 2.5 mM (at low seeding density)Markedly reduced cell growth[6]
Cell ViabilityN-acetylcysteine (NAC) at 5 mmol/LViability remained above 80%[9]
Cell ViabilityN-acetylcysteine (NAC) > 5 mmol/LSignificant reduction in cell viability[9]

Table 2: Solubility of Cystine and Derivatives

CompoundConditionSolubilityReference
L-CystineWater at 25°C0.112 mg/ml[8]
L-CystineNeutral pH (~7.0)~1 mM[11]
Cysteine Dipeptides (e.g., N,N'-di-L-alanyl-L-cystine)Neutral pH (~7.0)>30 mM[11]
Cysteine Dipeptides (e.g., cQrex® KC)Neutral pHUp to 1000x greater than L-Cystine[2]

Key Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol measures cell viability based on the metabolic activity of viable cells, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15]

Materials:

  • 96-well plate with cultured CHO cells

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Serum-free medium

  • Microplate spectrophotometer

Procedure:

  • Seed CHO cells in a 96-well plate at a desired density (e.g., 10,000 cells/well) and culture with your experimental conditions.[16]

  • After the treatment period, carefully aspirate the media from the wells.[17]

  • Add 50 µL of serum-free media and 50 µL of MTT solution to each well.[17]

  • Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere (e.g., 5% CO₂).[15][17]

  • After incubation, add 100-150 µL of the solubilization solution to each well.[16][17]

  • Gently mix on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[17]

  • Read the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[15][16]

  • Higher absorbance indicates higher metabolic activity and thus, higher cell viability.[18]

Protocol 2: Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[19] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is bound by fluorescently-labeled Annexin V.[20] Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic).[20]

Materials:

  • CHO cells (treated and control)

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) solution

  • 1X Annexin-binding buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[21]

  • Cold Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS and centrifuge (e.g., 670 x g for 5 minutes).[20]

  • Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.[21]

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[22]

  • Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution to the cell suspension.[20][21]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[21][22]

  • After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and keep the samples on ice.[21]

  • Analyze the samples by flow cytometry as soon as possible.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[20]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[20]

Diagrams and Workflows

G cluster_0 Problem Identification cluster_1 Troubleshooting Pathway cluster_2 Solutions precipitate Precipitate Observed in Media check_sol Cystine Solubility Issue? precipitate->check_sol low_viability Low Cell Viability Post-Feed check_tox Toxicity or Limitation? low_viability->check_tox sol_ph Adjust pH of Stock Solution check_sol->sol_ph Yes sol_deriv Use Soluble Derivatives (NAC, Dipeptides) check_sol->sol_deriv Yes sol_feed Separate Feed Strategy check_sol->sol_feed Yes check_tox->sol_deriv Yes sol_antiox Add Antioxidants (e.g., Pyruvate, NAC) check_tox->sol_antiox Yes

Caption: Troubleshooting workflow for this compound issues in CHO cell culture.

G cys_lim Cystine/Cysteine Limitation gsh_dec Decreased Glutathione (GSH) Synthesis cys_lim->gsh_dec aar Amino Acid Response (AAR) Activated cys_lim->aar ros_inc Increased Reactive Oxygen Species (ROS) gsh_dec->ros_inc er_stress ER Stress ros_inc->er_stress apoptosis Apoptosis er_stress->apoptosis aar->er_stress viability_dec Decreased Cell Viability & Productivity apoptosis->viability_dec

Caption: Signaling pathway of cytotoxicity due to cystine limitation.

References

Technical Support Center: Managing Low Solubility of DL-Cystine at Neutral pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low solubility of DL-Cystine at neutral pH.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble at neutral pH?

A1: this compound is an amino acid with both acidic (carboxyl) and basic (amino) groups. Its solubility is lowest near its isoelectric point (pI), which is around pH 5-6. At this pH, the molecule exists as a zwitterion with a net neutral charge, leading to minimal interaction with water molecules and causing it to precipitate out of solution.[1] Solubility significantly increases in acidic conditions (pH < 2) or alkaline conditions (pH > 8) where the molecule carries a net positive or negative charge, respectively.[1][2]

Q2: What is the difference between L-Cysteine and L-Cystine, and how does it affect solubility?

A2: L-Cystine is the oxidized dimer form of L-Cysteine, formed by a disulfide bond between two L-Cysteine molecules. L-Cysteine is more soluble than L-Cystine at neutral pH. However, L-Cysteine readily oxidizes to L-Cystine in the presence of oxygen, especially at neutral or alkaline pH, which can lead to precipitation.[3][4] This is a critical consideration when preparing and storing solutions.

Q3: Can I heat a this compound solution to improve its solubility?

A3: While gentle warming can aid in dissolving this compound, it can also accelerate its degradation and the oxidation of any present cysteine to cystine, potentially leading to precipitation upon cooling, especially in the presence of oxygen.[3] If heating is necessary, it should be done minimally and preferably with deoxygenated solvents.[3]

Q4: Are there more soluble alternatives to this compound for use in cell culture?

A4: Yes, chemically modified versions of L-Cystine have been developed to enhance solubility at neutral pH. For example, dipeptides such as N,N'-di-L-alanyl-L-cystine are significantly more soluble than L-Cystine.[2][4] These can be used as a highly soluble source of L-Cystine in cell culture media.[5]

Troubleshooting Guide

Issue 1: My this compound powder is not dissolving in my neutral buffer (e.g., PBS, Tris).

  • Potential Cause: The pH of your buffer is near the isoelectric point of this compound, leading to very low solubility.

  • Solution: Prepare a concentrated stock solution in an acidic or basic solvent and then dilute it into your final buffer. A common method is to first dissolve the this compound in 1M HCl.[6][7]

Issue 2: A white precipitate forms after I dissolve this compound in acid and adjust the pH to neutral.

  • Potential Cause 1: You have exceeded the solubility limit of this compound at the final neutral pH.

  • Solution 1: Ensure the final concentration of this compound in your neutral buffer is below its solubility limit at that pH (see Table 1). It may be necessary to work with lower concentrations.

  • Potential Cause 2: "Solvent shock" from rapidly changing the pH can cause the this compound to crash out of solution.

  • Solution 2: Add the acidic stock solution to your neutral buffer dropwise while stirring vigorously to allow for gradual pH change and better dispersion.

  • Potential Cause 3: If your starting material contained L-Cysteine, it may have oxidized to the less soluble L-Cystine during handling.

  • Solution 3: Use deoxygenated water or buffers for all steps.[3] Prepare solutions fresh and consider purging with an inert gas like nitrogen or argon to minimize oxygen exposure.[8]

Issue 3: My this compound solution becomes cloudy or forms a precipitate over time.

  • Potential Cause: L-Cysteine present in the solution is oxidizing to L-Cystine, which is less soluble at neutral pH and precipitates.[3] This is accelerated by oxygen and trace metal ions.[3]

  • Solution 1: Prepare this compound solutions fresh before each experiment.[8]

  • Solution 2: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and exposure to air.[8]

  • Solution 3: For critical applications, consider adding a chelating agent like EDTA to your buffer to sequester metal ions that can catalyze oxidation.[3]

Data Presentation

Table 1: Solubility of L-Cystine in Aqueous Solutions at Different pH Values (25°C)

pHSolubility (mol/dm³)Solubility (g/L)
0.670.039679.53
1.180.007831.88
2.620.001280.31
3.970.001100.26
5.000.001100.26
7.000.001100.26
8.610.001090.26
10.610.001610.39

Data extracted from Carta, R., & Tola, G. (1996). Solubilities of L-Cystine, L-Tyrosine, L-Leucine, and Glycine in Aqueous Solutions at Various pHs and NaCl Concentrations. Journal of Chemical & Engineering Data, 41(3), 414–417.[9] Note: This data is for L-Cystine, but provides a strong indication of the solubility behavior of this compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using Acid Solubilization

Materials:

  • This compound powder

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • Sterile, deionized, and deoxygenated water

  • Sterile conical tubes

  • Sterile 0.22 µm syringe filter

  • pH meter

Procedure:

  • Under sterile conditions, accurately weigh the desired amount of this compound powder.

  • In a sterile conical tube, add a small volume of 1M HCl to the this compound powder. For example, to prepare a 10 mg/mL stock solution, you can dissolve 100 mg of this compound in 10 mL of 1M HCl.[7]

  • Gently agitate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.[3]

  • Slowly add this acidic stock solution to a larger volume of your desired neutral buffer (e.g., PBS) with constant, vigorous stirring.

  • Carefully monitor the pH and adjust it to your target neutral pH by adding 1M NaOH dropwise. Be cautious as the solution approaches the isoelectric point, as precipitation is more likely.

  • Once the desired pH and final volume are reached, immediately sterilize the solution by passing it through a 0.22 µm syringe filter.[6]

  • Use the solution immediately for best results.[8] If short-term storage is required, store at 2-8°C. For longer-term storage, aliquot into single-use tubes and store at -20°C or -80°C.[8]

Mandatory Visualization

G Troubleshooting this compound Solubility Issues start Start: this compound Precipitation Issue check_pH Is the buffer pH between 6 and 8? start->check_pH acid_dissolve Action: Prepare an acidic stock solution (e.g., in 1M HCl) and slowly add to buffer. check_pH->acid_dissolve Yes success Solubility Issue Resolved check_pH->success No (pH is acidic/basic) check_conc Is the final concentration too high for neutral pH? acid_dissolve->check_conc lower_conc Action: Reduce the final concentration of this compound. check_conc->lower_conc Yes check_freshness Was the solution prepared fresh? check_conc->check_freshness No lower_conc->success oxidation Issue likely due to oxidation over time. check_freshness->oxidation No check_freshness->success Yes prepare_fresh Action: Prepare fresh solution using deoxygenated buffer. aliquot_store Action: Aliquot and store at -80°C for future use. prepare_fresh->aliquot_store oxidation->prepare_fresh aliquot_store->success

Caption: A logical workflow for troubleshooting common this compound solubility problems.

References

Technical Support Center: Best Practices for Storing and Handling DL-Cystine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the proper storage, handling, and use of DL-Cystine in a laboratory setting. Adhering to these best practices will help ensure the integrity of your experiments and the safety of laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing solid this compound?

For long-term storage, solid this compound should be kept at -20°C, where it can remain stable for up to three years. For shorter durations, storage at 4°C is acceptable for up to two years.[1] To prevent degradation from moisture, it is crucial to store the powder in a tightly sealed container in a dry place.[2]

Q2: How should I prepare and store this compound solutions?

This compound has low solubility in water at neutral pH.[3] Therefore, stock solutions are typically prepared in acidic or basic conditions. A common method is to dissolve this compound in 1M hydrochloric acid (HCl).[4] Alternatively, it can be dissolved in water by adjusting the pH to 12 with 1M sodium hydroxide (NaOH) and gentle warming.[1]

For storage, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[1]

Q3: What are the primary degradation pathways for this compound?

The main degradation pathway for cystine in solution is through the reduction of the disulfide bond to form cysteine, which is then susceptible to oxidation. In cell culture media, L-Cystine can be reduced to L-Cysteine, which is a potent antioxidant but is also unstable in solution and can readily oxidize back to L-Cystine.[5] Heat can also induce the degradation of disulfide bonds in proteins, a process known as β-elimination, which is pH-dependent.[6]

Q4: What personal protective equipment (PPE) should I use when handling this compound?

When handling this compound powder, it is important to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[4] Work should be conducted in a well-ventilated area.[4]

Troubleshooting Guides

Issue 1: Precipitation in this compound Solutions

Possible Cause:

  • Low Solubility at Neutral pH: this compound is poorly soluble in water and neutral buffers.[3] If a solution prepared under acidic or basic conditions is neutralized, the this compound may precipitate out.

  • Oxidation of Cysteine to Cystine: If you are working with cysteine solutions, oxidation to the less soluble this compound can occur, leading to precipitation.

Recommended Actions:

  • Maintain Low pH: Keep the pH of your stock solution below 2 to maintain solubility.

  • Prepare Fresh Solutions: Prepare solutions fresh before use whenever possible.

  • Use a Suitable Solvent: For applications where acidic conditions are not suitable, consider alternative solvents or the use of a more soluble derivative if the experimental design allows.

  • For Cell Culture: When supplementing cell culture media, add the acidic this compound stock solution dropwise to the media while stirring to facilitate rapid dilution and prevent localized precipitation.

Issue 2: Inconsistent HPLC Analysis Results

Possible Cause:

  • Degradation of Standard Solutions: this compound in solution can degrade over time, leading to inaccurate quantification.

  • Poor Peak Shape (Tailing): This can be caused by interactions between the analyte and the stationary phase of the HPLC column.

  • Ghost Peaks: These can appear due to carryover from previous injections or contamination in the mobile phase.

Recommended Actions:

  • Freshly Prepare Standards: Always use freshly prepared standard solutions for calibration.

  • Optimize Mobile Phase: Adjusting the pH of the mobile phase can improve peak shape. For example, using a mobile phase with a pH of 3.5 has been shown to be effective.[7]

  • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each run.

  • System Cleaning: Regularly flush the HPLC system and column with appropriate solvents to remove contaminants.

Quantitative Data Summary

Table 1: Storage Stability of this compound

FormStorage ConditionExpected StabilityPrimary Degradation Product(s)
Solid (Powder) -20°C, desiccated, darkUp to 3 years[1]Negligible
4°C, desiccated, darkUp to 2 years[1]Slow oxidation
Room Temperature, exposed to air and lightDays to WeeksCystine oxides
Solution -80°C, single-use aliquotsUp to 6 months[1]Minimal degradation
-20°C, single-use aliquotsUp to 1 month[1]Minimal degradation
4°C< 1 weekReduction to Cysteine and subsequent oxidation

Table 2: Solubility of L-Cystine in Aqueous Solutions at 25°C (Note: this compound is a racemic mixture of D- and L-Cystine and is expected to have similar solubility)

pHSolubility (mol/dm³) (without NaCl)Solubility (mol/dm³) (with 1 mol/dm³ NaCl)Solubility (mol/dm³) (with 3 mol/dm³ NaCl)
1.00 0.017010.023650.03967
2.29 0.000900.001160.00128
7.00 0.000690.000850.00110
10.71 0.00113--
11.53 0.003100.002820.00289
12.01 0.007600.006840.00680
Data adapted from a study on L-Cystine solubility.[6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for Cell Culture

Materials:

  • This compound powder

  • 1M Hydrochloric Acid (HCl), sterile

  • Sterile, deionized water

  • Sterile conical tubes

  • Sterile 0.22 µm syringe filter

Procedure:

  • Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the desired amount of this compound powder.

  • Dissolve the powder in 1M HCl to prepare a concentrated stock solution (e.g., 100 mg/mL). Gentle warming may be required to aid dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution in single-use aliquots at -20°C or -80°C.

  • When supplementing cell culture media, thaw an aliquot and add it to the media dropwise while stirring to the desired final concentration.

Protocol 2: Quality Control of this compound Powder via HPLC

Objective: To determine the purity of a this compound sample.

Chromatographic Conditions:

  • Column: Mixed-mode Primesep 100, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile / Water (20/80, v/v) with 0.1% Sulfuric Acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 200 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation: Accurately weigh approximately 25 mg of a this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Test Solution Preparation: Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Analysis:

    • Equilibrate the HPLC column with the mobile phase for at least 30 minutes.

    • Inject the standard solution to establish the retention time and peak area of this compound.

    • Inject the test solution.

    • Record the chromatograms and measure the peak areas.

  • Calculation: Calculate the percentage purity of the sample by comparing the peak area of the analyte in the test solution to the peak area in the standard solution. Identify and quantify any impurities by comparing their retention times and peak areas to those of known impurity standards (e.g., Cysteine).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh this compound Powder dissolve Dissolve in 1M HCl weigh->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize aliquot Aliquot into single-use tubes sterilize->aliquot store_long Long-term (-80°C) aliquot->store_long > 1 month store_short Short-term (-20°C) aliquot->store_short < 1 month thaw Thaw aliquot store_long->thaw store_short->thaw add_to_media Add to media/buffer thaw->add_to_media experiment Perform Experiment add_to_media->experiment

Caption: Recommended workflow for the preparation, storage, and use of this compound solutions.

troubleshooting_logic start Precipitate observed in solution? check_ph Is the pH neutral? start->check_ph Yes cysteine_ox Is the starting material Cysteine? start->cysteine_ox Yes acid_base Was the solution prepared with acid/base and then neutralized? check_ph->acid_base Yes solubility_issue Root Cause: Low solubility at neutral pH acid_base->solubility_issue Yes oxidation_issue Root Cause: Oxidation to less soluble Cystine cysteine_ox->oxidation_issue Yes action_ph Action: Maintain acidic or basic pH solubility_issue->action_ph action_fresh Action: Prepare fresh solutions oxidation_issue->action_fresh

Caption: Troubleshooting logic for addressing precipitation issues with this compound solutions.

References

Technical Support Center: Troubleshooting Inconsistent Results in DL-Cystine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with DL-Cystine experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help you achieve more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for inconsistent results in my this compound experiments?

Inconsistent results with this compound often stem from its inherent chemical instability and low solubility. The primary issues include oxidation of the thiol group, precipitation from solution, and interference with assay chemistries due to its redox activity. Variability in cell health, passage number, and plating density can also significantly contribute to inconsistent outcomes.

Q2: How should I properly store my this compound to ensure its stability?

For long-term stability, solid, lyophilized this compound should be stored at -20°C, protected from light.[1] Solutions are significantly less stable and should ideally be prepared fresh for each experiment using de-gassed, oxygen-free solvents.[1] If short-term storage of a solution is necessary, it can be kept at 4°C for no more than a week.[1] For longer-term storage, prepare single-use aliquots and store them at -80°C to minimize degradation from repeated freeze-thaw cycles.[1]

Q3: My this compound is not fully dissolving in my cell culture medium. What can I do?

This compound has low solubility at neutral pH, which is a common issue in cell culture media.[2] This can lead to precipitation and inaccurate concentrations. To improve solubility, consider preparing a concentrated stock solution in a buffer at a pH where it is more soluble (e.g., acidic or basic pH) and then diluting it into your medium. However, be mindful of the final pH of your experimental medium. Alternatively, chemically modified and more soluble forms of cystine are available.[2]

Q4: I am observing high background or unexpected results in my reactive oxygen species (ROS) assay when using this compound. Why is this happening?

This compound and its reduced form, cysteine, can undergo redox cycling, which can lead to the production of hydrogen peroxide (H₂O₂), especially in the presence of reducing agents commonly found in assay buffers.[3] This can cause false positive signals in ROS assays.[3] It is crucial to run appropriate controls, including this compound in cell-free media, to identify any direct interference with your assay.

Q5: How critical is the timing of sample processing for measuring intracellular cystine levels?

The timing of leukocyte separation from heparinized whole blood for determining intracellular cystine levels is critical for reliable results.[4] Delays in processing can lead to significant variations in measured cystine levels. For instance, storing samples at room temperature or 4°C for 24 hours can result in considerable fluctuations.[4] Therefore, it is highly recommended to process samples immediately after collection to ensure data accuracy.[4]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells in Cell-Based Assays
Possible Cause Troubleshooting Step
Uneven Cell Plating Ensure a homogenous cell suspension before plating. After plating, gently rock the plate in a cross-pattern to distribute cells evenly. Avoid swirling motions. Visually inspect the monolayer under a microscope before treatment to confirm even distribution.[5]
Edge Effects The outer wells of microplates are prone to evaporation and temperature fluctuations. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media to create a humidity barrier.[5]
Inconsistent Cell Health Use cells from a consistent and narrow passage number range for all experiments. Avoid letting cells become over-confluent before splitting or plating.[5]
Issue 2: Poor Reproducibility Between Experiments
Possible Cause Troubleshooting Step
This compound Degradation Always prepare this compound solutions fresh for each experiment from a solid stock stored at -20°C.[1] Use oxygen-free buffers and consider purging the headspace of stock solution vials with nitrogen or argon.[1]
Inconsistent Solution Concentration Due to low solubility, this compound may precipitate out of solution, especially at neutral pH.[2] Visually inspect your solutions for any precipitate before use. Consider filtering the solution before adding it to your experiment to remove any undissolved particles.
Variability in Assay Timing The timing of assays can be critical, especially when measuring downstream effects of this compound treatment. For example, caspase activation is an early apoptotic event, and measuring it too late may lead to lower signals.[5] Perform time-course experiments to determine the optimal endpoint for your specific assay.[5]
Issue 3: Unexpected or Contradictory Assay Results
Possible Cause Troubleshooting Step
Redox Interference This compound can interfere with redox-sensitive assays.[3][6] Run controls with this compound in the absence of cells to check for direct assay interference. Consider using an alternative assay that is less susceptible to redox interference.
Off-Target Effects This compound is a precursor for glutathione synthesis and also influences extracellular glutamate levels via the System xc- antiporter.[7][8] These downstream effects can lead to complex biological responses. Be aware of the potential for these indirect effects when interpreting your data.
Cell Death Pathway Complexity High concentrations of compounds related to this compound can induce different cell death pathways, such as necrosis instead of apoptosis.[5] Use assays that can distinguish between different cell death mechanisms (e.g., Annexin V/Propidium Iodide co-staining).[5]

Data Presentation

Table 1: Recommended Storage Conditions for this compound and Related Compounds

Compound Form Storage Temperature Duration Potential Degradation Products
Solid, Lyophilized-20°CLong-termMinimal
Solution (Aqueous Buffer, pH 7)4°C< 1 weekCystine
Solution (Aqueous Buffer, pH 7), Single-Use Aliquots-80°CMonthsMinimal Cystine formation

Data compiled from BenchChem Technical Support.[1]

Table 2: Factors Influencing this compound Solubility

Factor Effect on Solubility Recommendation
pH Low solubility at neutral pH.[2]Prepare stock solutions in acidic or basic buffers where solubility is higher.
Temperature Solubility generally increases with temperature.Gentle warming may aid dissolution, but be cautious of potential degradation at higher temperatures.[9]
Solvent Solubility varies significantly between different solvents.[10]For non-biological experiments, consider alternative solvents. For biological experiments, aqueous buffers are standard.

Experimental Protocols

Protocol 1: Assessment of this compound Solution Stability

This protocol is designed to determine the stability of a this compound solution under various storage conditions.

1. Solution Preparation: a. Allow lyophilized this compound to equilibrate to room temperature in a desiccator. b. Prepare a stock solution (e.g., 10 mM) in an appropriate oxygen-free buffer (e.g., phosphate buffer, pH 7.0).[1] c. Divide the stock solution into multiple single-use aliquots in low-protein-binding tubes.[1]

2. Storage Conditions: a. Store aliquots under the conditions to be tested (e.g., 4°C, -20°C, -80°C, room temperature; protected from light vs. exposed to light).[1]

3. Time Points: a. Establish a timeline for analysis (e.g., T=0, 24h, 48h, 1 week, 1 month).[1]

4. Analysis: a. At each time point, analyze an aliquot from each storage condition using a suitable analytical method such as RP-HPLC with UV or mass spectrometric detection.[1] b. The mobile phase can be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[1] c. Monitor the peak area of this compound and the appearance of any new peaks, particularly the peak corresponding to the cystine dimer.[1]

5. Data Evaluation: a. Calculate the percentage of remaining this compound at each time point relative to the T=0 sample. b. Plot the percentage of intact this compound versus time for each storage condition to determine the degradation rate.[1]

Protocol 2: [¹⁴C]-Cystine Uptake Assay

This protocol measures the uptake of radiolabeled cystine into cells, often to assess the activity of the System xc- antiporter.

1. Cell Plating: a. Plate cells (e.g., human glioma cells) in a suitable multi-well plate and grow to confluence.[11]

2. Assay Initiation: a. Wash cells with an appropriate uptake buffer. b. Add the uptake buffer containing [¹⁴C]-cystine at the desired concentration (e.g., 80 µM) to initiate the uptake.[11] For substrate dependence experiments, a range of concentrations (e.g., 0-400 µM) should be used.[11]

3. Incubation: a. Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes).[11] The uptake should be linear with respect to time in this window.[11]

4. Termination of Uptake: a. Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.[11]

5. Cell Lysis and Measurement: a. Lyse the cells with 0.1 N NaOH.[11] b. Measure the radioactivity in the cell lysates using a liquid scintillation counter. c. Normalize the radioactivity to the protein content of each well.[11]

Visualizations

experimental_workflow stock Prepare Fresh this compound Stock Solution treat Treat Cells with This compound stock->treat cells Plate Cells & Grow to Confluence cells->treat incubate Incubate for Defined Period treat->incubate assay Perform Downstream Assay incubate->assay data Collect & Analyze Data assay->data inconsistent Inconsistent Results? data->inconsistent review Review Protocol & Troubleshooting Guide inconsistent->review exit Consistent Results inconsistent->exit No review->stock

Caption: A generalized workflow for this compound experiments with an integrated troubleshooting loop.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cystine This compound system_xc System xc- (Antiporter) cystine->system_xc Uptake glutamate_out Glutamate system_xc->glutamate_out Export cysteine Cysteine system_xc->cysteine gsh Glutathione (GSH) cysteine->gsh Synthesis ros Reactive Oxygen Species (ROS) gsh->ros Neutralization glutamate_in Glutamate glutamate_in->system_xc

Caption: The role of System xc- in cystine uptake, glutamate export, and glutathione synthesis.

References

Validation & Comparative

A Comparative Guide to Cysteine Prodrugs for Enhancing Glutathione Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant intracellular antioxidant, playing a pivotal role in cellular protection against oxidative stress, detoxification of xenobiotics, and maintaining redox homeostasis.[1][2] The synthesis of GSH is primarily limited by the availability of cysteine.[3][4] Consequently, the delivery of cysteine to cells is a key therapeutic strategy to boost GSH levels in various pathological conditions associated with GSH deficiency.[5]

This guide provides an objective comparison of DL-Cystine and its alternatives, primarily N-acetylcysteine (NAC) and other cysteine prodrugs, in their efficacy to replenish intracellular GSH levels. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.

Quantitative Comparison of Cysteine Prodrugs on Glutathione Synthesis

The following tables summarize quantitative data from various studies comparing the effects of different cysteine precursors on glutathione levels. It is important to note that the experimental conditions, cell types, and analytical methods may vary between studies, warranting careful interpretation of the data.

Table 1: In Vitro Comparison of Cysteine and N-Acetylcysteine (NAC)

CompoundConcentrationCell TypeParameter MeasuredKey FindingReference
L-Cysteine5 mMHuman ErythrocytesIntracellular Free Sulfhydryl Groups3.37 ± 0.006 µmol/ml increase in 1 hr[6]
N-Acetylcysteine (NAC)5 mMHuman ErythrocytesIntracellular Free Sulfhydryl Groups2.23 ± 0.08 µmol/ml increase in 1 hr[6]
L-Cystine1.0 mMGlutathione-depleted Human ErythrocytesRate of Glutathione Synthesis0.206 ± 0.036 µmol (L RBC)⁻¹min⁻¹[7]
N-Acetylcysteine (NAC)-Glutathione-depleted Human ErythrocytesRate of Glutathione SynthesisSignificantly higher than L-Cystine[7]

Table 2: In Vivo Comparison of Cysteine Prodrugs in a Murine Colitis Model

CompoundAdministrationModelParameter MeasuredKey FindingReference
PTCA (cysteine prodrug)OralDSS-induced colitis in miceHepatic GSH levelsNormalized depleted GSH levels
RibCys (cysteine prodrug)OralDSS-induced colitis in miceHepatic GSH levelsNormalized depleted GSH levels
CySSG (GSH delivery agent)OralDSS-induced colitis in miceHepatic GSH levelsLess effective at normalizing GSH levels compared to PTCA and RibCys

Experimental Protocols

Measurement of Intracellular Glutathione (GSH)

Principle: The most common methods for quantifying intracellular GSH involve either direct measurement by high-performance liquid chromatography (HPLC) or spectrophotometric assays based on the reaction of GSH with a chromogenic reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Detailed Protocol (Spectrophotometric DTNB-based assay):

  • Sample Preparation (Cultured Cells): a. Harvest cells by trypsinization or scraping and wash twice with ice-cold phosphate-buffered saline (PBS). b. Resuspend the cell pellet in a known volume of lysis buffer (e.g., 10 mM HCl). c. Lyse the cells by sonication or freeze-thaw cycles. d. Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Collect the supernatant for the GSH assay.

  • Assay Procedure: a. Prepare a standard curve using known concentrations of GSH. b. In a 96-well plate, add sample supernatant and standards to respective wells. c. Add the reaction mixture containing DTNB and glutathione reductase to each well. d. Add NADPH to initiate the reaction. e. Measure the absorbance at 412 nm at multiple time points using a microplate reader.

  • Data Analysis: a. Calculate the rate of change in absorbance for each sample and standard. b. Determine the GSH concentration in the samples by comparing their reaction rates to the standard curve.

Measurement of Glutamate-Cysteine Ligase (GCL) Activity

Principle: GCL is the rate-limiting enzyme in GSH synthesis. Its activity can be measured by quantifying the rate of formation of its product, γ-glutamylcysteine.

Detailed Protocol (HPLC-based assay):

  • Sample Preparation: a. Prepare cell or tissue lysates as described for the GSH assay, using a buffer that preserves enzyme activity (e.g., Tris-HCl buffer with protease inhibitors).

  • Enzyme Reaction: a. In a microcentrifuge tube, mix the lysate with a reaction buffer containing the substrates for GCL: L-glutamate, L-cysteine, and ATP. b. Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes). c. Stop the reaction by adding a quenching solution (e.g., perchloric acid).

  • Quantification of γ-glutamylcysteine: a. Centrifuge the quenched reaction mixture to remove precipitated proteins. b. Analyze the supernatant by HPLC with fluorescence detection after derivatization of the thiol group of γ-glutamylcysteine with a fluorescent reagent (e.g., monobromobimane).

  • Data Analysis: a. Quantify the amount of γ-glutamylcysteine produced by comparing the peak area to a standard curve of known γ-glutamylcysteine concentrations. b. Calculate the GCL activity, typically expressed as nmol of product formed per minute per mg of protein.

Visualizations

Glutathione Synthesis Pathway

Glutathione_Synthesis cluster_cell Intracellular Space cluster_extracellular Extracellular Space Glutamate L-Glutamate gamma_GC γ-Glutamylcysteine Glutamate->gamma_GC Glutamate-Cysteine Ligase (GCL) (Rate-limiting step) Cysteine L-Cysteine Cysteine->gamma_GC Glycine Glycine GSH Glutathione (GSH) Glycine->GSH gamma_GC->GSH Glutathione Synthetase Cystine Cystine Cystine->Cysteine Uptake and Reduction NAC N-Acetylcysteine (NAC) NAC->Cysteine Uptake and Deacetylation Other_Prodrugs Other Cysteine Prodrugs Other_Prodrugs->Cysteine Uptake and Conversion

Caption: The glutathione synthesis pathway.

Experimental Workflow for Comparing Cysteine Prodrugs

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome Cell_Culture 1. Culture Cells Treatment 2. Treat cells with: - Control (vehicle) - this compound - N-Acetylcysteine - Other Prodrugs Cell_Culture->Treatment Cell_Lysis 3. Lyse Cells Treatment->Cell_Lysis GSH_Assay 4. Measure Intracellular Glutathione (GSH) Levels Cell_Lysis->GSH_Assay GCL_Assay 5. Measure Glutamate-Cysteine Ligase (GCL) Activity Cell_Lysis->GCL_Assay Data_Comparison 6. Compare the efficacy of each compound in increasing GSH levels and GCL activity GSH_Assay->Data_Comparison GCL_Assay->Data_Comparison Cysteine_Precursors cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular DL_Cystine This compound Cystine_Transporter Cystine Transporter (e.g., System xc-) DL_Cystine->Cystine_Transporter Uptake NAC N-Acetylcysteine (NAC) NAC_Transporter Amino Acid Transporters NAC->NAC_Transporter Uptake L_Cysteine L-Cysteine NAC->L_Cysteine Deacetylation L_Cystine L-Cystine Cystine_Transporter->L_Cystine NAC_Transporter->NAC L_Cystine->L_Cysteine Reduction GSH_Synthesis Glutathione Synthesis L_Cysteine->GSH_Synthesis

References

Comparative Efficacy of DL-Cystine and L-Cysteine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the efficacy of DL-Cystine and L-Cysteine, intended for researchers, scientists, and professionals in drug development. The following sections detail the metabolic and physiological differences between these two compounds, supported by experimental data, detailed protocols, and visual representations of key biological pathways.

Executive Summary

L-Cysteine and its oxidized dimer, L-Cystine, are crucial for numerous biological processes, including protein synthesis, detoxification, and antioxidant defense. This compound, a racemic mixture of D- and L-Cystine, is often considered a more cost-effective alternative. However, evidence suggests that the efficacy of this compound is significantly lower than that of L-Cystine due to the stereospecificity of metabolic pathways. The D-isomer of cysteine is not as readily metabolized or utilized by the human body as the L-isomer, leading to differences in bioavailability and overall therapeutic benefit.

Data Presentation: Comparative Analysis

The following tables summarize key quantitative data comparing the properties and effects of L-Cysteine and D-Cysteine, the components of this compound.

ParameterL-CysteineD-CysteineReference
Primary Metabolic Fate Precursor for glutathione, protein synthesis, taurine, and hydrogen sulfide productionPrimarily metabolized by D-amino acid oxidase to produce 3-mercaptopyruvate, which can then be converted to hydrogen sulfide. Not incorporated into proteins.[1]
Nutritional Value Semi-essential amino acidNot a substitute for L-Cysteine nutritionally; can cause growth depression in mice when replacing L-Cysteine.[2]
Toxicity (Rats, 4-week oral gavage) NOAEL: < 500 mg/kg/dayNOAEL: 500 mg/kg/day[3][4]
Observed Toxicological Effects (Rats) Renal injuries (basophilic tubules with eosinophilic material), focal erosion in stomach mucosa, increased reticulocyte counts at high doses.Anemia, renal injuries (similar to L-cysteine but at different dose responses), crystal deposition in the medulla, sperm granuloma in the epididymis, salivation.[3][4]
Plasma Cystine Concentration (post-administration in rats) LowerHigher[3]

Table 1: Comparison of L-Cysteine and D-Cysteine Properties and Effects

Experimental Protocols

Protocol 1: In Vivo Assessment of Cysteine Bioavailability

This protocol outlines a general procedure for an in vivo study in a rodent model to assess the bioavailability of different cysteine formulations.

1. Animal Model and Acclimatization:

  • Species: Male Crl:CD(SD)IGS rats.

  • Acclimatization: House animals individually in suspended, stainless steel cages for at least one week prior to the experiment under controlled conditions (temperature: 20-26°C, relative humidity: 30-70%, 12-hour light/dark cycle). Provide free access to a standard certified rodent diet and tap water.[3]

2. Dosing and Administration:

  • Groups:

    • Control group: Vehicle (e.g., 0.5% methylcellulose solution).

    • Treatment group 1: L-Cystine suspended in vehicle.

    • Treatment group 2: this compound suspended in vehicle.

  • Dosage: Prepare suspensions to deliver desired doses (e.g., 500, 1000, 2000 mg/kg/day).

  • Administration: Administer once daily via oral gavage for a specified period (e.g., 28 consecutive days).[3]

3. Sample Collection and Analysis:

  • Blood Collection: Collect blood samples at predetermined time points (e.g., before dosing and at several intervals post-dosing) via appropriate methods (e.g., tail vein).

  • Plasma Preparation: Centrifuge blood samples to separate plasma.

  • Cysteine/Cystine Quantification: Analyze plasma samples for cysteine and cystine concentrations using a validated method such as high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry.

4. Data Analysis:

  • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to determine the bioavailability of each compound.

  • Perform statistical analysis to compare the bioavailability between the different treatment groups.

Protocol 2: Assessment of Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol describes a common in vitro method to evaluate the antioxidant capacity of cysteine isomers.

1. Reagent Preparation:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution: Prepare a stock solution of DPPH in methanol.

  • Test compounds: Prepare solutions of L-Cysteine and this compound at various concentrations in a suitable solvent.

  • Control: Use a standard antioxidant such as ascorbic acid.

2. Assay Procedure:

  • Add a specific volume of the DPPH solution to each test tube.

  • Add varying concentrations of the test compounds and the control to the respective test tubes.

  • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

3. Measurement:

  • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.

4. Calculation:

  • Calculate the percentage of radical scavenging activity for each concentration of the test compounds using the formula:

    • % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Mandatory Visualization

Signaling Pathway: Glutathione Synthesis

Glutathione_Synthesis cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space L_Cystine L-Cystine L_Cysteine L-Cysteine L_Cystine->L_Cysteine Reduction GCL Glutamate-Cysteine Ligase (GCL) L_Cysteine->GCL Glutamate Glutamate Glutamate->GCL Glycine Glycine GS Glutathione Synthetase (GS) Glycine->GS Gamma_Glutamylcysteine γ-Glutamylcysteine Gamma_Glutamylcysteine->GS Glutathione Glutathione (GSH) GCL->Gamma_Glutamylcysteine GS->Glutathione TR Thioredoxin Reductase

Caption: L-Cystine is reduced to L-Cysteine, a key precursor for Glutathione synthesis.

Experimental Workflow: In Vivo Bioavailability Study

Bioavailability_Workflow cluster_preparation Preparation Phase cluster_administration Administration Phase (28 days) cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (1 week) Grouping Random Group Assignment (Control, L-Cystine, this compound) Acclimatization->Grouping Dose_Prep Dose Preparation (Suspension in vehicle) Grouping->Dose_Prep Oral_Gavage Daily Oral Gavage Dose_Prep->Oral_Gavage Blood_Collection Blood Sample Collection (Multiple time points) Oral_Gavage->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation HPLC_MS Cysteine/Cystine Quantification (HPLC-MS/MS) Plasma_Separation->HPLC_MS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) HPLC_MS->PK_Analysis Stats Statistical Comparison PK_Analysis->Stats

Caption: Workflow for a 28-day oral bioavailability study of cysteine compounds in rats.

References

DL-Cystine's Efficacy in Nrf2 Induction: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DL-Cystine's performance as an inducer of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway against other well-characterized activating compounds. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of these compounds for therapeutic development.

The transcription factor Nrf2 is a master regulator of the cellular antioxidant response, making it a key target in the development of treatments for diseases associated with oxidative stress. A variety of compounds have been identified as Nrf2 inducers, each with distinct mechanisms and potencies. This guide focuses on the role of this compound in this context, presenting a comparative overview of its ability to activate the Nrf2 signaling pathway.

Quantitative Comparison of Nrf2 Inducers

The efficacy of Nrf2 inducers can be quantified by measuring the activation of the Nrf2 pathway or the induction of its downstream target genes, such as NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1). The table below summarizes the quantitative data for this compound and other prominent Nrf2 activators. It is important to note that the data for L-Cystine and Sulforaphane were obtained from a single comparative study, while the data for Dimethyl Fumarate is presented from a separate study, and thus direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundAssayCell LinePotency/EfficacySource
L-Cystine ARE Luciferase ReporterHeLaComparable to or exceeding 5 µM Sulforaphane at 0.8 mM[1]
Western Blot (Nrf2 protein)HeLaDose-dependent increase from 0.1 to 1.6 mM[1][2]
RT-PCR (Nrf2 target genes)HeLaInduction of NQO1, HMOX1, GCLC, etc. at 0.8 mM[1][3]
Sulforaphane (SFN) ARE Luciferase ReporterHeLaSignificant induction at 5 µM[1]
NQO1 InductionTHP-1 derived macrophagesEffective inducer[4]
Dimethyl Fumarate (DMF) NQO1 InductionTHP-1 derived macrophagesEffective inducer[4]

Signaling Pathways and Mechanisms of Action

The primary mechanism for Nrf2 activation by many small molecules involves the modification of cysteine residues on the Kelch-like ECH-associated protein 1 (Keap1), the main negative regulator of Nrf2.[5] This modification disrupts the Keap1-mediated ubiquitination and subsequent proteasomal degradation of Nrf2, leading to its stabilization, nuclear translocation, and the activation of antioxidant response element (ARE)-dependent gene transcription.[6][7]

This compound , upon cellular uptake, is reduced to L-Cysteine. The redox cycling between cystine and cysteine can lead to the oxidation of Keap1's cysteine residues, thereby inducing Nrf2.[1] This positions this compound as a pro-drug for an endogenous Nrf2 activator.

Sulforaphane , an isothiocyanate found in cruciferous vegetables, is a well-established electrophilic Nrf2 activator that directly interacts with and modifies Keap1 cysteines.[5][8]

Dimethyl Fumarate (DMF) is another electrophilic compound that activates Nrf2 through the covalent modification of Keap1 cysteines.[4][5][8]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_inducers Nrf2 Activators cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Dimer Nrf2->Keap1 Binding Proteasome 26S Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruitment Cul3->Nrf2 Ubiquitination DLCystine This compound DLCystine->Keap1 Oxidation of Cysteine Residues SFN Sulforaphane SFN->Keap1 Modification of Cysteine Residues DMF Dimethyl Fumarate DMF->Keap1 Modification of Cysteine Residues sMaf sMaf Nrf2_n->sMaf ARE ARE Nrf2_n->ARE Binding sMaf->ARE Binding TargetGenes Antioxidant & Cytoprotective Genes (NQO1, HO-1, etc.) ARE->TargetGenes Transcription

Figure 1: Keap1-Nrf2 Signaling Pathway and Activator Intervention Points.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of Nrf2 inducers. Below are protocols for key experiments cited in the evaluation of this compound and other compounds.

ARE Luciferase Reporter Assay

This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a reporter gene (luciferase) under the control of an ARE promoter.[6][9][10]

  • Cell Culture and Seeding: Culture a stable cell line, such as HEK293 or HepG2, containing an ARE-luciferase reporter construct in a suitable medium (e.g., DMEM with 10% FBS). Seed cells into a 96-well plate at a density of 3.5 x 104 cells per well and incubate for 24 hours.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, Sulforaphane) in the cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24 hours).

  • Cell Lysis and Luciferase Activity Measurement: After treatment, lyse the cells using a suitable lysis buffer. Measure the firefly luciferase activity in the cell lysate using a luminometer. A constitutively expressed Renilla luciferase can be used as an internal control for transfection efficiency and cell viability.[6][10]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration to determine the dose-response relationship and calculate parameters such as EC50.

NQO1 Induction Assay

This assay measures the enzymatic activity of NQO1, a downstream target of Nrf2, as a functional readout of Nrf2 activation.

  • Cell Culture and Treatment: Culture cells (e.g., HepG2, THP-1 derived macrophages) in appropriate multi-well plates and treat with the test compounds for a defined period (e.g., 24-48 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them in a suitable buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • NQO1 Activity Measurement: The NQO1 activity in the cell lysate is measured spectrophotometrically. The assay typically involves the reduction of a substrate (e.g., menadione) by NQO1 in the presence of NADH, which then reduces a colorimetric probe (e.g., WST-1 or DCPIP).[11][12] The change in absorbance is monitored over time. The NQO1-specific activity is determined by subtracting the activity measured in the presence of an NQO1 inhibitor, such as dicoumarol.[11][12]

  • Data Analysis: Calculate the NQO1 activity (e.g., in nmol/min/mg protein) and compare the activity in treated cells to that in control cells to determine the fold induction.

Western Blot for Nrf2 and HO-1

Western blotting is used to detect and quantify the protein levels of Nrf2 and its target gene, HO-1.[13][14][15][16]

  • Cell Culture and Protein Extraction: Following treatment with the test compounds, lyse the cells in RIPA buffer containing protease inhibitors.[13][15] Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Protein Transfer: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.[13][15]

  • Immunoblotting: Block the membrane with a suitable blocking agent (e.g., 3-5% BSA or non-fat milk) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[13][16]

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.[13]

  • Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest's band intensity to the loading control's band intensity to compare protein expression levels across different samples.[2][13][16]

Experimental_Workflow cluster_assays Parallel Assays start Start: Select Test Compounds (e.g., this compound, SFN, DMF) cell_culture Cell Culture (e.g., HepG2, HeLa, HEK293) start->cell_culture treatment Compound Treatment (Dose-Response & Time-Course) cell_culture->treatment are_assay ARE Luciferase Reporter Assay treatment->are_assay nqo1_assay NQO1 Induction Assay treatment->nqo1_assay western_blot Western Blot (Nrf2, HO-1) treatment->western_blot data_analysis Data Analysis (EC50, Fold Induction, Relative Protein Levels) are_assay->data_analysis nqo1_assay->data_analysis western_blot->data_analysis comparison Comparative Evaluation of Nrf2 Induction Potency data_analysis->comparison end Conclusion comparison->end

Figure 2: General Experimental Workflow for Comparing Nrf2 Inducers.

Conclusion

The available data indicates that L-Cystine, the biologically active form of this compound, is an effective inducer of the Nrf2 pathway, with a potency that can be comparable to the well-characterized inducer, Sulforaphane.[1] Its mechanism of action, through the modulation of Keap1 cysteine redox state, suggests a potentially more physiological means of Nrf2 activation compared to direct electrophilic compounds. However, it is important to consider the millimolar concentrations at which L-Cystine shows significant activity, which may differ from the micromolar potency of other synthetic or natural product-derived inducers. Further studies employing a head-to-head comparison of this compound with a broader range of Nrf2 activators under standardized assay conditions are warranted to fully elucidate its relative therapeutic potential. The experimental protocols and workflows provided in this guide offer a framework for such comparative evaluations.

References

A Researcher's Guide to Assessing DL-Cystine Purity for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Analytical Methodologies

The choice of an analytical method for purity assessment depends on several factors, including the required specificity, sensitivity, available equipment, and the nature of potential impurities. The most common impurity in cysteine-containing preparations is its oxidized form, cystine, but other related substances and degradation products can also be present.[1] Below is a comparison of the primary methods for determining the purity of DL-Cystine.

FeatureHigh-Performance Liquid Chromatography (HPLC)Ion-Exchange Chromatography (IEC)Gas Chromatography (GC)Titrimetry
Principle Separation based on differential partitioning between a mobile and stationary phase. Mixed-mode is particularly effective.[1]Separation based on the net charge of the amino acids, which bind to an ion-exchange resin with varying affinities.[2][3]Separation of volatile derivatives of the amino acid based on their boiling points and interactions with the stationary phase.[3]Redox titration, where a titrant oxidizes the thiol group of cysteine (if reduced from cystine). Not specific to cystine itself.[1]
Specificity High. Can effectively separate this compound from other amino acids and potential impurities, including its reduced form, cysteine.[1]High. Provides good separation of various amino acids.[1][2]High. Offers excellent separation for derivatized, volatile amino acids.[3]Low. Measures total reducing or oxidizable substances and is not specific for cystine.[1]
Sensitivity High. Capable of detecting and quantifying impurities at very low levels.[1][2]High. A sensitive technique for amino acid analysis.[4]High. Provides precise measurements and is suitable for complex samples.[2][3]Moderate. Generally suitable for assaying the main component but not for trace impurity analysis.[1]
Primary Use Purity testing, impurity profiling, and quantitative assay.[1]Comprehensive amino acid analysis and purity determination.[2][4]Analysis of complex samples and volatile amino acids.[3]Potency determination (assay) of the corresponding reduced form (cysteine).[1]
Derivatization Can be performed with or without derivatization. Direct UV detection is possible, simplifying the procedure.[1][5]Typically requires post-column derivatization (e.g., with ninhydrin) for detection.[2][4]Requires derivatization to make the amino acids volatile.[3]No derivatization required.

Recommendation: For a comprehensive purity assessment of this compound, a stability-indicating HPLC method is highly recommended. Its high specificity and sensitivity allow for the simultaneous quantification of this compound and its potential impurities.[1] Mixed-mode HPLC with direct UV detection is particularly advantageous as it often circumvents the need for derivatization.[1]

Experimental Protocols

Below are detailed methodologies for the key experiments cited for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is adapted for a mixed-mode HPLC system with UV detection, which is highly effective for separating cystine from related impurities.

Objective: To determine the purity of a this compound sample and quantify any related impurities.

Materials:

  • This compound sample

  • Reference standard of this compound

  • Reference standards for potential impurities (e.g., L-Cysteine)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (or other suitable mobile phase modifier)

  • 0.22 µm syringe filters

Equipment:

  • HPLC system with a UV detector

  • Mixed-mode HPLC column (e.g., C18 with ion-exchange capabilities)

  • Analytical balance

  • Sonicator

  • pH meter

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient of acetonitrile in water with 0.1% formic acid. The exact composition and gradient program will depend on the specific column and impurities being targeted.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL). If necessary, use gentle heating and sonication to aid dissolution.[1]

  • Impurity Standard Solution: Prepare a stock solution of potential impurities (e.g., L-Cysteine) in a similar manner.[1]

  • Sample Solution Preparation: Prepare the this compound sample solution at the same concentration as the reference standard.

  • Chromatographic Conditions:

    • Column: Mixed-mode HPLC column

    • Mobile Phase: Gradient elution may be necessary.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Detection Wavelength: UV detection at a low wavelength, such as 210 nm, where the peptide bond absorbs.[5]

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes.[1]

    • Inject a blank (mobile phase), followed by the standard solution, impurity solution, and the sample solution.

    • Record the chromatograms and measure the peak areas.[1]

  • Calculation: Calculate the percentage purity of the sample by comparing the peak area of this compound in the sample chromatogram to that in the standard chromatogram. The concentration of any impurities can be calculated by comparing their peak areas to the respective standards.

Ion-Exchange Chromatography (IEC) for Amino Acid Analysis

IEC is a classic and robust method for amino acid analysis, separating molecules based on their charge.[2][4]

Objective: To separate and quantify the amino acid composition of a sample, thereby assessing the purity of this compound.

Materials:

  • This compound sample

  • Amino acid standard mixture

  • Ion-exchange resin (cation-exchange is common for amino acids)

  • Buffers of varying pH and ionic strength for elution

  • Ninhydrin reagent for post-column derivatization[2]

Equipment:

  • Amino acid analyzer or a liquid chromatography system configured for IEC

  • Post-column reaction module

  • Photometric detector

Procedure:

  • Sample Preparation: Dissolve the this compound sample in a suitable acidic buffer to ensure all amino acids are protonated.

  • Chromatographic Separation:

    • Load the sample onto the cation-exchange column. At a low pH, most amino acids will be positively charged and bind to the negatively charged resin.

    • Elute the amino acids by gradually increasing the pH and ionic strength of the buffer. This will cause the amino acids to lose their positive charge and elute from the column at different rates depending on their isoelectric points.

  • Post-Column Derivatization:

    • The separated amino acids are mixed with a ninhydrin solution in a post-column reactor and heated.

    • Ninhydrin reacts with primary and secondary amines to produce a colored compound (Ruhemann's purple), which can be detected photometrically.[1]

  • Detection and Quantification:

    • The colored derivatives are detected by a photometric detector at 570 nm (and 440 nm for proline and hydroxyproline).[1]

    • The concentration of this compound and other amino acids is determined by comparing the peak areas to those of a standard amino acid mixture.[1]

Visualizing Experimental Processes and Pathways

To better illustrate the processes and relationships described, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_detection Detection & Quantification start This compound Sample dissolve Dissolution in Mobile Phase/Buffer start->dissolve filter Filtration (0.22 µm) dissolve->filter hplc HPLC System filter->hplc Injection iec IEC System filter->iec Injection uv_detect UV Detection hplc->uv_detect post_deriv Post-column Derivatization iec->post_deriv quant Data Analysis & Purity Calculation uv_detect->quant photo_detect Photometric Detection post_deriv->photo_detect photo_detect->quant end Purity Report quant->end

Caption: Experimental workflow for the purity assessment of this compound.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cellular Environment dl_cystine This compound xct xCT Transporter (System xc-) dl_cystine->xct Uptake cystine_in Cystine xct->cystine_in reduction Reduction (Thioredoxin/GSH) cystine_in->reduction cysteine Cysteine reduction->cysteine gsh_synthesis Glutathione (GSH) Synthesis cysteine->gsh_synthesis Precursor protein_synthesis Protein Synthesis cysteine->protein_synthesis Incorporation other_sulfur Other Sulfur- Containing Molecules cysteine->other_sulfur ros_detox ROS Detoxification gsh_synthesis->ros_detox Antioxidant Defense

Caption: Cellular uptake and metabolic fate of cystine.

Alternatives to this compound in Experimental Use

While this compound is a common supplement, several alternatives and analogs are used in research, each with specific properties.

  • L-Cystine: The biologically active enantiomer. For studies focusing on specific biological pathways, using the pure L-isomer is often preferred over the racemic DL-mixture.

  • N-Acetylcysteine (NAC): A derivative of cysteine that is more stable and has antioxidant properties. It is often used as a cysteine prodrug.

  • Selenium Analogs (e.g., Selenium Cystine): These compounds, where selenium replaces sulfur, have been studied for their potential effects on cancer cells, including inhibiting the influx of L-cystine.[6][7]

  • Deuterated this compound (e.g., this compound-d4, this compound-d6): These are stable isotope-labeled versions used as internal standards for accurate quantification of cystine in biological samples by mass spectrometry.[8][9] They are critical for pharmacokinetic and metabolic studies.

The choice of an alternative depends on the specific experimental question. For instance, if the goal is to trace the metabolic fate of cystine, a deuterated form would be the appropriate choice. If the aim is to provide a more stable source of cysteine, NAC might be preferred. When using any of these alternatives, the same rigorous purity assessment as described for this compound is essential.

References

A Head-to-Head Battle: Cross-Validation of HPLC and LC-MS Methods for the Quantification of DL-Cystine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical analysis and clinical research, the accurate quantification of amino acids like DL-Cystine is paramount. This guide provides a comprehensive cross-validation comparison of two of the most prevalent analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance and specific applications of these methods.

The cross-validation of analytical methods is a critical step to ensure the reliability and consistency of results, particularly when methods are transferred between laboratories or when different techniques are used within a study.[1] It serves to demonstrate that different analytical procedures yield comparable and accurate results.[2] This guide will delve into the experimental protocols of representative HPLC and LC-MS methods for this compound analysis, present their performance characteristics in comparative tables, and illustrate the cross-validation workflow.

Comparative Analysis of Method Performance

The choice between HPLC and LC-MS for this compound analysis often depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, or throughput. The following tables summarize the key performance parameters for each method, drawing from established analytical procedures.

Performance Parameter HPLC Method LC-MS/MS Method
Linearity Range 0.05 - 0.56 mg/L (for L-Cysteine)[3]0.078 - 100 µM[4]
Limit of Detection (LOD) 0.04 mg/L (for L-Cysteine)[3]0.0192 µM[4]
Limit of Quantification (LOQ) 0.11 mg/L (for L-Cysteine)[3]0.0582 µM[4]
Precision (%CV) < 4.0% (Repeatability and Intermediate Precision for L-Cysteine)[3]≤10% (Intra-day and Inter-day)[4]
Accuracy/Trueness 95.6 - 100.2% (for L-Cysteine)[3]94% - 106% (Recovery)[4]
Run Time ~15 min[5]~3 min[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for HPLC and LC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method often requires a pre-column derivatization step to enhance the UV absorbance of cystine. Dansyl chloride is a common derivatizing agent.[6]

Sample Preparation:

  • A standard solution of this compound is prepared.

  • The sample is derivatized with Dansyl Chloride.[6]

Chromatographic Conditions:

  • Column: Eclipce XDB C18 (150mm × 4.6mm, 5µm)[6]

  • Mobile Phase: A gradient of 10mm Ammonium Acetate buffer (pH 6.3) and Acetonitrile.[6]

  • Flow Rate: 1.0 ml/min[7]

  • Detection: UV at 222 nm[6]

  • Injection Volume: 20 µL

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS methods offer high sensitivity and selectivity, often without the need for derivatization.[4]

Sample Preparation:

  • For biological samples, protein precipitation is performed, often with trichloroacetic acid.[4]

  • The supernatant is collected, and an internal standard (e.g., d6-cystine) is added.[8]

Chromatographic Conditions:

  • Column: A suitable reversed-phase or HILIC column.

  • Mobile Phase: A gradient of acetonitrile and a formate buffer.[9]

  • Flow Rate: Typically in the range of 0.3-0.6 mL/min.

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Selected Reaction Monitoring (SRM) is commonly used for quantification.[8]

  • SRM Transitions: For cystine, a common transition is m/z 241 → 152.[8]

Visualizing the Workflow and Method Comparison

To better understand the processes and the relationship between these two methods, the following diagrams are provided.

cross_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_methods Define HPLC & LC-MS Methods set_criteria Set Acceptance Criteria (e.g., Accuracy, Precision) define_methods->set_criteria prep_samples Prepare Standard & QC Samples set_criteria->prep_samples analyze_hplc Analyze Samples by HPLC prep_samples->analyze_hplc analyze_lcms Analyze Samples by LC-MS prep_samples->analyze_lcms compare_data Compare Datasets analyze_hplc->compare_data analyze_lcms->compare_data statistical_analysis Statistical Analysis (e.g., t-test, Bland-Altman) compare_data->statistical_analysis conclusion Draw Conclusion on Method Comparability statistical_analysis->conclusion

A generalized workflow for the cross-validation of analytical methods.

method_comparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS hplc HPLC-UV + Lower Instrument Cost + Simpler Operation - Lower Sensitivity - Derivatization Often Required - Longer Run Times lcms LC-MS/MS + High Sensitivity + High Selectivity - Higher Instrument Cost - More Complex Operation + Shorter Run Times dl_cystine This compound Analysis dl_cystine->hplc Quantification dl_cystine->lcms Quantification

Comparison of HPLC-UV and LC-MS/MS for this compound analysis.

References

A Comparative Guide to the Bioavailability of Different Forms of Cystine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the bioavailability of cystine in its various forms is crucial for therapeutic applications and formulation development. Cystine, a disulfide-linked dimer of the amino acid cysteine, and its derivatives are vital for numerous physiological processes, most notably as a precursor to the master antioxidant, glutathione (GSH). This guide provides an objective comparison of the bioavailability of L-cystine and its widely used derivative, N-acetylcysteine (NAC), supported by available experimental data.

Executive Summary

While both L-cystine and N-acetylcysteine (NAC) serve as precursors to cysteine, their pharmacokinetic profiles differ significantly. NAC, a synthetically modified form of L-cysteine, has been more extensively studied for its oral bioavailability, which is consistently reported to be low due to substantial first-pass metabolism.[1] In contrast, comprehensive pharmacokinetic data for oral L-cystine in humans, particularly single-dose studies detailing AUC, Cmax, and Tmax, are scarce in the available scientific literature, making a direct quantitative comparison challenging. The available evidence suggests that oral L-cystine supplementation may not significantly elevate its overall plasma concentrations. This guide synthesizes the current understanding of the bioavailability of these two key forms of cystine.

Quantitative Bioavailability Data

The following table summarizes the available pharmacokinetic parameters for N-acetylcysteine (NAC) from human studies. A significant lack of comparable data for L-cystine from single-dose oral bioavailability studies in humans prevents a direct quantitative comparison.

ParameterN-Acetylcysteine (NAC)L-Cystine
Oral Bioavailability Low, reported to be in the range of 6-10%[1]Data from comprehensive pharmacokinetic studies in humans is limited. Some studies suggest oral supplementation does not significantly alter overall plasma cysteine levels.
Peak Plasma Conc. (Cmax) ~1.3-fold higher at steady state than after a single dose[2]Not available from single-dose oral bioavailability studies in humans.
Time to Peak (Tmax) ~1.0-1.25 hours after a single oral dose[2]Not available from single-dose oral bioavailability studies in humans.
Area Under the Curve (AUC) Increases with dose[2]Not available from single-dose oral bioavailability studies in humans.
Half-life (t½) Approximately 5.6 hours in adults[1]Not available from single-dose oral bioavailability studies in humans.

Metabolic Pathways

Both L-cystine and NAC must be converted to L-cysteine to be utilized in the synthesis of glutathione. The following diagram illustrates their respective metabolic pathways.

L_Cystine L-Cystine Cysteine_from_LC L-Cysteine L_Cystine->Cysteine_from_LC Reduction NAC N-Acetylcysteine (NAC) Cysteine_from_NAC L-Cysteine NAC->Cysteine_from_NAC Deacetylation Cysteine L-Cysteine Cysteine_from_LC->Cysteine Cysteine_from_NAC->Cysteine Glutathione Glutathione (GSH) Synthesis Cysteine->Glutathione start Study Initiation screening Subject Screening (Healthy Volunteers) start->screening randomization Randomization (Crossover Design) screening->randomization dosing1 Drug Administration (Form A) randomization->dosing1 washout Washout Period dosing2 Drug Administration (Form B) washout->dosing2 sampling1 Serial Blood Sampling dosing1->sampling1 sampling1->washout analysis Bioanalytical Method (e.g., LC-MS/MS) sampling1->analysis sampling2 Serial Blood Sampling dosing2->sampling2 sampling2->analysis pk_analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) analysis->pk_analysis stats Statistical Comparison pk_analysis->stats end Study Conclusion stats->end

References

A Comparative Analysis of the Toxicological Profiles of D-Cysteine and L-Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicity of D-cysteine and L-cysteine, focusing on experimental data from in vivo and in vitro studies. The information is intended to assist researchers in understanding the differential toxicological profiles of these two stereoisomers, which is crucial for their application in research and pharmaceutical development. While L-cysteine is a proteinogenic amino acid with numerous biological roles, the presence and metabolic pathways of D-cysteine are also being increasingly recognized, necessitating a clear understanding of its safety profile relative to its L-enantiomer.

Quantitative Analysis of Toxicological Endpoints

A pivotal study directly comparing the oral toxicity of D-cysteine and L-cysteine in a 4-week repeated-dose regimen in male rats provides the most comprehensive quantitative data available to date.[1][2][3] The key findings from this study are summarized in the table below.

Toxicological EndpointL-CysteineD-CysteineReference
No-Observed-Adverse-Effect Level (NOAEL) < 500 mg/kg/day500 mg/kg/day[1][2][3]
Clinical Observations
SalivationObserved at 1,000 and 2,000 mg/kg/dayObserved at 500, 1,000, and 2,000 mg/kg/day[1]
Body WeightNo significant changesSignificantly lower at 2,000 mg/kg/day on Day 3; tendency for suppression at 1,000 and 2,000 mg/kg/day[1]
Organ Toxicity
KidneyBasophilic tubules with eosinophilic material in the lumen at all doses (500, 1,000, 2,000 mg/kg/day)Basophilic tubules with eosinophilic material in the lumen at 2,000 mg/kg/day; Crystal deposition in the medulla at 2,000 mg/kg/day[1]
StomachFocal erosion in the mucosa at 1,000 and 2,000 mg/kg/dayFocal erosion in the mucosa at 1,000 and 2,000 mg/kg/day[1][2][3]
EpididymisNo significant findingsSperm granuloma at 1,000 and 2,000 mg/kg/day[1][2][3]
Hematology
AnemiaIncreased reticulocyte counts at 2,000 mg/kg/day (suggestive of potential anemia)Mild anemia observed at 2,000 mg/kg/day (decreased hemoglobin, hematocrit, MCV, MCH, and increased reticulocytes)[1]
Mortality No mortalityOne death at 2,000 mg/kg/day due to renal failure[1][2][3]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the comparative toxicity assessment of D- and L-cysteine.

Four-Week Repeated-Dose Oral Toxicity Study in Rodents (Based on OECD Guideline 408)

This protocol outlines the general procedure for a subchronic oral toxicity study, similar to the one that generated the data in the table above.[4][5][6][7][8]

  • Test Animals: Young, healthy adult rodents (rats are the preferred species), acclimatized to laboratory conditions. At least 10 males and 10 females per dose group are recommended.

  • Housing and Diet: Animals are housed in appropriate cages under controlled environmental conditions (temperature: 22 ± 3°C; humidity: 30-70%; 12-hour light/dark cycle). Standard laboratory diet and drinking water are provided ad libitum.

  • Dose Groups: A control group receiving the vehicle (e.g., 0.5% methylcellulose solution) and at least three dose levels of the test substance (D- or L-cysteine) are used. The dose levels are selected based on previous acute toxicity data.

  • Administration: The test substance is administered orally by gavage once daily for 28 consecutive days.

  • Observations:

    • Clinical Signs and Mortality: Animals are observed daily for any clinical signs of toxicity and mortality.

    • Body Weight: Recorded weekly.

    • Food and Water Consumption: Measured weekly.

    • Ophthalmological Examination: Performed before the start and at the end of the study.

    • Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of hematological parameters (e.g., hemoglobin, hematocrit, red and white blood cell counts) and clinical chemistry parameters (e.g., liver and kidney function markers).

    • Urinalysis: Urine is collected at the end of the study to analyze parameters like volume, pH, protein, and glucose.

  • Pathology:

    • Gross Necropsy: All animals are subjected to a full gross necropsy at the end of the study.

    • Organ Weights: Key organs (e.g., liver, kidneys, spleen, brain, heart, gonads) are weighed.

    • Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from the lower dose groups showing treatment-related changes are also examined.

Histopathological Examination of Rat Kidney

This protocol describes the steps for preparing and examining kidney tissue for pathological changes.[9][10][11][12][13]

  • Tissue Fixation: Immediately after euthanasia, the kidneys are excised, trimmed of any adherent tissue, and fixed in a 10% neutral buffered formalin solution or a similar fixative.

  • Tissue Processing and Embedding: The fixed tissues are dehydrated through a series of graded ethanol solutions, cleared in xylene, and embedded in paraffin wax.

  • Sectioning: The paraffin-embedded tissues are sectioned at a thickness of 4-5 µm using a microtome.

  • Staining: The tissue sections are mounted on glass slides and stained with hematoxylin and eosin (H&E) for general morphological evaluation.

  • Microscopic Examination: A qualified pathologist examines the stained sections under a light microscope. The examination focuses on identifying any lesions, such as tubular degeneration, necrosis, inflammation, interstitial fibrosis, and the presence of crystals.

Signaling Pathways and Mechanisms of Toxicity

The toxic effects of D- and L-cysteine are mediated through distinct and overlapping signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways implicated in their toxicity.

D_L_Cysteine_Metabolic_Pathways cluster_L_Cysteine L-Cysteine Metabolism cluster_D_Cysteine D-Cysteine Metabolism L_Cysteine L-Cysteine Cystathionine_gamma_lyase Cystathionine γ-lyase (CSE) L_Cysteine->Cystathionine_gamma_lyase Cysteine_aminotransferase Cysteine aminotransferase (CAT) L_Cysteine->Cysteine_aminotransferase Glutathione Glutathione (GSH) L_Cysteine->Glutathione Synthesis Taurine Taurine L_Cysteine->Taurine Oxidation H2S_L Hydrogen Sulfide (H₂S) Cystathionine_gamma_lyase->H2S_L Mercaptopyruvate 3-Mercaptopyruvate Cysteine_aminotransferase->Mercaptopyruvate MST_L 3-Mercaptopyruvate sulfurtransferase (3MST) Mercaptopyruvate->MST_L MST_L->H2S_L Pyruvate_L Pyruvate MST_L->Pyruvate_L D_Cysteine D-Cysteine DAO D-amino acid oxidase (DAO) D_Cysteine->DAO Mercaptopyruvate_D 3-Mercaptopyruvate DAO->Mercaptopyruvate_D MST_D 3-Mercaptopyruvate sulfurtransferase (3MST) Mercaptopyruvate_D->MST_D H2S_D Hydrogen Sulfide (H₂S) MST_D->H2S_D Pyruvate_D Pyruvate MST_D->Pyruvate_D

Caption: Comparative metabolic pathways of L-Cysteine and D-Cysteine.

The metabolism of L-cysteine is complex, leading to the production of hydrogen sulfide (H₂S), pyruvate, glutathione (GSH), and taurine. In contrast, D-cysteine is primarily metabolized by D-amino acid oxidase (DAO) to 3-mercaptopyruvate, which is then converted to H₂S and pyruvate by 3-mercaptopyruvate sulfurtransferase (3MST).[14][15][16][17] This DAO-dependent pathway for H₂S production from D-cysteine is particularly active in the cerebellum and kidney.[14][15]

Cysteine_Toxicity_Signaling cluster_L_Cysteine_Tox L-Cysteine Neurotoxicity cluster_D_Cysteine_Signal D-Cysteine Signaling L_Cysteine_Tox High L-Cysteine NMDA_Receptor NMDA Receptor L_Cysteine_Tox->NMDA_Receptor Potentiation ROS_L ↑ ROS Production L_Cysteine_Tox->ROS_L Autoxidation Ca_Influx ↑ Ca²⁺ Influx NMDA_Receptor->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Neuronal_Damage_L Neuronal Damage Excitotoxicity->Neuronal_Damage_L ROS_L->Neuronal_Damage_L D_Cysteine_Signal D-Cysteine H2S_Signal Hydrogen Sulfide (H₂S) D_Cysteine_Signal->H2S_Signal DAO/3MST Pathway Nrf2 Nrf2 Activation H2S_Signal->Nrf2 Antioxidant_Response ↑ Antioxidant Response (e.g., GSH synthesis) Nrf2->Antioxidant_Response Cytoprotection Cytoprotection Antioxidant_Response->Cytoprotection Toxicity_Workflow start Start: Animal Acclimatization and Grouping dosing Daily Oral Gavage (28 Days) start->dosing observations Daily Clinical Observations Weekly Body Weight & Food/Water Intake dosing->observations end_of_study End of Study (Day 29) observations->end_of_study blood_collection Blood Collection (Hematology & Clinical Chemistry) end_of_study->blood_collection urine_collection Urine Collection (Urinalysis) end_of_study->urine_collection necropsy Gross Necropsy & Organ Weights end_of_study->necropsy data_analysis Data Analysis & Interpretation blood_collection->data_analysis urine_collection->data_analysis histopathology Tissue Collection & Histopathology necropsy->histopathology histopathology->data_analysis

References

Evaluating the Synergistic Antioxidant Effects of DL-Cystine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic antioxidant effects of DL-Cystine when combined with other potent antioxidants, namely Vitamin C, Vitamin E, and Selenium. The information presented herein is intended to support further research and development in the field of antioxidant therapies. While direct quantitative data on the synergistic effects of this compound is limited in publicly available literature, this guide synthesizes existing data on cysteine and its derivatives to provide a foundational understanding and framework for future investigation.

Introduction to Antioxidant Synergy

Antioxidant synergy occurs when the combined effect of two or more antioxidants is greater than the sum of their individual effects. This can manifest as enhanced radical scavenging activity, regeneration of other antioxidants, or modulation of cellular antioxidant defense pathways. This compound, a stable form of the amino acid cysteine, is a precursor to the major intracellular antioxidant, glutathione (GSH). Its potential to work synergistically with other antioxidants is of significant interest for therapeutic applications.

Comparative Analysis of Synergistic Effects

While direct studies on this compound are sparse, research on L-Cysteine and its derivatives provides valuable insights into potential synergistic interactions.

This compound and Vitamin C (Ascorbic Acid)

Theoretical Synergy: Vitamin C is a potent water-soluble antioxidant that can directly scavenge a variety of reactive oxygen species (ROS). It is also known to regenerate other antioxidants, including Vitamin E. The synergy with this compound is primarily linked to the synthesis of glutathione. This compound provides the rate-limiting substrate for GSH synthesis, and Vitamin C can help maintain the reduced state of glutathione, thereby enhancing its antioxidant capacity. One study on human keratinocytes demonstrated that a combination of cysteine, ascorbic acid, and pyridoxine increased glutathione levels and the expression of genes related to its synthesis[1].

Quantitative Data: A study on the antioxidant interactions between the cysteine derivative S-allyl-L-cysteine (SAC) and ascorbic acid in a DPPH assay showed an antagonistic effect, highlighting that not all combinations are synergistic and that the specific form of cysteine is important.[2] Further research is needed to quantify the synergistic effects of this compound and Vitamin C using standardized assays.

This compound and Vitamin E (α-Tocopherol)

Theoretical Synergy: Vitamin E is a lipid-soluble antioxidant that protects cell membranes from lipid peroxidation. The synergy with this compound is likely based on a multi-level interaction. Glutathione, synthesized from this compound, is crucial for the activity of glutathione peroxidase 4 (GPx4), an enzyme that reduces lipid hydroperoxides and protects cell membranes. Furthermore, Vitamin C, which can be regenerated by glutathione, can in turn regenerate Vitamin E. A study on melanogenesis suggested a synergistic effect when Vitamin C, L-cysteine, and Vitamin E were administered together[3][4]. Another study reported a synergistic cytoprotective effect between N-acetyl-cysteine (a cysteine derivative) and α-tocopherol[5].

This compound and Selenium

Theoretical Synergy: The synergistic relationship between cysteine and selenium is well-established and fundamental to the cellular antioxidant defense system. Selenium is an essential cofactor for the glutathione peroxidase (GPx) family of enzymes.[6][7][8][9][10][11][12] These enzymes utilize glutathione (derived from this compound) to catalyze the reduction of hydrogen peroxide and organic hydroperoxides, thus protecting cells from oxidative damage. The selenium-containing amino acid, selenocysteine, is a key component of the active site of these enzymes.[6][7][13][14]

Quantitative Data: While the biochemical synergy is clear, quantitative data from direct in vitro antioxidant assays combining this compound and a selenium source (e.g., sodium selenite) are not well-documented in terms of synergy indices or isobolographic analysis. The synergy is typically evaluated by measuring the activity of selenoenzymes like GPx.

Quantitative Data from In Vitro Antioxidant Assays

The following table summarizes available quantitative data on the antioxidant activity of cysteine derivatives and their combinations. It is important to note that this data is not for this compound itself and should be interpreted as indicative of potential synergistic interactions.

Antioxidant/CombinationAssayIC50/EC50/OD0.5 (µg/mL)Synergy/Interaction Index (γ)Reference
N-Boc-L-Cysteine methyl esterDPPH1049 ± 43 (x 10⁻³ µmol/mL)-[13]
N-Boc-L-Cysteine methyl ester + Sm-clusterDPPH8.49 ± 0.16 (x 10⁻³ µmol/mL)Synergistic[13]
S-allyl-L-cysteine (SAC)DPPH> 1000-[15][16]
S-allyl-L-cysteine (SAC)ABTS> 1000-[15][16]
S-allyl-L-cysteine (SAC)Reducing Power> 1000-[15][16]
Caffeic Acid + SAC (1:20 ratio)DPPH-~0.8 (Synergistic)[15][16]
Caffeic Acid + SAC (1:35 ratio)ABTS-~0.9 (Synergistic)[15][16]
Caffeic Acid + SAC (1:70 ratio)Reducing Power-~0.7 (Synergistic)[15][16]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

Methodology:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of the individual antioxidants (this compound, Vitamin C, Vitamin E, Selenium source) and their combinations in appropriate ratios.

  • Add a fixed volume of the antioxidant solution to a fixed volume of the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the antioxidant, and A_sample is the absorbance of the DPPH solution with the antioxidant.

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the antioxidant concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

Methodology:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Prepare various concentrations of the individual antioxidants and their combinations.

  • Add a small volume of the antioxidant solution to a larger volume of the diluted ABTS•+ solution.

  • Incubate the mixture at room temperature for a set time (e.g., 6 minutes).

  • Measure the decrease in absorbance at the specified wavelength.

  • Calculate the percentage of inhibition and determine the EC50 value (the concentration of the antioxidant that causes a 50% decrease in the initial absorbance of the ABTS•+ solution).

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Methodology:

  • Prepare the FRAP reagent by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of ferric chloride.

  • Warm the FRAP reagent to 37°C.

  • Add a small volume of the antioxidant solution (individual or combination) to a larger volume of the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measure the absorbance of the resulting blue-colored solution at a specific wavelength (e.g., 593 nm).

  • The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared using a known antioxidant like Trolox or ferrous sulfate.

Isobolographic Analysis for Synergy Determination

This method is used to graphically assess the interaction between two compounds.

Methodology:

  • Determine the IC50 (or EC50) values for each antioxidant individually.

  • On a graph, plot the IC50 value of the first antioxidant on the x-axis and the IC50 value of the second antioxidant on the y-axis.

  • Draw a straight line connecting these two points. This is the line of additivity.

  • Determine the IC50 values for various combinations of the two antioxidants at different ratios.

  • Plot these combination IC50 values on the same graph.

  • If the points for the combinations fall below the line of additivity, the interaction is synergistic. If they fall on the line, it is additive. If they fall above the line, it is antagonistic.

Signaling Pathways and Mechanisms of Synergy

The synergistic antioxidant effects of this compound with other antioxidants are likely mediated through the modulation of key cellular signaling pathways, primarily the Keap1-Nrf2 pathway.

The Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response.[17][18][19][20][21] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. In the presence of oxidative or electrophilic stress, specific cysteine residues on Keap1 are modified, leading to the release of Nrf2.[11][12] Nrf2 then translocates to the nucleus and activates the transcription of a wide range of antioxidant and cytoprotective genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_ub Ubiquitinated Nrf2 Keap1_Nrf2->Nrf2_ub ubiquitination Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Proteasome Proteasome Nrf2_ub->Proteasome degradation ROS Oxidative Stress (ROS/Electrophiles) ROS->Keap1_Nrf2 modifies Cys residues Antioxidants This compound + Vitamin C/E/Selenium Antioxidants->ROS scavenge Nrf2_free Nrf2 Keap1_mod->Nrf2_free release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., GCL, GPx) ARE->Antioxidant_Genes activates transcription Nrf2_nuc->ARE binds to

Caption: Keap1-Nrf2 antioxidant response pathway.

Synergistic Activation of the Keap1-Nrf2 Pathway

The combination of this compound with Vitamin C, Vitamin E, or Selenium may synergistically activate the Keap1-Nrf2 pathway through multiple mechanisms:

  • Direct and Indirect ROS Scavenging: Vitamin C and E can directly scavenge ROS, reducing the overall oxidative burden. This compound, by boosting glutathione levels, enhances the capacity of GPx to neutralize peroxides. This concerted action can more effectively reduce the oxidative stress that would otherwise be sensed by Keap1.

  • Thiol-Disulfide Exchange: The thiol group of cysteine (from this compound) and the antioxidant properties of Vitamin C and E could potentially influence the redox state of the critical cysteine residues on Keap1, thereby modulating Nrf2 activation.

  • Enhanced Glutathione Synthesis: The activation of Nrf2 leads to the upregulation of genes involved in glutathione synthesis, such as glutamate-cysteine ligase (GCL). By providing the cysteine substrate, this compound ensures that the increased demand for glutathione synthesis can be met, creating a positive feedback loop that amplifies the antioxidant response.

Synergistic_Activation cluster_input cluster_mechanisms cluster_output DLC This compound GSH_synthesis Increased Glutathione (GSH) Synthesis DLC->GSH_synthesis provides Cysteine VitC Vitamin C ROS_scavenging Enhanced ROS Scavenging VitC->ROS_scavenging VitE Vitamin E VitE->ROS_scavenging Se Selenium Se->ROS_scavenging cofactor for GPx GSH_synthesis->ROS_scavenging fuels GPx Keap1_mod Keap1 Modification ROS_scavenging->Keap1_mod reduces stress on Keap1 Nrf2_activation Nrf2 Activation Keap1_mod->Nrf2_activation Nrf2_activation->GSH_synthesis upregulates GCL Antioxidant_response Amplified Antioxidant Response Nrf2_activation->Antioxidant_response

Caption: Proposed synergistic activation of Nrf2.

Conclusion and Future Directions

The synergistic interaction of this compound with other antioxidants like Vitamin C, Vitamin E, and Selenium presents a promising avenue for enhancing cellular antioxidant defenses. The primary mechanisms of this synergy likely involve the boosting of the glutathione system and the modulation of the Keap1-Nrf2 signaling pathway.

However, there is a clear need for further research to:

  • Quantify the synergistic effects of this compound with these antioxidants using standardized in vitro assays and methods like isobolographic analysis.

  • Elucidate the precise molecular mechanisms of synergistic activation of the Keap1-Nrf2 pathway by these combinations.

  • Evaluate the efficacy and safety of these antioxidant combinations in cellular and animal models of diseases associated with oxidative stress.

This guide serves as a starting point for researchers to design and conduct studies that will fill these knowledge gaps and ultimately translate the potential of these synergistic antioxidant combinations into effective therapeutic strategies.

References

Safety Operating Guide

Proper Disposal of DL-Cystine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a critical aspect of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of DL-Cystine, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) specific to the this compound in your inventory. While this compound is generally considered non-hazardous, it is crucial to handle it with care to minimize exposure and environmental release.

Personal Protective Equipment (PPE):

  • Gloves: Wear suitable chemical-resistant gloves.

  • Eye Protection: Use safety goggles with side shields.

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.

  • Lab Coat: A standard lab coat is recommended to protect clothing.

In Case of a Spill:

  • Avoid generating dust.

  • Carefully sweep up the solid material.

  • Place the spilled material into a suitable, clearly labeled container for disposal.[1]

  • Wash the spill area thoroughly.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its form (solid or solution) and the applicable local, state, and federal regulations.

Solid this compound Waste
  • Waste Characterization: The first step is to determine if the this compound waste is classified as hazardous under your institution's and region's regulations. Some safety data sheets indicate that L-Cystine can be disposed of as a non-hazardous material.[2]

  • Non-Hazardous Disposal (Landfill): If confirmed as non-hazardous, the material can be prepared for landfill disposal. This approach is consistent with disposal methods suggested for non-hazardous organic solids.

    • Package the solid this compound in a securely sealed and clearly labeled container.

    • Dispose of the container in the regular laboratory trash destined for a landfill, in accordance with your institution's policies.

  • Hazardous Waste Disposal: If the this compound is considered hazardous, or if you are uncertain, it must be disposed of as hazardous chemical waste.

    • Collect the solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Store the container in a designated satellite accumulation area.

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][4]

Contaminated Materials

Any materials that have come into contact with this compound, such as weighing paper, pipette tips, and contaminated gloves, should be collected and disposed of in the designated hazardous waste container.[4]

This compound Solutions
  • Aqueous Solutions: For small quantities of dilute, neutral aqueous solutions of this compound, check with your local regulations regarding drain disposal. Some jurisdictions may permit the disposal of non-toxic amino acid solutions down the drain with copious amounts of water. However, it is generally recommended to avoid drain disposal unless explicitly permitted.

  • Acidic or Basic Solutions: Solutions of this compound in acidic or basic solvents should be neutralized before disposal.

    • Work in a chemical fume hood.

    • Slowly add a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a dilute acid for basic solutions) while stirring.

    • Monitor the pH to ensure it is within the neutral range (typically 6-8).

  • Collection and Disposal: The neutralized solution should be collected in a designated hazardous waste container for liquid chemical waste.[4] Do not pour the neutralized solution down the drain unless authorized by your institution's EHS department.

Disposal Methodologies at a Glance

Waste TypeKey Disposal ConsiderationsRecommended Action
Solid this compound Confirm regulatory classification (hazardous vs. non-hazardous).If non-hazardous, package for landfill. If hazardous or uncertain, manage as chemical waste for licensed disposal.[2][3]
Contaminated Labware Includes gloves, weighing paper, and pipette tips.Place in a designated, sealed hazardous waste container.[4]
Aqueous Solutions Check local regulations regarding drain disposal of amino acid solutions.Collect in a hazardous waste container unless drain disposal is explicitly permitted.
Acidic/Basic Solutions Must be neutralized before disposal.Neutralize to pH 6-8 in a fume hood, then collect as hazardous liquid waste.[4]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DL_Cystine_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid this compound or Contaminated Materials waste_type->solid Solid solution This compound Solution waste_type->solution Liquid check_sds Consult SDS and Local Regulations: Is it classified as hazardous? solid->check_sds check_ph Is the solution acidic or basic? solution->check_ph non_hazardous No check_sds->non_hazardous No hazardous Yes / Uncertain check_sds->hazardous Yes landfill Package in a sealed, labeled container. Dispose in designated landfill trash. non_hazardous->landfill haz_waste_solid Collect in a labeled, sealed hazardous waste container. hazardous->haz_waste_solid end End: Proper Disposal Complete landfill->end final_disposal Arrange for pickup by EHS or licensed waste contractor. haz_waste_solid->final_disposal neutral No (Neutral pH) check_ph->neutral acid_base Yes check_ph->acid_base haz_waste_liquid Collect in a labeled, sealed hazardous liquid waste container. neutral->haz_waste_liquid neutralize Neutralize to pH 6-8 in a chemical fume hood. acid_base->neutralize neutralize->haz_waste_liquid haz_waste_liquid->final_disposal final_disposal->end

References

Essential Safety and Logistics for Handling DL-Cystine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of DL-Cystine are paramount to ensure a secure laboratory environment. This guide provides immediate, essential information on personal protective equipment, operational procedures, and disposal plans.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety.[1][2] The following table summarizes the required PPE and other safety measures.

Equipment/MeasureSpecificationRationale
Eye Protection Safety glasses with side shields or chemical goggles.[2][3]Protects eyes from dust particles and splashes.
Hand Protection Protective gloves (e.g., nitrile rubber, polychloroprene, butyl rubber).[2]Prevents skin contact with the chemical.[1]
Respiratory Protection Use in a well-ventilated area.[1][3] If ventilation is inadequate, use a particulate filter respirator.Avoids inhalation of dust.[1][2]
Skin and Body Protection Lab coat, overalls, or P.V.C. apron.[2][3]Protects skin and clothing from contamination.
Hygiene Wash hands thoroughly after handling.[1] Keep away from food and drink.[4]Prevents accidental ingestion and contamination.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and the safety of the laboratory.

Handling:

  • Avoid the formation of dust and aerosols.[4]

  • Use in a well-ventilated area or outdoors.[1]

  • Avoid all personal contact, including inhalation.[2]

  • Wear appropriate protective clothing and equipment.[2]

  • Empty containers may contain residual dust and should be handled with care. Do not cut, drill, grind, or weld such containers.[2]

Storage:

  • Store in original, tightly sealed containers.[2]

  • Keep containers in a dry and well-ventilated place.[1]

  • Store away from incompatible materials.

Disposal Plan

Dispose of this compound and its containers in accordance with all applicable national, state, and local regulations.[5] Do not discharge into sewers or rivers.[5] Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

Quantitative Data

PropertyValue
Melting Point227 °C / 440.6 °F[1]

First Aid Procedures

In case of exposure, follow these first aid measures:

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1]

  • If on skin: Wash with plenty of soap and water.[1]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • If swallowed: Call a poison center or doctor if you feel unwell.[1]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Identify Hazards Prepare Workspace Prepare Workspace Select PPE->Prepare Workspace Weigh this compound Weigh this compound Prepare Workspace->Weigh this compound Transfer to Container Transfer to Container Weigh this compound->Transfer to Container Perform Experiment Perform Experiment Transfer to Container->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DL-Cystine
Reactant of Route 2
DL-Cystine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.